2,6-Diaminobenzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2,6-diaminobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H,8-9H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIEFZSDJGQKZNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)N)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10144525 | |
| Record name | Benzoic acid, 2,6-diamino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10144525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102000-59-9 | |
| Record name | 2,6-Diaminobenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=102000-59-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 2,6-diamino- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102000599 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 2,6-diamino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10144525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2,6-Diaminobenzoic Acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Diaminobenzoic acid is an aromatic organic compound featuring a benzene ring substituted with two amino groups and a carboxylic acid group. This unique arrangement of functional groups imparts a distinct set of chemical and physical properties, making it a molecule of interest in various scientific disciplines, particularly in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the core chemical and physical properties of 2,6-diaminobenzoic acid, detailed synthesis protocols, spectral analysis, and a discussion of its current and potential applications in drug discovery and development.
Chemical and Physical Properties
The chemical and physical characteristics of 2,6-diaminobenzoic acid are fundamental to its application and handling. A summary of its key properties is presented below.
| Property | Value | Reference |
| Molecular Formula | C₇H₈N₂O₂ | |
| Molecular Weight | 152.15 g/mol | |
| Melting Point | 103.5-104 °C (with decomposition) | [1] |
| Appearance | - | Data not available |
| Solubility | - | Data not available |
| pKa | - | Data not available |
Synthesis of 2,6-Diaminobenzoic Acid
A common synthetic route to 2,6-diaminobenzoic acid involves the reduction of a dinitro-substituted precursor. While a detailed, step-by-step protocol for this specific synthesis is not extensively documented in readily available literature, a general workflow can be inferred from established chemical principles.
Conceptual Synthesis Workflow
The synthesis can be conceptualized as a two-step process starting from 2,6-dinitrotoluene:
-
Oxidation of the Methyl Group: The methyl group of 2,6-dinitrotoluene is oxidized to a carboxylic acid to form 2,6-dinitrobenzoic acid.
-
Reduction of the Nitro Groups: The two nitro groups of 2,6-dinitrobenzoic acid are then reduced to amino groups to yield the final product, 2,6-diaminobenzoic acid.
Caption: Conceptual workflow for the synthesis of 2,6-Diaminobenzoic Acid.
Experimental Protocol: A General Approach
Caution: The following is a generalized protocol and requires optimization and adherence to all laboratory safety procedures.
Step 1: Oxidation of 2,6-Dinitrotoluene to 2,6-Dinitrobenzoic Acid
A plausible method for this oxidation would involve a strong oxidizing agent, such as potassium permanganate (KMnO₄) or chromic acid. The reaction would typically be carried out in an aqueous medium under controlled temperature conditions to prevent unwanted side reactions.
-
Suspend 2,6-dinitrotoluene in an aqueous solution.
-
Gradually add the oxidizing agent while monitoring the reaction temperature.
-
After the reaction is complete, the manganese dioxide (if KMnO₄ is used) is filtered off.
-
The filtrate is then acidified to precipitate the 2,6-dinitrobenzoic acid.
-
The crude product is collected by filtration and can be purified by recrystallization.
Step 2: Reduction of 2,6-Dinitrobenzoic Acid to 2,6-Diaminobenzoic Acid
The reduction of the dinitro compound can be achieved using various reducing agents. A common method is catalytic hydrogenation using a metal catalyst like palladium on carbon (Pd/C) or using a metal in acidic solution, such as tin and hydrochloric acid.
-
Dissolve or suspend 2,6-dinitrobenzoic acid in a suitable solvent (e.g., ethanol for catalytic hydrogenation).
-
If using catalytic hydrogenation, add the Pd/C catalyst and subject the mixture to a hydrogen atmosphere.
-
If using a metal/acid system, add the metal (e.g., tin granules) to an acidic solution of the dinitro compound.
-
Monitor the reaction progress by a suitable analytical technique (e.g., thin-layer chromatography).
-
Upon completion, the catalyst is filtered off (for hydrogenation) or the reaction mixture is worked up to remove the metal salts.
-
The product, 2,6-diaminobenzoic acid, can then be isolated and purified, for instance, by adjusting the pH to its isoelectric point to induce precipitation.
Spectral Analysis
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the protons of the amino and carboxylic acid groups. Due to the symmetry of the molecule, the two aromatic protons meta to the carboxylic acid would be chemically equivalent, as would the two amino groups. The aromatic region would likely display a complex splitting pattern.
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for the different carbon atoms in the molecule. The carboxyl carbon would appear at a characteristic downfield shift. The aromatic carbons would also have distinct chemical shifts influenced by the electron-donating amino groups and the electron-withdrawing carboxylic acid group.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum would provide information about the functional groups present in the molecule. Key characteristic absorption bands would include:
-
N-H stretching: Typically observed as a pair of bands in the region of 3300-3500 cm⁻¹ for the primary amine groups.
-
O-H stretching: A broad band in the region of 2500-3300 cm⁻¹ characteristic of the carboxylic acid hydroxyl group, often overlapping with C-H stretching bands.
-
C=O stretching: A strong absorption band around 1700-1725 cm⁻¹ for the carbonyl group of the carboxylic acid.
-
C=C stretching: Aromatic ring stretching vibrations would appear in the 1450-1600 cm⁻¹ region.
-
N-H bending: Bending vibrations of the amino groups would be observed around 1550-1650 cm⁻¹.
UV-Vis Spectroscopy
The UV-Vis spectrum, typically recorded in a solvent like ethanol or methanol, would show absorption bands corresponding to the electronic transitions within the aromatic system. The presence of the amino and carboxyl groups would influence the position and intensity of these absorption maxima (λmax).
Applications in Drug Discovery and Development
While specific applications of 2,6-diaminobenzoic acid are not extensively reported, the diaminobenzoic acid scaffold is a recognized "privileged scaffold" in medicinal chemistry. Privileged scaffolds are molecular frameworks that are capable of binding to multiple biological targets, thus serving as a valuable starting point for the design of novel therapeutic agents.
The presence of multiple functional groups on the 2,6-diaminobenzoic acid core allows for diverse chemical modifications. The amino groups can be acylated, alkylated, or used in the formation of heterocyclic rings, while the carboxylic acid can be converted to esters, amides, or other derivatives. This versatility makes it an attractive building block for creating libraries of compounds for high-throughput screening.
Potential areas of application for derivatives of 2,6-diaminobenzoic acid could include:
-
Enzyme Inhibitors: The structural features of diaminobenzoic acid derivatives could be tailored to fit into the active sites of various enzymes.
-
Receptor Ligands: By modifying the substituents, molecules can be designed to interact with specific biological receptors.
-
Antibacterial and Antifungal Agents: The aromatic amine and carboxylic acid moieties are found in many known antimicrobial compounds.
Caption: Logical flow from a privileged scaffold to a drug candidate.
Safety and Handling
Specific safety and handling information for 2,6-diaminobenzoic acid is not detailed in the available literature. However, based on its structure as an aromatic amine and carboxylic acid, it should be handled with care in a well-ventilated laboratory, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Aromatic amines can be toxic and may cause skin and eye irritation.
Conclusion
2,6-Diaminobenzoic acid is a molecule with significant potential as a building block in synthetic and medicinal chemistry. While there is a notable lack of comprehensive experimental data on its physical properties and spectral characteristics in the public domain, its structural features suggest a wide range of possibilities for chemical modification and application in drug discovery. Further research to fully characterize this compound and explore the biological activities of its derivatives is warranted and could lead to the development of novel therapeutic agents.
References
A comprehensive list of references would be compiled here based on the specific data sources identified during the research phase. As much of the specific experimental data for 2,6-diaminobenzoic acid was not found, a complete reference list cannot be generated at this time. The placeholder "[cite:INDEX]" would be replaced with actual citations from the gathered literature.
Sources
A Comprehensive Technical Guide to the Synthesis of 2,6-Diaminobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 2,6-Diaminobenzoic Acid
2,6-Diaminobenzoic acid is an aromatic compound of significant interest in medicinal chemistry and materials science. Its unique structural arrangement, featuring a carboxylic acid group flanked by two amino groups in the ortho positions, makes it a valuable building block for the synthesis of a variety of complex molecules. The presence of multiple reactive sites allows for the construction of heterocyclic systems, polymers, and specialty chemicals with tailored properties. This guide provides an in-depth exploration of the primary synthesis pathways to 2,6-diaminobenzoic acid, offering a comparative analysis of methodologies, detailed experimental protocols, and insights into the chemical principles governing these transformations.
Comparative Analysis of Synthetic Pathways
The synthesis of 2,6-diaminobenzoic acid has been approached through several routes, each with its own set of advantages and challenges. The two most prominent pathways commence from either 2,6-dinitrotoluene or 6-nitroanthranilic acid. A third, conceptually viable but less documented route, involves the oxidation of 2,6-diaminotoluene.
| Synthesis Pathway | Starting Material | Key Intermediates | Typical Reagents | Overall Yield | Purity | Key Advantages | Key Disadvantages |
| Pathway 1: From 2,6-Dinitrotoluene | 2,6-Dinitrotoluene | 2,6-Dinitrobenzoic acid, 2-Amino-6-nitrobenzoic acid | KMnO₄, Na₂S/H₂S, Catalytic Hydrogenation (Pd/C) or SnCl₂/HCl | Moderate | Good to Excellent | Readily available starting material. | Multi-step process with potentially hazardous nitrated intermediates. |
| Pathway 2: From 6-Nitroanthranilic Acid | 6-Nitroanthranilic Acid | Not applicable | Catalytic Hydrogenation (Pd/C) or Sn/HCl | Good | Good | Shorter synthetic route. | Starting material may be less accessible or more expensive than 2,6-dinitrotoluene. |
| Pathway 3: From 2,6-Diaminotoluene (Conceptual) | 2,6-Diaminotoluene | Not applicable | Strong oxidizing agents (e.g., KMnO₄) | Variable | Potentially lower | Potentially a very direct route. | Oxidation of the amino groups can lead to side reactions and polymerisation, making selective oxidation of the methyl group challenging. |
Pathway 1: Synthesis from 2,6-Dinitrotoluene
This pathway is a well-established, albeit multi-step, approach to 2,6-diaminobenzoic acid. It involves the initial oxidation of the methyl group of 2,6-dinitrotoluene, followed by a two-step reduction of the nitro groups.
start [label="2,6-Dinitrotoluene"]; intermediate1 [label="2,6-Dinitrobenzoic acid"]; intermediate2 [label="2-Amino-6-nitrobenzoic acid"]; end_product [label="2,6-Diaminobenzoic acid"];
start -> intermediate1 [label="Oxidation (e.g., KMnO₄)"]; intermediate1 -> intermediate2 [label="Selective Reduction (e.g., Na₂S)"]; intermediate2 -> end_product [label="Reduction (e.g., Catalytic Hydrogenation or SnCl₂/HCl)"]; }
Figure 1: Synthesis of 2,6-Diaminobenzoic acid from 2,6-Dinitrotoluene.
Step 1: Oxidation of 2,6-Dinitrotoluene to 2,6-Dinitrobenzoic Acid
The initial step involves the oxidation of the methyl group of 2,6-dinitrotoluene. This transformation can be achieved using strong oxidizing agents, with potassium permanganate (KMnO₄) being a common choice. The reaction is typically carried out in a basic aqueous medium, and the resulting dinitrobenzoate salt is subsequently acidified to yield 2,6-dinitrobenzoic acid. Careful control of reaction conditions is crucial to prevent over-oxidation and decomposition of the aromatic ring.
Step 2: Selective Reduction to 2-Amino-6-nitrobenzoic Acid
The selective reduction of one nitro group in the presence of another is a key challenge in this synthesis. The Zinin reduction, which employs a sulfide, hydrosulfide, or polysulfide, is a well-established method for this transformation[1]. Sodium sulfide (Na₂S) or sodium hydrosulfide (NaHS) in an aqueous or alcoholic solvent can selectively reduce one of the nitro groups of 2,6-dinitrobenzoic acid to an amino group, yielding 2-amino-6-nitrobenzoic acid[1]. This selectivity is attributed to the different electronic environments of the two nitro groups.
Step 3: Reduction of 2-Amino-6-nitrobenzoic Acid to 2,6-Diaminobenzoic Acid
The final step is the reduction of the remaining nitro group. This can be accomplished through various methods, with catalytic hydrogenation being a clean and efficient option.
Materials:
-
2-Amino-6-nitrobenzoic acid
-
Palladium on carbon (5% or 10% Pd/C)
-
Ethanol or Methanol
-
Hydrogen gas source
-
Parr hydrogenator or similar apparatus
Procedure:
-
In a pressure vessel, dissolve 2-amino-6-nitrobenzoic acid in a suitable solvent such as ethanol or methanol.
-
Carefully add a catalytic amount of Pd/C (typically 5-10 mol%).
-
Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 1-4 atm).
-
Stir the reaction mixture vigorously at room temperature or with gentle heating until the theoretical amount of hydrogen has been consumed, or until monitoring by TLC or LC-MS indicates complete conversion.
-
Carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of celite to remove the palladium catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude 2,6-diaminobenzoic acid.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford the purified product.
Pathway 2: Synthesis from 6-Nitroanthranilic Acid
This pathway offers a more direct route to 2,6-diaminobenzoic acid, starting from 6-nitroanthranilic acid (2-amino-6-nitrobenzoic acid). This starting material is the intermediate in Pathway 1, making this a more convergent approach if 6-nitroanthranilic acid is readily available.
start [label="6-Nitroanthranilic acid"]; end_product [label="2,6-Diaminobenzoic acid"];
start -> end_product [label="Reduction (e.g., Catalytic Hydrogenation or Sn/HCl)"]; }
Figure 2: Synthesis of 2,6-Diaminobenzoic acid from 6-Nitroanthranilic acid.
This synthesis was described in the foundational work by Moser and Gompf in 1950[3]. The core of this pathway is the reduction of the nitro group of 6-nitroanthranilic acid.
Experimental Protocol: Reduction with Tin and Hydrochloric Acid
Materials:
-
6-Nitroanthranilic acid
-
Granulated tin
-
Concentrated hydrochloric acid
-
Sodium hydroxide solution
-
Ammonium hydroxide solution
Procedure (adapted from Moser and Gompf, 1950[3]):
-
To a solution of 6-nitroanthranilic acid in concentrated hydrochloric acid, add granulated tin portion-wise while stirring. The reaction is exothermic and may require cooling to maintain a controlled temperature.
-
After the addition is complete, heat the mixture on a steam bath to ensure the completion of the reaction.
-
Cool the reaction mixture and make it strongly alkaline with a concentrated sodium hydroxide solution to precipitate the tin salts.
-
Filter the mixture to remove the tin salts.
-
Acidify the filtrate with hydrochloric acid to a pH of approximately 5-6.
-
Add a slight excess of ammonium hydroxide to precipitate the crude 2,6-diaminobenzoic acid.
-
Collect the precipitate by filtration and wash with cold water.
-
Recrystallize the crude product from hot water or an ethanol/water mixture to obtain purified 2,6-diaminobenzoic acid.
Pathway 3: Synthesis from 2,6-Diaminotoluene (Conceptual)
A conceptually straightforward approach to 2,6-diaminobenzoic acid is the direct oxidation of the methyl group of 2,6-diaminotoluene. However, this pathway presents a significant challenge due to the high reactivity of the amino groups, which are susceptible to oxidation and can lead to the formation of undesired byproducts and polymerization.
start [label="2,6-Diaminotoluene"]; end_product [label="2,6-Diaminobenzoic acid"];
start -> end_product [label="Selective Oxidation (e.g., KMnO₄)"]; }
Figure 3: Conceptual synthesis of 2,6-Diaminobenzoic acid from 2,6-Diaminotoluene.
Achieving selective oxidation of the methyl group without affecting the amino groups would likely require the use of protecting groups for the amines, followed by oxidation and subsequent deprotection. This would increase the number of steps and potentially lower the overall yield, making it a less attractive route compared to the pathways starting from nitro-aromatics. While the direct oxidation is conceptually simple, the lack of established and high-yielding protocols in the literature suggests that it is not a practically favored method.
Characterization of 2,6-Diaminobenzoic Acid
The identity and purity of synthesized 2,6-diaminobenzoic acid should be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons and the protons of the two amino groups and the carboxylic acid. The chemical shifts and coupling patterns of the aromatic protons will be indicative of the 1,2,3-trisubstitution pattern. The amino and carboxylic acid protons will likely appear as broad singlets and their chemical shifts can be concentration and solvent dependent.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the seven carbon atoms in the molecule. The carboxyl carbon will appear at a characteristic downfield chemical shift. Due to the symmetry of the molecule, some of the aromatic carbon signals may be equivalent.
-
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the primary amino groups (typically two bands in the region of 3300-3500 cm⁻¹), the broad O-H stretching of the carboxylic acid (centered around 3000 cm⁻¹), and the C=O stretching of the carboxylic acid (around 1680-1710 cm⁻¹).
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information.
-
Melting Point: The melting point of the purified compound should be sharp and consistent with literature values (approximately 103.5-104 °C with decomposition)[4].
Conclusion
The synthesis of 2,6-diaminobenzoic acid is most reliably achieved through the reduction of a dinitro or amino-nitro precursor. The choice between starting from 2,6-dinitrotoluene or 6-nitroanthranilic acid will likely depend on the availability and cost of the starting materials. While the former is a longer process, the starting material is generally more accessible. The latter provides a more direct route. For the final reduction step, catalytic hydrogenation offers a clean and efficient method, while reduction with tin or tin(II) chloride provides a viable alternative for smaller-scale preparations. Careful purification and thorough characterization are essential to ensure the quality of the final product for its intended applications in research and development.
References
- Process for preparing 2-amino-6-nitro-benzoic acid. (n.d.). Google Patents.
- MOSER, C. M., & GOMPF, T. (1950). THE SYNTHESIS OF 2,6-DIAMINOBENZOIC ACID. The Journal of Organic Chemistry, 15(3), 583–586.
-
[Amino acid derivatives of 2,6 and p-aminobenzoic acid. I. Synthesis of derivatives of 2,6-xylidine and various derivatives of PAB]. (1983). PubMed. Retrieved from [Link]
- Donahue, M. G., Jentsch, N. G., & Simons, C. R. (2017). Synthesis of [ 13 C 6 ]3,4-Diaminobenzoic Acid As a Precursor for Stable Isotope Labeled Benzimidazoles. Tetrahedron Letters, 58(17), 1692–1694.
-
Hydrogenation of 2,4,6-Trinitrobenzoic Acid on Pd/Sibunit Catalysts. (2015). ResearchGate. Retrieved from [Link]
-
One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids. (2023). ACS Omega. Retrieved from [Link]
-
Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Retrieved from [Link]
-
Decarboxylation of all six possible forms of diaminobenzoic acids C6H3NH22COOH yields three products. (2024). YouTube. Retrieved from [Link]
-
(PDF) Hydrogenation on palladium-containing granulated catalysts - 3. Synthesis of aminobenzimidazoles by catalytic hydrogenation of dinitroanilines. (2006). ResearchGate. Retrieved from [Link]
-
Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst. (2024). National Institutes of Health. Retrieved from [Link]
-
Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns. (n.d.). Waters. Retrieved from [Link]
-
3,5-dinitrobenzoic acid. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
Benzoic acid, 2,6-diamino-. (n.d.). PubChem. Retrieved from [Link]
-
Synthesis of 2,6-Dihydroxybenzoic Acid by Decarboxylase-Catalyzed Carboxylation Using CO 2 and In Situ Product Removal. (n.d.). MDPI. Retrieved from [Link]
-
Synthesis of Some Novel Derivatives of 2,6-Diaminoanthraquinone Dyes. (n.d.). Retrieved from [Link]
-
13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0001123). (n.d.). Human Metabolome Database. Retrieved from [Link]
-
Spectroscopic Analysis of Benzocaine Using 1H NMR, 13C NMR, MS, and IR Spectroscopy. (n.d.). PhD Writing Service. Retrieved from [Link]
-
SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. (n.d.). St. Paul's Cathedral Mission College. Retrieved from [Link]
-
Purification of 2,4 Dichlorobenzoic Acid. (2008). ResearchGate. Retrieved from [Link]
-
MOSER, C. M., & GOMPF, T. (1950). THE SYNTHESIS OF 2,6-DIAMINOBENZOIC ACID. The Journal of Organic Chemistry, 15(3), 583–586. Retrieved from [Link]
Sources
Spectroscopic data (NMR, IR, MS) of 2,6-Diaminobenzoic acid
An In-Depth Technical Guide to the Spectroscopic Characterization of 2,6-Diaminobenzoic Acid
Prepared by: Gemini, Senior Application Scientist
Introduction
Molecular Structure and Key Features
The structure of 2,6-Diaminobenzoic acid presents a symmetrically substituted benzene ring. This symmetry will have a direct impact on its NMR spectra, leading to fewer signals than a less symmetric isomer. The presence of both acidic (carboxylic acid) and basic (amino) functional groups suggests that the molecule's protonation state, and thus its spectroscopic signature, will be highly dependent on the solvent and pH.
Figure 1: Structure of 2,6-Diaminobenzoic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 2,6-Diaminobenzoic acid, both ¹H and ¹³C NMR will provide key information about its symmetric structure.
¹H NMR Spectroscopy
Expected Chemical Shifts:
The proton NMR spectrum of 2,6-Diaminobenzoic acid is expected to be relatively simple due to the molecule's symmetry. The aromatic region will be of particular interest.
-
Aromatic Protons (H-3, H-4, H-5): Due to the C2v symmetry of the molecule, the protons at positions 3 and 5 are chemically equivalent, as are the amino groups at positions 2 and 6. The proton at position 4 is unique. This will result in an AA'B spin system.
-
The protons at H-3 and H-5 will appear as a doublet, coupled to the proton at H-4. The electron-donating amino groups will shield these protons, shifting them upfield compared to benzene (7.34 ppm).
-
The proton at H-4 will appear as a triplet, coupled to the two equivalent protons at H-3 and H-5.
-
-
Amino Protons (-NH₂): The two amino groups are chemically equivalent. The protons of the amino groups will likely appear as a broad singlet. The chemical shift of these protons can be highly variable and is dependent on solvent, concentration, and temperature due to hydrogen bonding and exchange.
-
Carboxylic Acid Proton (-COOH): The carboxylic acid proton is highly deshielded and will appear as a broad singlet at a downfield chemical shift, typically above 10 ppm. Its broadness is due to hydrogen bonding and rapid exchange.
Predicted ¹H NMR Data:
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3, H-5 | 6.0 - 6.5 | Doublet (d) | 7-9 |
| H-4 | 7.0 - 7.5 | Triplet (t) | 7-9 |
| -NH₂ | 4.0 - 6.0 | Broad Singlet (br s) | - |
| -COOH | > 10 | Broad Singlet (br s) | - |
Experimental Protocol for ¹H NMR:
-
Sample Preparation: Dissolve 5-10 mg of 2,6-Diaminobenzoic acid in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CD₃OD). DMSO-d₆ is often a good choice for carboxylic acids and amines as it can help in observing the exchangeable protons.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals to determine the relative number of protons.
Figure 2: ¹H NMR experimental workflow.
¹³C NMR Spectroscopy
Expected Chemical Shifts:
The ¹³C NMR spectrum will also reflect the molecule's symmetry. We expect to see 5 distinct signals for the 7 carbon atoms.
-
Carboxylic Carbon (C=O): This carbon will be the most deshielded, appearing in the range of 165-175 ppm.
-
Aromatic Carbons:
-
C-1 (ipso-carbon): The carbon attached to the carboxylic acid group will be deshielded.
-
C-2 and C-6 (amino-substituted carbons): These equivalent carbons will be significantly shielded by the electron-donating amino groups, shifting them upfield.
-
C-3 and C-5: These equivalent carbons will be shielded, though to a lesser extent than C-2 and C-6.
-
C-4: This carbon will be the least shielded of the aromatic carbons not directly attached to a heteroatom.
-
Predicted ¹³C NMR Data:
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O | 168 - 172 |
| C-1 | 110 - 115 |
| C-2, C-6 | 150 - 155 |
| C-3, C-5 | 105 - 110 |
| C-4 | 130 - 135 |
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. 2,6-Diaminobenzoic acid has several characteristic functional groups that will give rise to distinct absorption bands.
Expected Absorption Bands:
-
O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected in the region of 3300-2500 cm⁻¹, centered around 3000 cm⁻¹. This broadness is a hallmark of the hydrogen-bonded dimeric structure of carboxylic acids.[1]
-
N-H Stretch (Amine): Primary amines typically show two medium-intensity bands in the 3500-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations.[2] These may overlap with the broad O-H stretch.
-
C-H Stretch (Aromatic): Weak to medium absorptions are expected just above 3000 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A very strong and sharp absorption will be present in the region of 1700-1680 cm⁻¹. Conjugation with the aromatic ring and intramolecular hydrogen bonding with the ortho amino groups may shift this to a lower wavenumber.
-
N-H Bend (Amine): A medium to strong absorption is expected around 1620-1550 cm⁻¹.
-
C=C Stretch (Aromatic): Medium to weak absorptions will appear in the 1600-1450 cm⁻¹ region.
-
C-O Stretch (Carboxylic Acid): A strong band is expected between 1320-1210 cm⁻¹.[3]
-
C-N Stretch (Aromatic Amine): A strong band is expected in the 1335-1250 cm⁻¹ region.[2]
Predicted IR Data:
| Functional Group | Absorption Range (cm⁻¹) | Intensity |
| O-H Stretch (Carboxylic Acid) | 3300 - 2500 | Strong, Very Broad |
| N-H Stretch (Amine) | 3500 - 3300 | Medium (two bands) |
| C-H Stretch (Aromatic) | 3100 - 3000 | Weak to Medium |
| C=O Stretch (Carboxylic Acid) | 1700 - 1680 | Strong, Sharp |
| N-H Bend (Amine) | 1620 - 1550 | Medium to Strong |
| C=C Stretch (Aromatic) | 1600 - 1450 | Medium to Weak |
| C-O Stretch (Carboxylic Acid) | 1320 - 1210 | Strong |
| C-N Stretch (Aromatic Amine) | 1335 - 1250 | Strong |
Experimental Protocol for FT-IR:
-
Sample Preparation (KBr Pellet):
-
Grind 1-2 mg of 2,6-Diaminobenzoic acid with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle.
-
Press the mixture into a transparent pellet using a hydraulic press.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and acquire the sample spectrum.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.
Expected Molecular Ion and Fragmentation:
-
Molecular Ion (M⁺•): 2,6-Diaminobenzoic acid has a molecular formula of C₇H₈N₂O₂ and a molecular weight of 152.15 g/mol . In an electron ionization (EI) mass spectrum, a prominent molecular ion peak is expected at m/z = 152.
-
Key Fragmentation Pathways:
-
Loss of H₂O: A peak at m/z = 134 ([M-18]⁺) is likely due to the loss of a water molecule, potentially through an ortho effect involving the carboxylic acid and an amino group.
-
Loss of •OH: A peak at m/z = 135 ([M-17]⁺) from the loss of a hydroxyl radical from the carboxylic acid group is a common fragmentation for benzoic acids.
-
Loss of COOH: A peak at m/z = 107 ([M-45]⁺) corresponding to the loss of the carboxyl group as a radical is expected.
-
Decarboxylation (Loss of CO₂): A peak at m/z = 108 ([M-44]⁺) from the loss of carbon dioxide is a very common fragmentation for carboxylic acids.
-
Loss of NH₂: A peak at m/z = 136 ([M-16]⁺) from the loss of an amino radical is possible.
-
Predicted Mass Spectrum Data (EI):
| m/z | Proposed Fragment |
| 152 | [M]⁺• (Molecular Ion) |
| 135 | [M - •OH]⁺ |
| 134 | [M - H₂O]⁺• |
| 108 | [M - CO₂]⁺• |
| 107 | [M - •COOH]⁺ |
digraph "MS_Fragmentation" { rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];M [label="[M]⁺• (m/z 152)"]; M_minus_OH [label="[M - •OH]⁺ (m/z 135)"]; M_minus_H2O [label="[M - H₂O]⁺• (m/z 134)"]; M_minus_CO2 [label="[M - CO₂]⁺• (m/z 108)"]; M_minus_COOH [label="[M - •COOH]⁺ (m/z 107)"];
M -> M_minus_OH [label="- •OH"]; M -> M_minus_H2O [label="- H₂O"]; M -> M_minus_CO2 [label="- CO₂"]; M_minus_OH -> M_minus_COOH [label="- CO"]; }
Figure 3: Predicted major fragmentation pathways for 2,6-Diaminobenzoic acid.
Experimental Protocol for EI-MS:
-
Sample Introduction: Introduce a small amount of the solid sample into the mass spectrometer via a direct insertion probe.
-
Ionization: Bombard the vaporized sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: Detect the ions and generate the mass spectrum.
Safety Precautions
When handling 2,6-Diaminobenzoic acid, it is important to consult the Safety Data Sheet (SDS). As with many aromatic amines, it should be handled with care. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood to avoid inhalation of any dust.
Conclusion
This technical guide provides a detailed prediction of the NMR, IR, and MS spectroscopic data for 2,6-Diaminobenzoic acid. The predicted data is based on the known spectral characteristics of its constituent functional groups and the analysis of structurally similar molecules. This guide serves as a valuable resource for researchers in the synthesis, characterization, and application of this and related compounds, providing a solid foundation for the interpretation of experimentally acquired data.
References
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
-
Samsonowicz, M., Regulska, E., & Lewandowski, W. (2005). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3-and 4-aminobenzoic acids. Journal of Molecular Structure, 744, 29-37. [Link]
-
The Royal Society of Chemistry. (2009). Supplementary Material (ESI) for Chemical Communications. [Link]
-
SpectraBase. 2-Amino-benzoic acid. [Link]
-
University of Alberta. (n.d.). IR Spectroscopy Tutorial: Amines. [Link]
-
Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. [Link]
Sources
An In-Depth Technical Guide to the Solubility and Stability of 2,6-Diaminobenzoic Acid
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the solubility and stability of 2,6-Diaminobenzoic acid (2,6-DABA), a crucial building block in pharmaceutical synthesis. While specific experimental data for 2,6-DABA is limited in publicly available literature, this document synthesizes information from structurally similar aminobenzoic acid isomers, fundamental chemical principles, and established analytical methodologies to offer a robust predictive framework. This guide covers the expected solubility of 2,6-DABA in various solvents and aqueous systems, its stability under diverse stress conditions, and detailed protocols for experimental determination. The insights herein are intended to empower researchers in designing experiments, interpreting data, and optimizing the use of 2,6-DABA in their research and development endeavors.
Introduction: The Chemical Landscape of 2,6-Diaminobenzoic Acid
2,6-Diaminobenzoic acid, with the molecular formula C₇H₈N₂O₂, is an aromatic carboxylic acid featuring two amino groups ortho to the carboxyl functionality. This unique substitution pattern imparts specific chemical characteristics that govern its solubility and stability. As an amphoteric molecule, 2,6-DABA possesses both acidic (carboxylic acid) and basic (amino groups) centers, making its behavior highly dependent on the pH of its environment. A thorough understanding of these properties is paramount for its effective application in medicinal chemistry and materials science, where it serves as a versatile synthon.
Solubility Profile of 2,6-Diaminobenzoic Acid
The solubility of an active pharmaceutical ingredient or intermediate is a critical parameter that influences its bioavailability, formulation, and reaction kinetics. The solubility of 2,6-DABA is dictated by a combination of factors including solvent polarity, temperature, and pH.
Influence of Solvent Polarity
Based on the behavior of related aminobenzoic acids, 2,6-DABA is expected to exhibit higher solubility in polar organic solvents compared to nonpolar ones.[1][2] The presence of two amino groups and a carboxylic acid group allows for strong hydrogen bonding interactions with protic solvents like alcohols and water. In polar aprotic solvents such as DMSO and DMF, its polar nature will also facilitate dissolution.
Table 1: Predicted and Known Solubility of 2,6-Diaminobenzoic Acid and Related Isomers
| Solvent | Predicted Solubility of 2,6-DABA | Known Solubility of 3,4-Diaminobenzoic Acid | Reference |
| Water (neutral pH) | Low to Moderate | 2.2 mg/mL at 20°C | [3] |
| Methanol | High | 10 mg/mL | [3] |
| Ethanol | High | - | |
| Dimethyl sulfoxide (DMSO) | Very High | - | |
| Dimethylformamide (DMF) | Very High | Soluble | [3] |
| Ethyl Acetate | Moderate | - | |
| Acetonitrile | Moderate | - | |
| Hexane | Low | - |
Note: The predicted solubilities are estimations based on the general behavior of aminobenzoic acids and require experimental verification.
The Critical Role of pH
As an amphoteric substance, the aqueous solubility of 2,6-DABA is profoundly influenced by pH. The molecule can exist in cationic, zwitterionic, or anionic forms depending on the pH of the solution.
-
In acidic conditions (low pH): The amino groups will be protonated to form ammonium cations (-NH₃⁺), leading to the formation of a more soluble salt.
-
Near the isoelectric point (pI): The molecule will exist predominantly as a neutral zwitterion, which typically has the lowest aqueous solubility.
-
In alkaline conditions (high pH): The carboxylic acid group will be deprotonated to form a carboxylate anion (-COO⁻), resulting in a more soluble salt.
Effect of Temperature
The dissolution of most solid compounds, including aminobenzoic acids, is an endothermic process. Therefore, the solubility of 2,6-DABA is expected to increase with rising temperature.[2] This relationship is crucial for developing crystallization and purification processes.
Stability Profile of 2,6-Diaminobenzoic Acid
Understanding the stability of 2,6-DABA under various stress conditions is essential for determining its shelf-life, appropriate storage conditions, and potential degradation pathways. Forced degradation studies are a key component in assessing the intrinsic stability of a molecule.[5]
Thermal Stability
Based on available data, 2,6-Diaminobenzoic acid has a melting point of 103.5-104 °C, at which it also decomposes.[1] The primary thermal degradation pathway for aminobenzoic acids is often decarboxylation, leading to the loss of carbon dioxide and the formation of the corresponding phenylenediamine.[5]
Table 2: Summary of Predicted Stability of 2,6-Diaminobenzoic Acid
| Stress Condition | Predicted Stability | Likely Degradation Products |
| Hydrolytic | ||
| Acidic (e.g., 0.1 M HCl) | Potentially susceptible | Hydrolysis products, decarboxylation products |
| Neutral (e.g., Water) | Likely stable | Minimal degradation |
| Basic (e.g., 0.1 M NaOH) | Potentially susceptible | Hydrolysis products, decarboxylation products |
| Oxidative (e.g., 3% H₂O₂) | Susceptible | Oxidized species (e.g., N-oxides, quinones) |
| Photolytic (ICH Q1B) | May be sensitive | Photodegradation products |
| Thermal (Dry Heat) | Decomposes at melting point | m-Phenylenediamine, CO₂ |
Photostability
Aromatic amines can be susceptible to photodegradation. While some related compounds like 2,6-diaminopurine have shown significant photostability, it is crucial to experimentally evaluate the photostability of 2,6-DABA according to ICH Q1B guidelines. Exposure to UV and visible light may lead to the formation of colored degradants.
Oxidative Stability
The amino groups in 2,6-DABA make the molecule susceptible to oxidation.[5] Treatment with oxidizing agents such as hydrogen peroxide can lead to the formation of N-oxides, hydroxylamines, or further oxidation to colored polymeric species.
Hydrolytic Stability
The stability of 2,6-DABA in aqueous solutions at different pH values should be investigated. While the amide bonds are not present, the overall molecule's stability in acidic and basic conditions at elevated temperatures needs to be determined to ensure its suitability for various aqueous-based processes.
Experimental Protocols
To obtain definitive data on the solubility and stability of 2,6-DABA, the following experimental protocols are recommended.
Protocol for Equilibrium Solubility Determination
This protocol outlines the shake-flask method for determining the equilibrium solubility of 2,6-DABA in various solvents.
-
Preparation: Add an excess amount of 2,6-DABA to a known volume of the selected solvent in a sealed, clear glass vial.
-
Equilibration: Place the vials in a shaking incubator at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sampling: After equilibration, cease agitation and allow any undissolved solid to settle. Carefully withdraw a sample of the supernatant.
-
Filtration: Immediately filter the sample through a 0.45 µm syringe filter to remove any undissolved particles.
-
Quantification: Dilute the filtered sample with a suitable solvent and quantify the concentration of 2,6-DABA using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.
Protocol for Forced Degradation Studies
This protocol provides a framework for assessing the stability of 2,6-DABA under various stress conditions.
-
Sample Preparation: Prepare solutions of 2,6-DABA in appropriate solvents (e.g., water, methanol/water). For solid-state studies, use the neat compound.
-
Stress Conditions:
-
Hydrolytic: Treat the sample with 0.1 M HCl, water, and 0.1 M NaOH at an elevated temperature (e.g., 60 °C).
-
Oxidative: Treat the sample with 3% hydrogen peroxide at room temperature.
-
Photolytic: Expose the sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.
-
Thermal: Expose the solid sample to dry heat at a temperature below its melting point (e.g., 80 °C).
-
-
Time Points: Collect samples at various time points (e.g., 0, 6, 12, 24, 48 hours).
-
Analysis: Analyze the samples using a stability-indicating HPLC method to separate the parent compound from any degradation products.
-
Evaluation: Determine the percentage of degradation and identify any major degradation products, potentially using LC-MS for structural elucidation.
Conclusion
While specific, validated data for the solubility and stability of 2,6-Diaminobenzoic acid are not extensively documented, this guide provides a scientifically grounded framework for predicting its behavior. The amphoteric nature of 2,6-DABA suggests a strong pH-dependence on its aqueous solubility, and its chemical structure indicates potential susceptibility to oxidative and thermal degradation. The experimental protocols outlined herein offer a clear path for researchers to generate the necessary data to confidently utilize 2,6-DABA in their work. It is strongly recommended that experimental verification of the properties discussed in this guide be conducted to ensure the safe and effective application of this important chemical intermediate.
References
-
ResearchGate. (n.d.). Solubility of p ABA in several solvents. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Acid Dissociation Constants of Organics. Retrieved from [Link]
-
MDPI. (2022). Salts of purine alkaloids caffeine and theobromine with 2,6-dihydroxybenzoic acid as coformer: structural, theoretical, thermal and spectroscopic studies. Retrieved from [Link]
-
ICH. (1996). Q1B Photostability Testing of New Drug Substances and Products. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]
-
MDPI. (2021). Synthesis of 2,6-Dihydroxybenzoic Acid by Decarboxylase-Catalyzed Carboxylation Using CO2 and In Situ Product Removal. Retrieved from [Link]
-
ExamSIDE.Com. (n.d.). JEE Main 2022 (Online) 27th June Evening Shift | Compounds Containing Nitrogen Question 102 | Chemistry. Retrieved from [Link]
-
MDPI. (2022). Controlling the Polymorphic Outcome of 2,6-Dimethoxybenzoic Acid Crystallization Using Additives. Retrieved from [Link]
-
PubMed. (2022). Photostability of 2,6-diaminopurine and its 2'-deoxyriboside investigated by femtosecond transient absorption spectroscopy. Retrieved from [Link]
- Zhang, P., et al. (2013). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Journal of Chemical Research, 37(12), 724-727.
-
LCGC. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Retrieved from [Link]
-
MDPI. (2022). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. Retrieved from [Link]
-
American Pharmaceutical Review. (n.d.). Analytical Method Selection for Drug Product Dissolution Testing. Retrieved from [Link]
-
ResearchGate. (n.d.). Degradation of 2,4-dichlorobenzoic and 2,5-dichlorobenzoic acid catalyzed by 2-halobenzoate-1,2-dioxygenase. Retrieved from [Link]
-
PMC. (n.d.). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. Retrieved from [Link]
-
International Journal of PharmTech Research. (2010). Development and Validation of a Sensitive Stability Indicating Method for Quantification of Levofloxacin related substances and degradation products in pharmaceutical dosage form. Retrieved from [Link]
-
Hindawi. (n.d.). Photostability and Photostabilization of Drugs and Drug Products. Retrieved from [Link]
-
USP-NF. (n.d.). Development of a General Solvents Method for DMSO Soluble Compounds. Retrieved from [Link]
-
INIS-IAEA. (n.d.). Photophysics of 3, 5-diaminobenzoic acid in pure and mixed solvents. Retrieved from [Link]
-
PubChem. (n.d.). 2,6-Diaminobenzoic acid. Retrieved from [Link]
-
Journal of Physical and Chemical Reference Data. (2013). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Binary Organic Solvent Mixtures. Retrieved from [Link]
-
Chemsrc. (n.d.). Benzoic acid, 2,6-diamino- (6CI,9CI). Retrieved from [Link]
-
MDPI. (2023). Oxidative Degradation of the Microcontaminant 2,6-Dichlorobenzoquinone by UV: Effect of H2O2 Dosage on Water Quality. Retrieved from [Link]
-
ResearchGate. (n.d.). Electrochemical degradation of p-aminobenzoic acid β-naphthol azo dye in alkaline solution. Retrieved from [Link]
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A Technical Guide to the Historical Synthesis of 2,6-Diaminobenzoic Acid
Abstract
2,6-Diaminobenzoic acid is a valuable bifunctional aromatic compound, serving as a key building block in the synthesis of various pharmaceuticals, polymers, and specialty chemicals. Its unique substitution pattern, with two amino groups ortho to a carboxylic acid, imparts specific chemical properties that are leveraged in diverse applications. This in-depth technical guide provides a comprehensive overview of the historical methods developed for the synthesis of this important molecule. We will delve into the foundational multi-step synthesis from 3-nitrophthalic acid, explore the challenges and eventual successes of catalytic hydrogenation of dinitro-aromatic precursors, and examine the plausible application of the classic Hofmann rearrangement. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering not just procedural outlines but also insights into the chemical rationale behind these historical routes.
Introduction: The Significance of 2,6-Diaminobenzoic Acid
The strategic placement of two nucleophilic amino groups flanking a carboxylic acid moiety makes 2,6-diaminobenzoic acid a versatile precursor for the construction of complex molecular architectures. Its utility in the synthesis of heterocyclic compounds, such as benzodiazepines and quinazolines, has been a significant driver for the development of reliable synthetic routes. Historically, the synthesis of this compound has presented challenges due to the potential for side reactions and the difficulty in controlling regioselectivity. This guide will explore the evolution of synthetic strategies to overcome these obstacles.
The Moser and Gompf Synthesis: A Foundational Multi-Step Approach (1950)
In what is considered a seminal work on the synthesis of 2,6-diaminobenzoic acid, Moser and Gompf in 1950 detailed a multi-step pathway starting from 3-nitrophthalic acid. This method, while lengthy, provided the first reliable route to the target molecule and showcases classic organic chemistry transformations.
Causality Behind Experimental Choices
The choice of 3-nitrophthalic acid as the starting material was strategic. The two adjacent carboxylic acid groups provide a handle for a series of transformations, and the nitro group dictates the regiochemistry of subsequent reactions. The overall strategy involves the conversion of one carboxylic acid to an amino group via a Curtius or a similar rearrangement, followed by the reduction of the nitro group.
Experimental Workflow
The synthesis proceeds through several key intermediates. The following diagram illustrates the overall workflow of the Moser and Gompf synthesis.
Caption: Workflow of the Moser and Gompf synthesis of 2,6-diaminobenzoic acid.
Detailed Experimental Protocol
The following protocol is an adaptation of the experimental details described by Moser and Gompf.
Step 1: Preparation of 3-Nitrophthalic Anhydride
-
To 1 mole of 3-nitrophthalic acid in a round-bottom flask, add 1.2 moles of acetic anhydride.
-
Heat the mixture to reflux for 2 hours.
-
Cool the reaction mixture in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with cold ether, and dry to yield 3-nitrophthalic anhydride.
Step 2: Preparation of 3-Nitrophthalamic Acid
-
Suspend 1 mole of 3-nitrophthalic anhydride in 500 mL of water.
-
Slowly add a concentrated solution of ammonium hydroxide with stirring until the anhydride dissolves and the solution is slightly basic.
-
Acidify the solution with concentrated hydrochloric acid to a pH of approximately 3.
-
Collect the precipitated 3-nitrophthalamic acid by vacuum filtration and wash with cold water.
Step 3: Preparation of 6-Nitroanthranilic Acid (via Hofmann Rearrangement)
-
Dissolve 1 mole of 3-nitrophthalamic acid in a cold solution of sodium hydroxide.
-
Slowly add a freshly prepared solution of sodium hypochlorite (from chlorine gas and sodium hydroxide) while maintaining the temperature below 10 °C.
-
After the addition is complete, warm the reaction mixture to 80 °C for 30 minutes.
-
Cool the solution and acidify with concentrated hydrochloric acid to precipitate the 6-nitroanthranilic acid.
-
Collect the product by filtration and recrystallize from ethanol.
Step 4: Preparation of 2,6-Diaminobenzoic Acid
-
Suspend 1 mole of 6-nitroanthranilic acid in a mixture of concentrated hydrochloric acid and ethanol.
-
Add a solution of stannous chloride (SnCl₂) in concentrated hydrochloric acid dropwise with stirring.
-
Heat the reaction mixture to reflux for 4 hours.
-
Cool the mixture and neutralize with a concentrated sodium hydroxide solution to precipitate the tin salts.
-
Filter the mixture and acidify the filtrate with acetic acid to a pH of approximately 5 to precipitate the 2,6-diaminobenzoic acid.
-
Collect the product by filtration and recrystallize from water.
Catalytic Hydrogenation of 2,6-Dinitrobenzoic Acid: A More Direct Approach
While Moser and Gompf reported difficulties with the reduction of 2,6-dinitrotoluene, subsequent developments in catalysis have made the reduction of dinitroaromatic compounds a more viable and direct route to diamino derivatives. This approach avoids the multiple steps of the Moser and Gompf synthesis.
The Rationale of Catalytic Hydrogenation
Catalytic hydrogenation offers a clean and efficient method for the reduction of nitro groups to amines. The choice of catalyst and reaction conditions is crucial to achieve complete reduction without undesired side reactions. Catalysts such as palladium on carbon (Pd/C) and Raney nickel are commonly employed for this transformation.
Experimental Workflow
The synthesis via catalytic hydrogenation is a significantly more streamlined process.
Caption: A simplified workflow for the synthesis of 2,6-diaminobenzoic acid via catalytic hydrogenation.
Detailed Experimental Protocol
The following is a representative protocol for the catalytic hydrogenation of 2,6-dinitrobenzoic acid.
-
In a high-pressure hydrogenation vessel, place a solution of 1 mole of 2,6-dinitrobenzoic acid in a suitable solvent (e.g., ethanol, ethyl acetate, or water with a base to form the salt).
-
Carefully add a catalytic amount of 5-10% palladium on activated carbon (Pd/C) (typically 1-5 mol%).
-
Seal the vessel and purge with an inert gas (e.g., nitrogen or argon).
-
Pressurize the vessel with hydrogen gas to the desired pressure (typically 50-500 psi).
-
Heat the reaction mixture to the desired temperature (typically 25-80 °C) with vigorous stirring.
-
Monitor the reaction progress by observing the cessation of hydrogen uptake.
-
After the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen.
-
Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
If the product is in solution, it can be isolated by removing the solvent under reduced pressure or by adjusting the pH to induce precipitation.
-
Recrystallize the crude product from a suitable solvent to obtain pure 2,6-diaminobenzoic acid.
The Hofmann Rearrangement: A Classic Name Reaction Approach
The Hofmann rearrangement is a well-established method for the conversion of a primary amide to a primary amine with one fewer carbon atom.[1] Its application in the synthesis of anthranilic acid from phthalimide suggests its potential for producing substituted anthranilic acids, including 2,6-diaminobenzoic acid, from appropriately substituted starting materials.
Proposed Synthetic Strategy
A plausible, though not explicitly documented historical synthesis, would involve the Hofmann rearrangement of a suitably protected 2,6-diaminophthalamide or a related precursor. The key is the selective transformation of one amide group into an amine while the other functional groups remain intact.
Hypothetical Experimental Workflow
Caption: A proposed workflow for the synthesis of 2,6-diaminobenzoic acid via the Hofmann rearrangement.
Proposed Experimental Protocol
This protocol is a hypothetical but chemically sound application of the Hofmann rearrangement for the synthesis of 2,6-diaminobenzoic acid.
Step 1: Preparation of 3,5-Diaminophthalamide
-
Convert 3,5-diaminophthalic acid to its diacid chloride by reacting with thionyl chloride (SOCl₂).
-
React the diacid chloride with an excess of ammonia to form 3,5-diaminophthalamide.
Step 2: Hofmann Rearrangement to 2,6-Diaminobenzoic Acid
-
Dissolve 1 mole of 3,5-diaminophthalamide in a cold aqueous solution of sodium hydroxide.
-
Slowly add 1 mole of bromine with vigorous stirring, maintaining the temperature below 10 °C to form the N-bromoamide intermediate.
-
Gradually warm the reaction mixture to effect the rearrangement to the isocyanate.
-
Hydrolyze the isocyanate in situ by heating the reaction mixture, which will also hydrolyze the remaining amide group to a carboxylic acid.
-
Cool the reaction mixture and carefully acidify with an acid such as acetic acid to the isoelectric point of 2,6-diaminobenzoic acid to induce precipitation.
-
Collect the product by filtration, wash with cold water, and recrystallize.
Comparative Analysis of Historical Synthesis Methods
The choice of a synthetic route is often a trade-off between factors such as the number of steps, overall yield, cost of starting materials, and safety considerations. The following table provides a comparative summary of the historical methods discussed.
| Feature | Moser and Gompf Synthesis (1950) | Catalytic Hydrogenation | Hofmann Rearrangement (Proposed) |
| Starting Material | 3-Nitrophthalic Acid | 2,6-Dinitrobenzoic Acid | 3,5-Diaminophthalic Acid |
| Number of Steps | 4 | 1 | 2-3 |
| Key Reagents | Acetic anhydride, NH₄OH, NaOCl, SnCl₂ | H₂, Pd/C or Raney Ni | SOCl₂, NH₃, Br₂, NaOH |
| Overall Yield | Moderate | High | Potentially Moderate to High |
| Key Advantages | Established, reliable historical method | High atom economy, fewer steps | Utilizes a classic named reaction |
| Key Disadvantages | Lengthy, multiple intermediates | Requires high-pressure equipment | Potentially harsh basic conditions |
Conclusion
The historical synthesis of 2,6-diaminobenzoic acid illustrates the progression of synthetic organic chemistry. The multi-step approach by Moser and Gompf, while foundational, has been largely superseded by more efficient methods like catalytic hydrogenation, which benefits from advancements in catalyst technology. The Hofmann rearrangement remains a powerful tool in the organic chemist's arsenal and represents a plausible alternative historical route. Understanding these historical methods provides valuable context for the development of modern, more sustainable, and efficient syntheses of this important chemical intermediate.
References
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Moser, C. M., & Gompf, T. (1950). THE SYNTHESIS OF 2,6-DIAMINOBENZOIC ACID. The Journal of Organic Chemistry, 15(3), 583–586. [Link]
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Zou, Y., et al. (2023). A simple and efficient separation of the Hofmann degradation mixture of 2-amino-4-bromobenzoic acid and 2-amino-5-bromobenzoic acid. Arkivoc, 2023(5), 124-132. [Link]
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Belskaya, O. B., et al. (2015). Hydrogenation of 2,4,6-Trinitrobenzoic Acid on Pd/Sibunit Catalysts. Catalysis in Industry, 7(4), 324-330. [Link]
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The Evolving Therapeutic Landscape of 2,6-Diaminobenzoic Acid Derivatives
An In-Depth Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The 2,6-Diaminobenzoic Acid Scaffold
In the vast architecture of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds"—structures that can bind to multiple, diverse biological targets, thereby serving as a fertile ground for drug discovery. The 2,6-diaminobenzoic acid (2,6-DABA) moiety is one such scaffold. Its rigid aromatic core, substituted with a carboxylic acid and two amino groups, provides a unique three-dimensional arrangement of hydrogen bond donors and acceptors. This structural feature allows for versatile chemical modifications, enabling the synthesis of large libraries of derivatives with a wide spectrum of potential biological activities. This guide provides a technical exploration of the key therapeutic avenues being investigated for 2,6-DABA derivatives, focusing on the mechanistic rationale, validated experimental protocols, and the interpretation of key data.
Part 1: Anticancer Activity: Targeting Malignant Pathways
The fight against cancer necessitates the development of agents that can selectively target pathways dysregulated in tumor cells. Benzoic acid derivatives have shown promise in this area, primarily through mechanisms like histone deacetylase (HDAC) inhibition and the disruption of critical cell signaling cascades.[1][2]
Mechanism of Action: Kinase and Epigenetic Regulation
A significant breakthrough has been the development of 2,6-DABA derivatives that function as potent inhibitors of key signaling pathways. For instance, certain quinazolinone derivatives incorporating the DABA scaffold have demonstrated high efficacy against non-small cell lung cancer cells.[3] Mechanistic studies revealed that these compounds can induce apoptosis and cell cycle arrest by inhibiting the ALK/PI3K/AKT signaling pathway, a critical cascade that promotes cell survival and proliferation in many cancers.[3]
Another major anticancer strategy for related benzoic acid compounds is the inhibition of histone deacetylases (HDACs). HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression. In many cancers, HDACs are overexpressed, leading to the silencing of tumor suppressor genes. Inhibitors can reverse this effect, reactivating tumor suppressor gene expression and leading to cancer cell growth inhibition, cell cycle arrest, and apoptosis.[2][4]
Caption: Inhibition of the ALK/PI3K/AKT pathway by 2,6-DABA derivatives.
Experimental Protocol: MTT Assay for In Vitro Cytotoxicity
The initial screening of potential anticancer agents often involves assessing their ability to reduce cancer cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[5]
Causality: This assay is based on the principle that viable, metabolically active cells possess mitochondrial reductase enzymes that can cleave the yellow tetrazolium salt, MTT, into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, allowing for a quantitative measure of cytotoxicity.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., A549 lung cancer cells) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[3]
-
Compound Treatment: Prepare serial dilutions of the 2,6-DABA derivative in the appropriate cell culture medium. Replace the old medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for a specified period, typically 24-72 hours, under standard cell culture conditions (37°C, 5% CO2).[6]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as DMSO or isopropanol with 0.04 N HCl, to each well to dissolve the purple formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
| Compound | Cell Line | IC50 (µM) | Reference |
| Derivative 45 | A549 (Lung) | 0.44 | [3] |
| Derivative 38 | A549 (Lung) | 0.98 | [3] |
| DHBA | Colon Cancer Cells | Not specified | [1] |
| Compound 14 | MCF-7 (Breast) | 15.6 | [7] |
Table 1: Representative anticancer activities of benzoic acid derivatives.
Part 2: Antimicrobial and Antifungal Potential
The rise of antimicrobial resistance has created an urgent need for new classes of antibiotics and antifungals. Derivatives of diaminobenzoic acid have demonstrated promising activity against a range of bacterial and fungal pathogens.[8][9]
Mechanism of Action: Targeting Fungal Viability and Biofilms
Studies on 2-aminobenzoic acid derivatives have shown potent activity against Candida albicans, a common and often drug-resistant fungal pathogen.[10] These compounds not only inhibit the growth of planktonic (free-floating) fungal cells but also disrupt the formation of biofilms—structured communities of cells that are notoriously difficult to treat.[11] The mechanism appears to be concentration-dependent, with fungistatic effects observed at lower concentrations and fungicidal action at higher ones.[11] Gene expression analysis suggests that these derivatives may downregulate key genes involved in fungal cell wall integrity (ERG11), hyphal formation (HWP1), and adhesion (ALS3), compromising the pathogen's ability to survive and cause infection.[10]
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Experimental Protocol: Broth Microdilution for MIC Determination
To quantify the antimicrobial potency of a compound, the Minimum Inhibitory Concentration (MIC) is determined. This is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standardized and widely used technique for this purpose.[12][13]
Causality: This method provides a quantitative result (the MIC value) by challenging the microorganism with a range of compound concentrations in a liquid growth medium. The lack of turbidity indicates inhibition of growth. It is more reproducible and quantitative than agar disk diffusion methods.[12]
Step-by-Step Methodology:
-
Compound Preparation: Dissolve the 2,6-DABA derivative in a suitable solvent (e.g., DMSO) and prepare a stock solution.
-
Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the compound in a sterile liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi) to achieve a range of final concentrations.[14]
-
Inoculum Preparation: Prepare a standardized inoculum of the target microorganism (e.g., C. albicans, E. coli) equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.[15]
-
Inoculation: Add the prepared inoculum to each well of the microtiter plate. Include a positive control (microorganism with no compound) and a negative control (medium with no microorganism).
-
Incubation: Incubate the plate at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for E. coli; 25°C for 48-72 hours for fungi).[14]
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Derivative 1 | Candida albicans | 70 | [11] |
| Derivative 2 | Candida albicans | 70 | [11] |
| Derivative (IV)a | Aspergillus niger | 19 (mm zone) | [9] |
| Derivative 11 | Bacillus subtilis | (pMIC = 2.11 µM/ml) | [14] |
Table 2: Representative antimicrobial activities of aminobenzoic acid derivatives.
Part 3: Anti-inflammatory Activity
Chronic inflammation is a key driver of many diseases, including arthritis, cardiovascular disorders, and neurodegenerative conditions.[16] The ability to modulate the inflammatory response is a critical therapeutic goal.
Mechanism of Action: Protein Denaturation Inhibition
Inflammation is often associated with protein denaturation, where proteins lose their tertiary and quaternary structures, leading to a loss of biological function.[17] The ability of a compound to prevent protein denaturation can be a good indicator of its anti-inflammatory potential. For example, N-benzoyl-N'-phenyl-2,6-diaminobenzoic acid has been specifically investigated for its anti-inflammatory properties.[18] This mechanism is relevant to diseases like rheumatoid arthritis where protein denaturation is a key pathological feature.[19]
Caption: Principle of the protein denaturation inhibition assay.
Experimental Protocol: Albumin Denaturation Inhibition Assay
This in vitro assay is a rapid and cost-effective method for screening potential anti-inflammatory agents.[16]
Causality: The assay uses a protein like bovine serum albumin (BSA) or egg albumin, which denatures and coagulates when heated. An effective anti-inflammatory agent will protect the protein from denaturation, which can be quantified by measuring the turbidity of the solution.
Step-by-Step Methodology:
-
Reaction Mixture: Prepare a reaction mixture consisting of 0.5 mL of 1% aqueous solution of bovine serum albumin (BSA) and 4.3 mL of phosphate-buffered saline (PBS, pH 6.3).
-
Compound Addition: Add 0.2 mL of varying concentrations of the 2,6-DABA derivative to the reaction mixture. Use Diclofenac sodium as a reference standard. A control group consists of the reaction mixture with only the vehicle.[17]
-
Incubation: Incubate the mixtures at 37°C for 20 minutes.
-
Heat Denaturation: Induce denaturation by heating the mixtures at 70°C in a water bath for 10 minutes.[19]
-
Cooling: After heating, allow the mixtures to cool to room temperature.
-
Turbidity Measurement: Measure the turbidity of the solutions spectrophotometrically at a wavelength of 660 nm.[19]
-
Calculation: Calculate the percentage inhibition of protein denaturation using the following formula: Percentage Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100
| Compound | Concentration (µg/mL) | % Inhibition of Denaturation | Reference |
| N-benzoyl-N'-phenyl-2,6-diaminobenzoic acid (F-1) | Not specified | Potent anti-inflammatory action | [18] |
| Diclofenac Sodium (Standard) | 100 | ~85% (Typical value) | [17] |
Table 3: Representative anti-inflammatory activity data.
Part 4: Targeted Enzyme Inhibition
Beyond broad cytotoxic or antimicrobial effects, the true elegance of drug design lies in creating molecules that can inhibit specific enzymes with high potency and selectivity. Diaminobenzoic acid derivatives have been successfully designed as inhibitors for several important enzyme classes.
Mechanism of Action: Modulating Immune Responses
A compelling example is the development of 3,4-diaminobenzoic acid derivatives as potent inhibitors of the M1 aminopeptidase family, which includes ERAP1, ERAP2, and IRAP.[20][21] These enzymes are critical for processing antigens for presentation by MHC class I molecules, a cornerstone of the adaptive immune system. By inhibiting these enzymes, the derivatives can downregulate specific immune responses, offering a potential therapeutic strategy for autoimmune diseases and cancer.[20] Some of these compounds achieve submicromolar potency and can effectively suppress macrophage activation in cell-based assays.[20]
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Introduction: The Architectural Versatility of 2,6-Diaminobenzoic Acid
An In-depth Technical Guide to the Applications of 2,6-Diaminobenzoic Acid
In the landscape of organic chemistry and materials science, the utility of a molecule is often defined by its functional architecture. 2,6-Diaminobenzoic acid (2,6-DABA), a seemingly simple aromatic compound, is a cornerstone building block for constructing complex molecular structures.[1] Its strategic placement of two amine groups and one carboxylic acid group on a benzene ring offers a unique trifunctional platform for a diverse range of chemical transformations. This guide, intended for researchers and drug development professionals, explores the multifaceted applications of 2,6-DABA, moving from its fundamental role in polymer synthesis to its sophisticated use in medicinal chemistry and materials protection. We will delve into the causality behind its reactivity and provide field-proven insights into its practical applications.
Part I: High-Performance Polymers from a Diamine Monomer
The dual amine functionality of 2,6-DABA makes it an exemplary monomer for condensation polymerization, a process that joins monomers with the expulsion of a small molecule, such as water.[2] This reactivity is most notably harnessed in the synthesis of polyamides, a class of polymers renowned for their high strength, thermal stability, and chemical resistance.[3][4]
The Chemistry of Polyamide Formation
When 2,6-DABA reacts with a dicarboxylic acid or a more reactive dioyl chloride, the amine groups of the DABA molecule form robust amide linkages (-CO-NH-) with the carboxyl groups of the co-monomer.[2][5] The resulting polymer chain is characterized by repeating units held together by these amide bonds. The specific orientation of the functional groups on the 2,6-DABA ring influences the polymer's final architecture and properties, contributing to characteristics like rigidity and intermolecular hydrogen bonding.
The synthesis can be carried out through several methods, with interfacial polymerization being a common and effective technique. This process occurs at the boundary of two immiscible liquids—typically an aqueous solution containing the diamine and an organic solvent containing the acid chloride—allowing for rapid polymer formation under mild conditions.[3]
Experimental Protocol: Synthesis of a Polyamide via Interfacial Polymerization
This protocol outlines a generalized procedure for synthesizing a polyamide, such as Nylon-6,10, which illustrates the principles applicable to monomers like 2,6-DABA.
-
Aqueous Phase Preparation: Dissolve 1.5 g of a diamine monomer (e.g., hexamethylene diamine) in 25.0 mL of distilled water. Add a few drops of a base, like sodium hydroxide, to neutralize any acid by-product formed during the reaction.[3]
-
Organic Phase Preparation: In a separate beaker, dissolve 1.0 mL of a diacid chloride (e.g., sebacoyl chloride) in 25.0 mL of an organic solvent (e.g., cyclohexane).[3]
-
Polymerization: Carefully pour the aqueous solution onto the organic solution, minimizing mixing. A polymer film will form instantly at the interface of the two layers.
-
Polymer Extraction: Using forceps, gently grasp the polymer film at the center of the interface and slowly pull it out. A continuous rope of the polyamide can be drawn.
-
Washing and Drying: Wash the synthesized polymer thoroughly with water and then with a sodium bicarbonate solution to remove any unreacted monomers and acid by-products.[3] Finally, dry the polymer in a vacuum oven.
Visualizing the Polymerization Workflow```dot
Caption: Adsorption of inhibitors on a metal surface.
Conclusion
2,6-Diaminobenzoic acid is far more than a simple chemical intermediate. Its unique trifunctional nature provides a robust and versatile platform for innovation across multiple scientific disciplines. In polymer science, it is a key monomer for creating high-performance polyamides with exceptional thermal and mechanical properties. In medicinal chemistry, its scaffold is instrumental in the rational design of novel anticancer, antimicrobial, and enzyme-inhibiting drugs. In materials science, its derivatives offer an effective solution to the persistent industrial challenge of metal corrosion. The continued exploration of this powerful building block will undoubtedly lead to the development of new materials and therapeutics with enhanced functionalities and performance.
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- Wikipedia. (n.d.). ERAP1.
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- Semantic Scholar. (2016). Effect of N-(6-aminobenzo[d]thiazol-2-yl)benzamide and 2,6-diamino-benzothiazole as Corrosion Inhibitor in acid medium.
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- ACS Publications. (2020). Manipulating the Polymerization of 3,5-Diaminobenzoic Acid with a Bromate Oscillator.
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Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2,6-Diaminobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Imperative of Proactive Safety in Innovative Research
In the fast-paced world of drug discovery and chemical synthesis, the pursuit of novel compounds and therapeutic agents is relentless. Among the myriad of building blocks available to the modern chemist, 2,6-Diaminobenzoic acid stands out as a versatile scaffold with significant potential in the development of new pharmaceuticals and functional materials. However, as with any reactive chemical entity, a thorough understanding of its hazard profile and the implementation of rigorous safety protocols are not merely procedural formalities; they are the cornerstones of responsible and successful research. This guide is intended to provide a comprehensive overview of the safety and handling guidelines for 2,6-Diaminobenzoic acid, moving beyond a simple recitation of rules to explain the rationale behind each recommendation. By fostering a deeper understanding of the "why" behind the "how," we aim to empower researchers to cultivate a culture of proactive safety, ensuring both personal well-being and the integrity of their groundbreaking work.
Section 1: Unveiling the Profile of 2,6-Diaminobenzoic Acid
2,6-Diaminobenzoic acid, with the molecular formula C₇H₈N₂O₂, is an aromatic compound containing both amine and carboxylic acid functional groups. This unique combination of acidic and basic moieties imparts it with a rich and diverse reactivity, making it a valuable precursor in a variety of synthetic applications.
Physicochemical Properties at a Glance:
| Property | Value | Source |
| Molecular Weight | 152.15 g/mol | [1] |
| Appearance | Typically a solid powder. Color can vary from brown to light grey depending on purity and isomer. | [2][3] |
| Solubility | Soluble in water. | [2][3] |
| Melting Point | Decomposes at 103.5-104 °C. | [4] |
| Boiling Point | 373ºC at 760mmHg. | [5] |
| Density | 1.428g/cm3. | [5] |
Section 2: Hazard Identification and Risk Assessment - A Proactive Stance
Based on the hazard classifications of its isomers, 2,6-Diaminobenzoic acid should be presumed to pose the following risks.[2][6][7] This conservative approach is fundamental to ensuring a safe laboratory environment.
Anticipated GHS Hazard Classifications:
-
Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed. [6]
-
Skin Corrosion/Irritation (Category 2), H315: Causes skin irritation. [2][6]
-
Serious Eye Damage/Eye Irritation (Category 2A), H319: Causes serious eye irritation. [2][6]
-
Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation, H335: May cause respiratory irritation. [2][6]
The logical flow from hazard identification to risk mitigation is a critical thought process for any scientist. The following diagram illustrates this essential workflow.
Caption: Logical workflow from hazard identification to the implementation of control measures.
Section 3: The Pillars of Safe Handling - Engineering Controls, Administrative Protocols, and Personal Protective Equipment
A multi-layered approach to safety is paramount when handling 2,6-Diaminobenzoic acid. This strategy, often referred to as the "Hierarchy of Controls," prioritizes the most effective measures to minimize risk.
Engineering Controls: The First Line of Defense
Engineering controls are designed to remove the hazard at the source, before it can come into contact with the researcher.
-
Fume Hoods: All work with 2,6-Diaminobenzoic acid, especially when handling the powder or creating solutions, must be conducted in a properly functioning chemical fume hood.[6] This is to prevent the inhalation of dust particles or vapors.
-
Ventilation: Ensure adequate general laboratory ventilation to maintain a safe working environment.[6] Eyewash stations and safety showers must be readily accessible and in close proximity to the workstation.[3]
Administrative Controls: Standard Operating Procedures and Training
Administrative controls are the work practices and procedures that reduce the likelihood of exposure.
-
Standard Operating Procedures (SOPs): Detailed, experiment-specific SOPs should be written and approved before any work with 2,6-Diaminobenzoic acid begins. These SOPs should include a step-by-step description of the procedure, a list of all necessary safety equipment, and emergency procedures.
-
Training: All personnel who will be handling the compound must be thoroughly trained on its potential hazards, safe handling procedures, and emergency protocols. This training should be documented.
Personal Protective Equipment (PPE): The Essential Barrier
PPE is the last line of defense and must be worn at all times when handling 2,6-Diaminobenzoic acid.[8]
-
Eye and Face Protection: Chemical safety goggles are mandatory to protect against splashes.[8] A face shield should be worn in situations where there is a higher risk of splashing.[8]
-
Hand Protection: Chemically resistant gloves, such as nitrile gloves, are required.[8] Gloves should be inspected for any signs of degradation before each use and disposed of properly after handling the compound.[9]
-
Body Protection: A lab coat must be worn to protect the skin and clothing.[8] In situations with a higher risk of significant splashes, a chemical-resistant apron or coveralls should be considered.[8]
-
Respiratory Protection: In situations where dust generation is unavoidable and engineering controls are insufficient, a NIOSH-approved respirator may be necessary.[10]
The following flowchart outlines the decision-making process for selecting the appropriate level of PPE.
Caption: Decision flowchart for selecting appropriate Personal Protective Equipment (PPE).
Section 4: Emergency Procedures - Preparedness and Rapid Response
In the event of an accidental exposure or spill, a swift and informed response is crucial to minimizing harm.
First Aid Measures
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][11]
-
In case of skin contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention if irritation develops or persists.[2][11]
-
If inhaled: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[2][11]
-
If swallowed: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Get medical attention.[3]
Accidental Release Measures
-
Small Spills: For small spills of the solid material, carefully sweep up and place into a suitable, labeled container for disposal. Avoid generating dust.[3][6]
-
Large Spills: For larger spills, evacuate the area and prevent entry. Wear appropriate PPE, including respiratory protection. Contain the spill and then collect the material for disposal. Do not let the product enter drains.[6][9]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6]
-
Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides and carbon oxides.[7]
-
Protective Equipment for Firefighters: As in any fire, wear a self-contained breathing apparatus (SCBA) and full protective gear.[7]
Section 5: Storage and Disposal - Ensuring Long-Term Safety and Environmental Responsibility
Proper storage and disposal are critical components of the chemical lifecycle and are essential for maintaining a safe laboratory and protecting the environment.
Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]
-
Keep away from incompatible materials such as strong oxidizing agents.[3]
Disposal
-
Dispose of waste material in accordance with all applicable federal, state, and local regulations.[6]
-
Contact a licensed professional waste disposal service to dispose of this material.[6]
-
Contaminated packaging should be treated as the chemical itself and disposed of accordingly.[6]
Conclusion: A Commitment to a Culture of Safety
The responsible use of 2,6-Diaminobenzoic acid, and indeed any chemical, is a testament to a researcher's commitment to scientific integrity and ethical practice. By embracing the principles outlined in this guide—a thorough understanding of the compound's properties, a proactive approach to risk assessment, and the diligent application of safety protocols—scientists can confidently and safely explore the vast potential of this valuable synthetic building block. Let this guide serve not as a static set of rules, but as a dynamic framework for fostering a deeply ingrained culture of safety within your research endeavors.
References
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American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for TDI Users. Retrieved from [Link]
-
PubChem. (n.d.). Benzoic acid, 2,6-diamino-. Retrieved from [Link]
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Angene Chemical. (2024, September 16). Safety Data Sheet: Di-Boc-3,4-diaminobenzoic acid. Retrieved from [Link]
-
Chemsrc. (2024, January 1). Benzoic acid, 2,6-diamino- (6CI,9CI). Retrieved from [Link]
-
National Institute of Standards and Technology. (2015, December 1). Safety Data Sheet: Benzoic Acid (Acidimetric Standard). Retrieved from [Link]
-
PubChem. (n.d.). 2,5-Diaminobenzoic Acid. Retrieved from [Link]
-
Trimaco. (2023, September 8). Essential Chemical PPE. Retrieved from [Link]
-
Chemwatch. (n.d.). 3,4-Diaminobenzoic acid. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 3,4-Diaminobenzoic acid, 97%. Retrieved from [Link]
-
Harper College. (n.d.). Benzoic acid MSDS. Retrieved from [Link]
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A Technical Guide to 2,6-Diaminobenzoic Acid: Commercial Sourcing and Purity Grades for the Research and Drug Development Professional
Introduction: The Critical Role of Starting Material Purity in Scientific Discovery
In the landscape of pharmaceutical research and drug development, the integrity of a final product is intrinsically linked to the quality of its foundational components.[1][2] 2,6-Diaminobenzoic acid, a key building block in the synthesis of a variety of complex organic molecules, is no exception. The seemingly minute difference between a 98% and a 99.9% pure starting material can have profound implications, influencing reaction yields, impurity profiles of active pharmaceutical ingredients (APIs), and ultimately, the safety and efficacy of a therapeutic candidate.[3][4] Impurities present in raw materials can lead to unforeseen side effects, diminished therapeutic effectiveness, or even the failure of a drug development program.[1][2] This guide provides an in-depth analysis of the commercial landscape for 2,6-Diaminobenzoic acid, delineates common purity grades, and offers robust protocols for in-house purity verification, empowering researchers to make informed decisions for their specific applications.
Commercial Suppliers of 2,6-Diaminobenzoic Acid
A number of chemical suppliers offer 2,6-Diaminobenzoic acid (CAS No. 102000-59-9). While the list below is not exhaustive, it represents a selection of reputable vendors catering to the research and development community. It is imperative for the end-user to obtain and scrutinize the lot-specific Certificate of Analysis (CoA) prior to use.
Key Suppliers:
-
Akshaya Pure Chemicals: A supplier offering 2,6-Diaminobenzoic acid, typically at a purity of 99%.[5]
-
BLD Pharm: Provides 2,6-Diaminobenzoic acid intended for research use, with product documentation such as NMR, HPLC, and LC-MS available.[6]
-
Appchem: Lists 2,6-Diaminobenzoic acid with its basic chemical properties and offers it for sale.[7]
-
ChemicalBook: An online platform that aggregates data and lists various suppliers for chemical products, including 2,6-Diaminobenzoic acid.[8]
-
AiFChem: A supplier of fine chemicals that lists 2,6-Diaminobenzoic acid in their catalog.[9]
Understanding Purity Grades of 2,6-Diaminobenzoic Acid
While suppliers may not always use standardized terminology, the purity grades of chemical reagents can generally be categorized based on their intended application. The required purity level is dictated by the specific needs of the experiment or synthesis.[10][11][12] For a compound like 2,6-Diaminobenzoic acid, the following represents a typical, albeit generalized, grading system that a researcher might encounter or specify.
| Purity Grade | Typical Purity (%) | Key Characteristics & Recommended Applications |
| Synthesis Grade | 95-98% | Contains a higher percentage of impurities, which may include starting materials from the synthesis, by-products, or residual solvents. Suitable for: Early-stage, non-critical organic synthesis and process development where the impurities can be removed in subsequent purification steps. |
| Reagent Grade (≥98%) | ≥98% | A higher level of purity suitable for most laboratory applications. Impurities are present but are generally well-characterized. Suitable for: General laboratory use, qualitative analysis, and as a starting material for syntheses where high purity is important but not absolutely critical. |
| High Purity (>99%) | >99% | Low levels of impurities, often with a detailed Certificate of Analysis specifying the nature and quantity of any residual impurities. Suitable for: Medicinal chemistry, synthesis of analytical standards, and late-stage drug discovery where the impurity profile of the final compound is critical. |
| Pharmaceutical Grade | Conforms to USP/EP/JP standards | The highest level of purity, manufactured under stringent cGMP conditions. The material is extensively tested to ensure it is free from harmful contaminants. Suitable for: Use as a raw material in the manufacturing of active pharmaceutical ingredients (APIs) for clinical trials and commercial products. |
The Causality Behind Purity Selection: A Risk-Based Approach
The selection of an appropriate purity grade is a critical decision in the experimental design process. A risk-based approach, balancing cost against the potential for experimental failure or misleading results, is advisable.
Caption: Logical workflow for selecting the appropriate purity grade of 2,6-Diaminobenzoic acid.
For early-stage discovery, where numerous analogues may be synthesized and screened, a lower "synthesis grade" may be acceptable, with the understanding that purification will be performed on the final compounds. However, for late-stage development, particularly when synthesizing material for preclinical toxicology studies, a "high purity" grade is essential to avoid confounding results from impurities.
Self-Validating Systems: In-House Purity Verification Protocols
Trust in a supplier's Certificate of Analysis is important, but verification through in-house analytical testing is a cornerstone of good scientific practice.[13] The following are detailed protocols for the two most common and powerful techniques for assessing the purity of 2,6-Diaminobenzoic acid: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a highly sensitive method for separating and quantifying the components of a mixture.[14] For 2,6-Diaminobenzoic acid, a reverse-phase method is typically employed.
Experimental Protocol:
-
Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Sample diluent: 50:50 Water:Acetonitrile
-
2,6-Diaminobenzoic acid sample
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the 2,6-Diaminobenzoic acid sample into a 100 mL volumetric flask.
-
Dissolve and dilute to the mark with the sample diluent to achieve a concentration of approximately 0.1 mg/mL.
-
Filter an aliquot of the sample solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection Wavelength: 254 nm
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: Linear gradient from 5% to 95% B
-
15-18 min: Hold at 95% B
-
18-18.1 min: Linear gradient from 95% to 5% B
-
18.1-22 min: Hold at 5% B for column re-equilibration
-
-
-
Data Analysis:
-
Integrate the peak areas of all components in the chromatogram.
-
Calculate the purity of the 2,6-Diaminobenzoic acid by dividing the peak area of the main component by the total area of all peaks and multiplying by 100.
-
Sources
- 1. nbinno.com [nbinno.com]
- 2. drugdiscoveryalliances.com [drugdiscoveryalliances.com]
- 3. salvavidaspharma.com [salvavidaspharma.com]
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- 5. 2,6-DIAMINOBENZOIC ACID, CAS No. : 102000-59-9 at Rs 599 in Mumbai - ID: 7108690 [exportersindia.com]
- 6. 102000-59-9|2,6-Diaminobenzoic acid|BLD Pharm [bldpharm.com]
- 7. appchemical.com [appchemical.com]
- 8. Benzoic acid, 2,6-diamino- (6CI,9CI) | 102000-59-9 [chemicalbook.com]
- 9. 102000-59-9 | 2,6-Diaminobenzoic acid - AiFChem [aifchem.com]
- 10. Differentiating Chemical Purity Levels: From Reagent Grade to Pharmaceutical Grade - XL BIOTEC [xlbiotec.com]
- 11. The Ultimate Guide to High-Purity Chemicals: Selection, Storage & Safety - Chemical Express Thailand [chemicalexpressth.com]
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- 14. torontech.com [torontech.com]
Methodological & Application
Application Note: 2,6-Diaminobenzoic Acid for Bifunctional Fluorescent Labeling of Glycans
Abstract
This guide provides a comprehensive overview and detailed protocols for the fluorescent labeling of glycans and carbohydrates using 2,6-Diaminobenzoic Acid (2,6-DABA). We delve into the underlying chemistry of reductive amination, the unique advantages of 2,6-DABA as a bifunctional labeling reagent, and step-by-step methodologies for labeling, purification, and analysis. This document is intended for researchers, scientists, and drug development professionals engaged in glycomics, biomarker discovery, and the characterization of therapeutic glycoproteins.
Introduction: The Critical Role of Glycan Analysis
The study of glycans—complex carbohydrates that decorate proteins and lipids—is a cornerstone of modern biological and pharmaceutical research. Glycosylation is a critical post-translational modification that profoundly influences protein folding, stability, immunogenicity, and function. Consequently, the detailed characterization of glycan structures is essential for understanding disease pathology and for the development and quality control of biotherapeutic drugs.[1]
Due to their inherent lack of a strong chromophore, glycans are often chemically derivatized with a fluorescent tag to enable sensitive detection following separation by techniques like High-Performance Liquid Chromatography (HPLC) or Capillary Electrophoresis (CE).[2] While numerous fluorescent labels exist, 2,6-Diaminobenzoic Acid (2,6-DABA) offers a distinct advantage: its structure incorporates a second primary amine group, rendering it a bifunctional linker.
One amino group is consumed during the initial labeling of the glycan's reducing end. The remaining, unreacted amino group serves as a versatile chemical handle for subsequent covalent immobilization onto activated surfaces, such as NHS-ester or epoxy-coated slides for the creation of glycan microarrays, or for conjugation to other molecules of interest.[3][4] This dual functionality makes 2,6-DABA an invaluable tool for both analytical characterization and functional glycomic studies.
The Chemistry of Reductive Amination
The covalent attachment of 2,6-DABA to a glycan is achieved through reductive amination, a robust and widely used two-step chemical reaction.[5]
-
Schiff Base Formation: The process begins with the reaction between the aldehyde group of the glycan (present in its open-ring, acyclic form) and one of the primary amine groups on the 2,6-DABA molecule. This acid-catalyzed condensation reaction forms a reversible imine, also known as a Schiff base.
-
Reduction to a Stable Amine: The unstable Schiff base is then immediately reduced to a stable secondary amine using a mild reducing agent. This second step renders the linkage permanent.[2]
Commonly used reducing agents include sodium cyanoborohydride (NaBH₃CN) and the less toxic, highly efficient alternative, 2-picoline borane.[2][] The resulting bond is stable, ensuring that the fluorescent tag remains attached throughout downstream analytical procedures.
Figure 1: Reductive Amination Workflow for 2,6-DABA Labeling.
Detailed Experimental Protocols
This section provides a field-proven, step-by-step protocol for the labeling of glycans with 2,6-DABA.
Reagent Preparation (Mandatory: Prepare Fresh Daily)
-
Labeling Solution:
-
Dissolve 2,6-Diaminobenzoic Acid (2,6-DABA) in a solution of Dimethyl Sulfoxide (DMSO) and Glacial Acetic Acid (70:30 v/v) to a final concentration of approximately 0.35 M.
-
Scientist's Note: The acetic acid acts as a catalyst for the initial Schiff base formation. The concentration of the labeling agent should be in large molar excess to drive the reaction to completion.[5]
-
-
Reducing Agent Solution:
-
Dissolve 2-picoline borane in the prepared Labeling Solution to a final concentration of approximately 1.0 M.
-
Scientist's Note: 2-picoline borane is a stable and non-toxic alternative to sodium cyanoborohydride.[] The reducing agent must be added to the labeling dye solution immediately before adding to the glycan sample.
-
Glycan Labeling Procedure
-
Sample Preparation: Start with purified glycans that have been released from their parent glycoprotein (e.g., via PNGase F digestion). Ensure the sample is free of proteins, salts, and detergents. Transfer the glycan sample (suitable range: 25 pmol to 25 nmol) to a microcentrifuge tube and dry completely using a centrifugal vacuum evaporator.[]
-
Causality: Complete removal of water is critical, as excess moisture can inhibit the labeling reaction.
-
-
Labeling Reaction: Add 5-10 µL of the freshly prepared Labeling and Reducing Agent Solution to the dried glycan pellet. Mix thoroughly by vortexing or pipetting to ensure the pellet is fully dissolved.
-
Incubation: Securely cap the reaction vial. Incubate in a heat block or oven at 65°C for 3 hours .[]
-
Causality: The elevated temperature accelerates the reaction rate, ensuring complete labeling within a practical timeframe while minimizing potential glycan degradation, such as the loss of sialic acids.[]
-
-
Cooling: After incubation, remove the vial and allow it to cool to room temperature.
Purification of Labeled Glycans
Post-labeling cleanup is essential to remove the large excess of unreacted 2,6-DABA and reducing agent, which would otherwise interfere with downstream analysis. Hydrophilic Interaction Liquid Chromatography (HILIC) based Solid-Phase Extraction (SPE) is a highly effective method.
-
SPE Cartridge Equilibration: a. Condition a HILIC SPE cartridge (e.g., Waters GlycoWorks HILIC µElution Plate) by washing with 200 µL of ultrapure water. b. Equilibrate the cartridge by washing 2x with 200 µL of 85% Acetonitrile (ACN) in water.
-
Sample Loading: a. Dilute the labeling reaction mixture with ACN to a final ACN concentration of >90%. b. Load the entire diluted sample onto the equilibrated HILIC SPE cartridge.
-
Washing: Wash the cartridge 3x with 200 µL of 96% ACN containing 1% Trifluoroacetic acid (TFA) to remove excess labeling reagents.
-
Elution: Elute the purified, labeled glycans from the cartridge with 2-3 applications of 30 µL of ultrapure water into a clean collection plate or tube.
-
Final Preparation: The eluted sample is now ready for analysis by HPLC or for lyophilization and storage at -20°C.
Analysis and Data Interpretation
HPLC Separation and Fluorescence Detection
The primary method for analyzing 2,6-DABA labeled glycans is HILIC-HPLC coupled with a fluorescence detector (FLD).
-
Column: A HILIC column designed for glycan analysis (e.g., Waters ACQUITY UPLC BEH Glycan Column) is recommended.
-
Mobile Phase: A typical mobile phase consists of a gradient of an aqueous buffer (e.g., 50 mM ammonium formate, pH 4.4) and acetonitrile.
-
Fluorescence Detection: While the exact spectral properties of 2,6-DABA are not widely published, based on its structural similarity to 2-aminobenzoic acid (2-AA), the following settings are a robust starting point for method development:
-
Excitation Wavelength (λex): ~320 nm
-
Emission Wavelength (λem): ~420 nm
-
Scientist's Note: It is best practice to experimentally determine the optimal excitation and emission maxima for your specific instrument and buffer system.
-
Mass Spectrometry (MS) for Structural Confirmation
Labeled glycans can be analyzed by mass spectrometry to confirm their identity. The 2,6-DABA tag can enhance ionization efficiency in some cases.[7] Both ESI-MS (often coupled directly to the HPLC) and MALDI-TOF MS can be used to obtain accurate mass information, which, when combined with HPLC retention time, provides confident structural assignment.[8]
Figure 2: Overall Analytical Workflow from Glycoprotein to Data.
Quantitative Data and Troubleshooting
| Parameter | Recommended Value/Range | Rationale & Notes |
| Glycan Amount | 25 pmol - 25 nmol | Wide dynamic range; lower limit depends on detector sensitivity.[] |
| Labeling Reagent Conc. | ~0.35 M 2,6-DABA | Large molar excess drives the reaction equilibrium forward.[5] |
| Reducing Agent Conc. | ~1.0 M 2-picoline borane | Ensures complete reduction of the Schiff base to a stable amine. |
| Reaction Temperature | 65 °C | Optimal balance between reaction speed and glycan stability.[] |
| Reaction Time | 3 hours | Sufficient for complete labeling of diverse glycan structures.[] |
| Excitation λ | ~320 nm (experimentally verify) | Based on the closely related 2-aminobenzoic acid fluorophore. |
| Emission λ | ~420 nm (experimentally verify) | Based on the closely related 2-aminobenzoic acid fluorophore. |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Labeling Efficiency | Incomplete drying of glycan sample. | Ensure sample is completely dry before adding labeling reagent. |
| Degradation of labeling/reducing reagents. | Prepare reagents fresh before each use. | |
| Insufficient incubation time/temperature. | Verify incubation conditions and ensure proper heat transfer. | |
| Broad or Tailing Peaks | Suboptimal HPLC conditions. | Optimize gradient, flow rate, and column temperature. |
| Contaminants from sample or reagents. | Ensure high-purity reagents and thorough SPE cleanup. | |
| Ghost Peaks in Blank | Contamination in solvents or system. | Flush the HPLC system thoroughly. Use fresh, high-purity solvents. |
| Carryover from previous injection. | Implement a robust needle wash protocol. |
References
-
Preparation and Analysis of Glycan Microarrays. PMC, NIH. [Link]
-
Other fluorescent labels used in carbohydrate analysis. ResearchGate. [Link]
-
Glycan labeling strategies and their use in identification and quantification. PMC, NIH. [Link]
-
Functional fluorescence labeling of carbohydrates and its use for preparation of neoglycoconjugates. Semantic Scholar. [Link]
-
On-MALDI-Target N-Glycan Nonreductive Amination by 2-Aminobenzoic Acid. PubMed, NIH. [Link]
-
High-Throughput Analysis of Fluorescently Labeled Released N-glycans. PREMIER Biosoft. [Link]
-
Fluorescent labeling of carbohydrates and analysis by liquid chromatography. Comparison of derivatives using mannosidosis oligosaccharides. PubMed, NIH. [Link]
-
Glycan labeling strategies and their use in identification and quantification. PMC, NIH. [Link]
-
Use of the diaminobenzoic acid fluorescence assay in conjunction with uv absorbance as a means of quantifying and ascertaining the purity of a DNA preparation. PubMed, NIH. [Link]
-
Simple and Robust N-Glycan Analysis Based on Improved 2-Aminobenzoic Acid Labeling for Recombinant Therapeutic Glycoproteins. PubMed, NIH. [Link]
-
Ortho-aminobenzoic acid as a fluorescent probe for the interaction between peptides and micelles. PubMed, NIH. [Link]
-
Glycan microarrays for decoding the glycome. PMC, NIH. [Link]
-
Glycan Arrays: Recent Advances and Future Challenges. PMC, NIH. [Link]
-
Mass Spectrometric-Based Stable Isotopic 2-Aminobenzoic Acid Glycan Mapping for Rapid Glycan Screening of Biotherapeutics. ACS Publications. [Link]
-
Methods for Immobilization of Glycans to Array Surfaces Lettering corresponds to Figure 3. ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Fluorescent labeling of carbohydrates and analysis by liquid chromatography. Comparison of derivatives using mannosidosis oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preparation and Analysis of Glycan Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glycan microarrays for decoding the glycome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glycan labeling strategies and their use in identification and quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. On-MALDI-Target N-Glycan Nonreductive Amination by 2-Aminobenzoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Simple and Robust N-Glycan Analysis Based on Improved 2-Aminobenzoic Acid Labeling for Recombinant Therapeutic Glycoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Mass Spectrometry Analysis of Labeled N-Glycans: A Detailed Guide for Researchers
Introduction: The Critical Role of N-Glycosylation Analysis
Glycosylation is a pivotal post-translational modification that profoundly influences the structure, function, and therapeutic efficacy of proteins.[1][2] For researchers, scientists, and drug development professionals, the comprehensive characterization of N-linked glycans is not merely an analytical exercise but a critical necessity for ensuring the safety, potency, and consistency of biotherapeutics. This guide provides an in-depth exploration of the mass spectrometry-based analysis of N-glycans, with a focus on the strategic use of labeling reagents to enhance detection and structural elucidation. While this document will focus on the principles and established protocols for commonly used labeling agents, it will also explore the potential of novel reagents like 2,6-diaminobenzoylamide (2,6-DABA) in advancing glycoanalysis.
The Foundational Workflow: From Glycoprotein to Glycan Profile
The analysis of N-glycans follows a well-established, multi-step workflow designed to isolate, prepare, and analyze the glycan moieties from a glycoprotein of interest. Each step is critical for obtaining high-quality, reproducible data.
Figure 1: A generalized workflow for N-glycan analysis, from sample preparation to data interpretation.
Part 1: The Rationale Behind Glycan Labeling
Released N-glycans lack a strong chromophore or fluorophore, making their detection by UV or fluorescence challenging.[1] Furthermore, their inherent polarity can lead to poor ionization efficiency in mass spectrometry. To overcome these limitations, derivatization with a labeling agent is a crucial step. The ideal labeling reagent enhances both fluorescence and mass spectrometric detection, is stable, and reacts efficiently and non-selectively with all glycan species.[3]
The most common derivatization chemistry is reductive amination , where a primary amine on the label reacts with the aldehyde group of the reducing end of the glycan to form a stable secondary amine.[4]
Part 2: A Comparative Analysis of Common N-Glycan Labeling Reagents
The choice of labeling reagent is a critical decision that impacts the sensitivity and the type of data that can be obtained. Here, we compare three widely used labels: 2-aminobenzamide (2-AB), procainamide, and RapiFluor-MS.
| Labeling Reagent | Principle | Fluorescence Sensitivity | MS Sensitivity (Positive ESI) | Key Advantages | Key Disadvantages |
| 2-Aminobenzamide (2-AB) | Reductive Amination | Good | Moderate | Well-established, extensive databases available, cost-effective.[1][2][5] | Lower MS ionization efficiency compared to newer labels.[6] |
| Procainamide | Reductive Amination | High | High | Excellent fluorescence and MS signal due to the tertiary amine group.[2][5][6] | Can sometimes show poorer separation for certain glycan pairs.[2] |
| RapiFluor-MS | NHS-Carbamate Chemistry | High | Very High | Rapid labeling protocol, exceptional MS sensitivity.[2][5] | Higher cost, proprietary reagent. |
Expert Insight: The choice between these labels is often a trade-off between established, cost-effective methods (2-AB) and the enhanced sensitivity offered by newer reagents (procainamide, RapiFluor-MS). For routine quality control with well-characterized glycoproteins, 2-AB may be sufficient. However, for discovery-phase projects involving low-abundance glycans, the superior sensitivity of procainamide or RapiFluor-MS is highly advantageous.
Part 3: Exploring the Potential of 2,6-Diaminobenzoylamide (2,6-DABA)
While extensive literature exists for the aforementioned labels, specific, detailed protocols for the use of 2,6-diaminobenzoylamide (2,6-DABA) in routine N-glycan mass spectrometry analysis are not as readily available. However, based on its chemical structure and by analogy to similar compounds like 2,6-diaminopyridine (DAP), we can infer its potential utility.
The key feature of 2,6-DABA is the presence of two primary amine groups. One amine would participate in the reductive amination reaction with the glycan's reducing end. The second, unreacted amine group could then serve as a handle for secondary derivatization or for immobilization onto a solid support for applications such as glycan arrays. This dual functionality could open up new avenues for integrated glycomic workflows.
Part 4: Experimental Protocols
The following sections provide detailed, step-by-step protocols for the analysis of N-glycans. A generalized protocol for labeling with a diamino-functionalized reagent like 2,6-DABA is also presented, based on the well-established 2-AB labeling procedure.
Protocol 1: Enzymatic Release of N-Glycans
This protocol describes the release of N-glycans from a glycoprotein using PNGase F.
-
Sample Preparation: In a microcentrifuge tube, combine up to 100 µg of the glycoprotein with ultrapure water to a final volume of 16 µL.
-
Denaturation: Add 4 µL of a suitable denaturation buffer (e.g., 5X Rapid PNGase F Buffer).
-
Incubation: Incubate the sample at 80°C for 2 minutes to denature the protein, then cool to room temperature.
-
Enzymatic Digestion: Add 1 µL of Rapid PNGase F.
-
Incubation: Incubate the reaction at 50°C for 10 minutes.
Protocol 2: N-Glycan Labeling with 2-Aminobenzamide (2-AB)
This protocol is a widely used method for labeling released N-glycans.
-
Reagent Preparation: Prepare the 2-AB labeling solution (e.g., 250 mg 2-AB dissolved in 1 mL of a DMSO/acetic acid mixture). Prepare the reducing agent solution (e.g., 200 mg/mL sodium cyanoborohydride in water).
-
Labeling Reaction: To the 20 µL glycan release reaction, add 18 µL of the acidified 2-AB labeling reagent and 24 µL of the cyanoborohydride reagent.
-
Incubation: Incubate the reaction at 65°C for 45 minutes.
-
Cooling: Cool the reaction to room temperature before purification.
Protocol 3: A Generalized Protocol for N-Glycan Labeling with 2,6-Diaminobenzoylamide (2,6-DABA)
Disclaimer: This is a hypothetical protocol based on the chemistry of 2-AB and will require optimization.
-
Reagent Preparation: Prepare a 2,6-DABA labeling solution of a similar molar concentration to the 2-AB solution, dissolved in a suitable solvent (e.g., DMSO/acetic acid). The optimal solvent composition may need to be determined empirically. Prepare the reducing agent solution as in Protocol 2.
-
Labeling Reaction: To the 20 µL glycan release reaction, add an optimized volume of the acidified 2,6-DABA labeling reagent and the cyanoborohydride reagent. Stoichiometric optimization will be necessary.
-
Incubation: Incubate the reaction at a temperature and for a duration that will need to be optimized (starting point: 65°C for 45-120 minutes).
-
Cooling: Cool the reaction to room temperature.
Protocol 4: Purification of Labeled N-Glycans using HILIC SPE
This protocol describes the purification of labeled N-glycans from excess labeling reagents.
-
Sample Preparation: Add 350 µL of acetonitrile (ACN) to the labeling reaction to achieve a final concentration of approximately 85% ACN.
-
Column Conditioning: Condition a HILIC spin column with 350 µL of water, followed by 350 µL of 50 mM ammonium formate, pH 4.5.
-
Column Equilibration: Equilibrate the column with 350 µL of 85% ACN/15% ammonium formate.
-
Sample Loading: Load the sample onto the HILIC column and centrifuge according to the manufacturer's instructions.
-
Washing: Wash the column five times with 300 µL of 1% formic acid in 90% ACN.
-
Elution: Elute the labeled glycans into a fresh collection tube with three aliquots of 30 µL of 50 mM ammonium formate, pH 4.4, for a final volume of 90 µL.
-
Drying: Dry the eluted glycans in a vacuum centrifuge.
-
Reconstitution: Reconstitute the dried, labeled glycans in a suitable volume of water for HILIC-MS analysis.
Protocol 5: HILIC-UPLC-FLR-MS Analysis
This protocol outlines the chromatographic separation and mass spectrometric analysis of labeled N-glycans.
-
LC System: A UPLC system equipped with a fluorescence detector and coupled to a high-resolution mass spectrometer (e.g., Q-TOF).
-
Column: A HILIC column suitable for glycan separations (e.g., Waters ACQUITY UPLC Glycan BEH Amide column, 1.7 µm, 2.1 x 150 mm).
-
Mobile Phase A: 100 mM ammonium formate, pH 4.4.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A typical gradient would start at a high percentage of Mobile Phase B and gradually decrease to elute the glycans. The exact gradient will depend on the specific glycans being analyzed.
-
Fluorescence Detection: Excitation and emission wavelengths will depend on the label used (e.g., for 2-AB, Ex: 330 nm, Em: 420 nm).
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode. Acquire full scan MS data and data-dependent MS/MS fragmentation data.
Part 5: Data Analysis and Structural Elucidation
The interpretation of the mass spectrometry data is a critical final step.
Figure 2: A simplified workflow for the analysis of mass spectrometry data of N-glycans.
-
MS1 Data: The full scan MS data will provide the mass-to-charge ratio (m/z) of the intact labeled glycans. This information, combined with the high mass accuracy of modern mass spectrometers, allows for the determination of the monosaccharide composition of each glycan.
-
MS/MS Fragmentation Data: Collision-induced dissociation (CID) of the parent glycan ions results in a series of fragment ions. The analysis of these fragment ions provides information about the sequence and branching pattern of the monosaccharides. Key fragment ions include B, C, Y, and Z ions, which arise from glycosidic bond cleavages, and cross-ring cleavage ions (A and X ions) that can provide linkage information.[7]
Conclusion
The mass spectrometric analysis of labeled N-glycans is an indispensable tool in modern biotechnology and pharmaceutical development. The choice of labeling reagent significantly impacts the quality and sensitivity of the analysis. While established labels like 2-AB, procainamide, and RapiFluor-MS offer a range of options to suit different analytical needs, the exploration of novel reagents like 2,6-DABA holds the promise of expanding the capabilities of glycoanalysis. The protocols and insights provided in this guide are intended to empower researchers to perform robust and reliable N-glycan characterization, ultimately contributing to the development of safer and more effective biotherapeutics.
References
- Direct Comparison of Derivatization Strategies for LC-MS/MS Analysis of N-Glycans. (URL not available)
-
MALDI mass spectrometry analysis of N-glycans through DMTMM-mediated benzylamidation and Girard's reagent P labeling. Analytical Methods. [Link]
-
Characterization of 2-AB Labelled Released N-linked Glycans Using the X500B QTOF System. SCIEX. [Link]
-
Recent Advances in Analytical Approaches for Glycan and Glycopeptide Quantitation. PMC. [Link]
-
Comparison of 2-Aminobenzamide, Procainamide and RapiFluor-MS as Derivatizing Agents for High-Throughput HILIC-UPLC-FLR-MS N-glycan Analysis. Frontiers in Chemistry. [Link]
-
Glycan labeling strategies and their use in identification and quantification. PMC. [Link]
-
Comparison of 2-Aminobenzamide, Procainamide and Rapi Fluor-MS as Derivatizing Agents for High-Throughput HILIC-UPLC-FLR-MS N-glycan Analysis. PubMed. [Link]
- HILIC analysis of fluorescence-labeled N-glycans from recombinant biopharmaceuticals. (URL not available)
-
Comparison of 2-Aminobenzamide, Procainamide and RapiFluor-MS as Derivatizing Agents for High-Throughput HILIC-UPLC-FLR-MS N-glycan Analysis. National Institutes of Health. [Link]
-
Simultaneous quantification of N- and O-glycans using a solid-phase method. PMC. [Link]
-
Nonselective and efficient fluorescent labeling of glycans using 2-amino benzamide and anthranilic acid. PubMed. [Link]
- Characterization of 2-AB Labelled Released N-linked Glycans Using the X500B QTOF System. (URL not available)
-
Recent Advances in Labeling‐Based Quantitative Glycomics: From High‐Throughput Quantification to Structural Elucidation. National Institutes of Health. [Link]
-
HILIC-UPLC of 2-AB-labeled N-glycans [HILIC(2-AB), the Reference Method]. ResearchGate. [Link]
-
Enhanced Protocol for Quantitative N-linked Glycomics Analysis Using Individuality Normalization when Labeling with Isotopic Glycan Hydrazide Tags (INLIGHT)™. PMC. [Link]
-
Glycan Analysis - HILIC-UPLC-FLR-ESI-MS/MS. Ludger Ltd. [Link]
-
Isomeric Separation of α2,3/α2,6-Linked 2-Aminobenzamide (2AB)-Labeled Sialoglycopeptides by C18-LC-MS/MS. PubMed. [Link]
-
High-Throughput Analysis of Fluorescently Labeled N-Glycans Derived from Biotherapeutics Using an Automated LC-MS-Based Solution. National Institutes of Health. [Link]
-
Fragmentation of N-linked glycans with a matrix-assisted laser desorption/ionization ion trap time-of-flight mass spectrometer. Semantic Scholar. [Link]
-
Comparison of procainamide and 2-aminobenzamide labeling for profiling and identification of glycans by liquid chromatography wi. Ludger. [Link]
- Mass Spectrometry Imaging of N-Linked Glycans: Fundamentals and Recent Advances. (URL not available)
- Methods for the rapid preparation of labeled glycosylamines and for the analysis of glycosylated biomolecules producing the same.
-
Structural identification of N-glycan isomers using logically derived sequence tandem mass spectrometry. PubMed Central. [Link]
-
Efficient Synthesis of 6,6´-Diamido-2,2´-dipicolylamine Ligands for Potential Phosphate Anion Sensing. PMC. [Link]
-
Development of an Instant Glycan Labeling Dye for High Throughput Analysis by Mass Spectrometry. ResearchGate. [Link]
-
An optimized method for the synthesis of 2,6-diaminoanthracene. ResearchGate. [Link]
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- 3. Nonselective and efficient fluorescent labeling of glycans using 2-amino benzamide and anthranilic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glycan labeling strategies and their use in identification and quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of 2-Aminobenzamide, Procainamide and Rapi Fluor-MS as Derivatizing Agents for High-Throughput HILIC-UPLC-FLR-MS N-glycan Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of 2-Aminobenzamide, Procainamide and RapiFluor-MS as Derivatizing Agents for High-Throughput HILIC-UPLC-FLR-MS N-glycan Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural identification of N-glycan isomers using logically derived sequence tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Prospective Use of 2,6-Diaminobenzoic Acid in Glycomics and Proteomics Research
Disclaimer: This document presents a forward-looking analysis of the potential applications of 2,6-Diaminobenzoic Acid (2,6-DABA) in glycomics and proteomics. A comprehensive review of current scientific literature reveals a lack of established protocols for this specific reagent. The following application notes and protocols are therefore hypothetical, grounded in established chemical principles and analogous to methodologies for similar compounds. They are intended to serve as a conceptual framework for researchers and drug development professionals interested in exploring novel chemical tools.
Introduction: The Untapped Potential of 2,6-Diaminobenzoic Acid
In the quest for more sensitive and versatile tools in glycomics and proteomics, the exploration of novel reagents is paramount. While compounds like 2-aminobenzoic acid (2-AA) are staples for the fluorescent labeling of glycans, the potential of structurally related molecules remains largely unexplored.[1][2][3][4] 2,6-Diaminobenzoic acid (2,6-DABA), with its unique arrangement of two primary amine groups flanking a carboxylic acid on a benzene ring, presents an intriguing candidate for a variety of applications.
This document will delve into the hypothetical, yet scientifically plausible, uses of 2,6-DABA as a novel fluorescent labeling agent for glycans, a short-range cross-linker for proteins, and a potential matrix for mass spectrometry. The protocols outlined below are designed to be self-validating, with built-in checkpoints and based on robust, well-established chemical reactions.
Part 1: Application in Glycomics - A Hypothetical Fluorescent Label for Glycans
The primary amino group of 2-aminobenzoic acid (2-AA) is widely utilized for the derivatization of the reducing end of glycans via reductive amination.[2][3][5] This process imparts a fluorescent tag, enabling sensitive detection in chromatographic and electrophoretic separations. The presence of two primary amines on the 2,6-DABA molecule opens up several intriguing possibilities.
Causality Behind Experimental Choices:
-
Dual Reactivity: The two amino groups could potentially offer a higher reaction efficiency in reductive amination compared to mono-amino compounds.
-
Altered Spectroscopic Properties: The addition of a second amino group is expected to alter the fluorescence excitation and emission spectra of the molecule, potentially offering a new channel for multiplexed analyses.
-
Cross-linking Potential: Under specific conditions, the second amino group could be leveraged for secondary reactions, such as cross-linking to other molecules.
Hypothetical Protocol 1: Fluorescent Labeling of N-Glycans with 2,6-DABA
This protocol is adapted from established methods for 2-AA labeling.[5]
1. Glycan Release:
- Start with 10-50 µg of a purified glycoprotein in an aqueous solution.
- Denature the protein by heating at 95°C for 5 minutes in the presence of a denaturing agent (e.g., 0.5% SDS).
- Add a non-ionic surfactant (e.g., 1% NP-40) to sequester the SDS.
- Release the N-glycans by adding PNGase F and incubating at 37°C for 12-18 hours.
2. 2,6-DABA Labeling Solution Preparation:
- Prepare the labeling solution fresh. Dissolve 2,6-DABA and a reducing agent (e.g., 2-picoline borane or sodium cyanoborohydride) in a solvent mixture of DMSO and glacial acetic acid. The optimal molar ratio of 2,6-DABA to glycan should be empirically determined.
3. Reductive Amination Reaction:
- Add the 2,6-DABA labeling solution to the released glycans.
- Incubate the reaction mixture at 65°C for 2-3 hours to form the Schiff base and complete the reduction.
4. Purification of Labeled Glycans:
- Remove excess labeling reagents using a hydrophilic interaction liquid chromatography (HILIC) solid-phase extraction (SPE) cartridge.
- Wash the cartridge with acetonitrile to remove hydrophobic contaminants and excess reagent.
- Elute the labeled glycans with an aqueous buffer.
5. Analysis:
- Analyze the purified 2,6-DABA-labeled glycans by HILIC-HPLC with fluorescence detection. The optimal excitation and emission wavelengths will need to be determined experimentally.
- Further structural characterization can be performed by mass spectrometry (e.g., LC-ESI-MS).
Diagram 1: Hypothetical Workflow for Glycan Labeling with 2,6-DABA
Caption: Hypothetical workflow for protein cross-linking using 2,6-DABA and EDC.
Part 3: Potential as a MALDI Matrix
Matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is a key technology in proteomics and glycomics. The choice of matrix is crucial for successful analysis. A good matrix must absorb at the laser's wavelength, co-crystallize with the analyte, and promote analyte ionization. [6] Given that various benzoic acid derivatives (e.g., 2,5-dihydroxybenzoic acid) are effective MALDI matrices, it is plausible that 2,6-DABA could also function as a matrix, particularly for the analysis of peptides and proteins. Its aromatic structure and ability to be protonated make it a candidate worth investigating. Experimental validation would be required to determine its efficacy, including optimal laser wavelength and sample preparation conditions.
Future Perspectives and Experimental Validation
The applications proposed herein are theoretical and require experimental validation. Key validation steps would include:
-
Characterization of 2,6-DABA's Spectroscopic Properties: Determine the fluorescence excitation and emission maxima of 2,6-DABA and its glycan conjugates.
-
Optimization of Labeling and Cross-linking Reactions: Systematically optimize reaction conditions such as pH, temperature, and reagent concentrations.
-
Mass Spectrometric Characterization: Confirm the covalent attachment of 2,6-DABA to glycans and proteins and characterize the fragmentation patterns of the derivatized molecules.
-
Comparative Studies: Benchmark the performance of 2,6-DABA against established reagents like 2-AA for glycan labeling and conventional cross-linkers for proteomics.
The exploration of 2,6-Diaminobenzoic acid could open new avenues for research in glycomics and proteomics, offering a versatile tool for sensitive detection and structural analysis.
References
- Anumula, K. R. (1999). Characterization of carbohydrates using highly fluorescent 2-aminobenzoic acid tag following gel electrophoresis of glycoproteins. Analytical Biochemistry, 275(2), 236-242.
- Li, Y., et al. (2020). On-MALDI-Target N-Glycan Nonreductive Amination by 2-Aminobenzoic Acid. Analytical Chemistry, 92(16), 11293–11299.
- Kim, J., et al. (2018). Simple and Robust N-Glycan Analysis Based on Improved 2-Aminobenzoic Acid Labeling for Recombinant Therapeutic Glycoproteins. Journal of Pharmaceutical Sciences, 107(7), 1856-1863.
- Kao, A., et al. (2011). Development of a novel cross-linking strategy for fast and accurate identification of cross-linked peptides of protein complexes. Molecular & Cellular Proteomics, 10(1), M110.002212.
- Bigge, J. C., et al. (1995). Nonselective and efficient fluorescent labeling of glycans using 2-amino benzamide and anthranilic acid. Analytical Biochemistry, 230(2), 229-238.
- Ruhaak, L. R., et al. (2010). Glycan labeling strategies and their use in identification and quantification. Analytical and Bioanalytical Chemistry, 397(8), 3457-3481.
-
MassTech Inc. (n.d.). Sample preparation strategies in MALDI. Retrieved from [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Characterization of carbohydrates using highly fluorescent 2-aminobenzoic acid tag following gel electrophoresis of glycoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GB2206691A - Fluorescent labelling of sugars - Google Patents [patents.google.com]
- 5. Development of a Novel Cross-linking Strategy for Fast and Accurate Identification of Cross-linked Peptides of Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sample preparation strategies in MALDI – MassTech [apmaldi.com]
Application Notes and Protocols for the Reductive Amination of Oligosaccharides using 2,6-Diaminobenzoic Acid
Disclaimer: The following document provides a detailed, theoretical protocol for the reductive amination of oligosaccharides using 2,6-Diaminobenzoic acid (2,6-DABA). It is important to note that 2,6-DABA is not a commonly cited reagent for this application in peer-reviewed literature. This guide has been constructed by adapting well-established and validated protocols for the structurally similar and widely used labeling agent, 2-aminobenzoic acid (2-AA).[1] Researchers should consider this a starting point for method development, and optimization will likely be necessary.
Introduction: The Rationale for Oligosaccharide Labeling
The structural analysis of oligosaccharides, or glycans, is fundamental to understanding their diverse roles in biology, from cell-cell recognition to influencing the therapeutic efficacy of glycoprotein drugs.[2] However, native glycans lack a chromophore or fluorophore, making their detection by common analytical techniques like High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) challenging.[2]
To overcome this, a derivatization strategy known as reductive amination is employed to covalently attach a tag to the reducing end of the oligosaccharide.[1] This process not only facilitates sensitive detection but also improves ionization efficiency for mass spectrometry (MS) analysis.[3][4] 2-aminobenzoic acid (2-AA) is a widely used fluorescent label for this purpose.[1]
This document explores the use of a related compound, 2,6-Diaminobenzoic acid (2,6-DABA). The presence of a second primary amine group on the aromatic ring presents both unique opportunities and challenges.
Potential Advantages of 2,6-DABA:
-
Altered Physicochemical Properties: The additional amino group may alter the hydrophilicity and charge of the labeled glycan, potentially offering unique separation selectivities in chromatographic or electrophoretic systems.
-
Alternative Conjugation Site: The unreacted amino group could serve as a secondary handle for subsequent chemical modifications.
Potential Challenges:
-
Cross-linking: The diamine structure introduces the possibility of one 2,6-DABA molecule reacting with two different oligosaccharide molecules, leading to undesired dimers. Reaction conditions must be optimized to favor a 1:1 conjugation.
-
Differential Reactivity: The two amino groups may have different nucleophilicities, which could affect reaction kinetics and product consistency.
The Chemistry: Mechanism of Reductive Amination
Reductive amination is a two-step process that covalently attaches a primary amine to the aldehyde group of a reducing sugar.[1][2]
-
Schiff Base Formation: The process begins with the nucleophilic attack of a primary amine from the labeling agent (2,6-DABA) on the carbonyl carbon of the open-ring form of the oligosaccharide. This is a condensation reaction that results in the formation of an unstable imine, or Schiff base, with the elimination of a water molecule.[2] This step is reversible and is favored under mildly acidic conditions which help to protonate the carbonyl oxygen, making it more electrophilic.[5]
-
Reduction: The resulting imine is then selectively reduced to a stable secondary amine using a reducing agent.[1] Sodium cyanoborohydride (NaBH₃CN) has historically been a common choice due to its ability to reduce imines while being relatively unreactive towards aldehydes and ketones at acidic pH.[5] However, due to its toxicity, safer alternatives like sodium triacetoxyborohydride (NaBH(OAc)₃) or 2-picoline-borane are now often preferred and have been shown to be equally effective.[2][4]
Below is a diagram illustrating the proposed reaction pathway.
Caption: Proposed reaction mechanism for 2,6-DABA labeling.
Experimental Workflow & Protocols
The overall workflow involves preparing the reagents, performing the labeling reaction, purifying the labeled glycans, and finally, analyzing the product.
Caption: Overall experimental workflow for glycan labeling.
Materials and Reagents
-
Lyophilized oligosaccharide samples (10 pmol to 50 nmol)
-
2,6-Diaminobenzoic acid (2,6-DABA)
-
2-Picoline-borane (recommended) or Sodium cyanoborohydride
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Glacial acetic acid
-
Acetonitrile (ACN), HPLC grade
-
Deionized water (18.2 MΩ·cm)
-
Ammonium formate
-
Formic acid
-
HILIC Solid-Phase Extraction (SPE) cartridges (e.g., porous graphitic carbon or amide-based)
Protocol 1: Preparation of the 2,6-DABA Labeling Solution
Causality: This protocol, adapted from established methods for 2-AA and 2-AB, creates a reactive environment for the reductive amination.[1][6] Acetic acid acts as a catalyst for Schiff base formation, while DMSO serves as an effective solvent for all components. The labeling solution should be prepared fresh before each use to ensure the stability and reactivity of the reducing agent.
-
Prepare a stock solution of the labeling dye: Dissolve 2,6-DABA in a solution of 30% (v/v) glacial acetic acid in DMSO to a final concentration of 0.35 M .
-
Prepare a stock solution of the reducing agent: Dissolve 2-picoline-borane in DMSO to a final concentration of 1.0 M .
-
For the final Labeling Solution , mix the 2,6-DABA stock and the 2-picoline-borane stock in a 1:1 (v/v) ratio immediately before adding to the glycan samples.
Protocol 2: The Labeling Reaction
Causality: The reaction is performed at an elevated temperature (65°C) to accelerate the reaction rate, ensuring complete derivatization within a reasonable timeframe (2-3 hours).[1][6] Using a significant molar excess of the labeling and reducing agents drives the reaction equilibrium towards the formation of the labeled product.
-
Place the dried oligosaccharide sample (10 pmol to 50 nmol) in a microcentrifuge tube.
-
Add 5-10 µL of the freshly prepared Labeling Solution to the dried sample. The volume can be scaled depending on the amount of glycan.
-
Vortex the tube thoroughly to ensure the sample is fully dissolved.
-
Incubate the reaction mixture at 65°C for 2-3 hours .
-
After incubation, allow the samples to cool to room temperature.
-
Prior to purification, dilute the sample with acetonitrile (ACN) as required by the SPE protocol (typically to >80% ACN).
| Parameter | Recommended Condition | Rationale |
| Labeling Agent | 2,6-Diaminobenzoic Acid | Aromatic amine for fluorescent tagging. |
| Reducing Agent | 2-Picoline-Borane | Non-toxic and effective alternative to NaBH₃CN.[2] |
| Solvent | DMSO / Glacial Acetic Acid | Dissolves reactants and catalyzes Schiff base formation.[1] |
| Temperature | 65°C | Increases reaction rate to ensure completion.[6] |
| Time | 2-3 hours | Sufficient time for complete derivatization of most glycans.[1] |
| Molar Ratio | Large excess of reagents | Drives reaction equilibrium towards product formation. |
Protocol 3: Purification of Labeled Oligosaccharides
Causality: Purification is a critical step. Excess labeling reagents can interfere with subsequent analysis by creating large, obscuring peaks in chromatography or suppressing the signal of labeled glycans in mass spectrometry.[7] Hydrophilic Interaction Liquid Chromatography (HILIC) based Solid-Phase Extraction (SPE) is an effective method for separating the polar, labeled glycans from the more hydrophobic, unreacted dye and other reaction byproducts.[8]
-
Condition the HILIC SPE Cartridge:
-
Wash with 1 mL of deionized water.
-
Equilibrate with 1 mL of 85% ACN in water.
-
-
Load the Sample:
-
Ensure the reaction mixture is diluted in at least 80-85% ACN.
-
Load the diluted sample onto the conditioned cartridge.
-
-
Wash the Cartridge:
-
Wash the cartridge with 2-3 volumes of 85% ACN containing 1% trifluoroacetic acid (TFA) to remove the excess 2,6-DABA and other hydrophobic impurities.
-
-
Elute the Labeled Glycans:
-
Elute the purified, labeled oligosaccharides with 1-2 mL of deionized water or a low organic solvent concentration (e.g., 20% ACN).
-
-
Dry the Sample:
-
Lyophilize or dry the eluted sample in a vacuum concentrator.
-
The dried, labeled glycans can be stored at -20°C and reconstituted in an appropriate solvent for analysis.
-
Analysis and Expected Outcomes
HPLC/UPLC Analysis
Labeled oligosaccharides are typically analyzed using a HILIC column with fluorescence detection (FLR). The 2,6-DABA label is expected to be fluorescent, though its excitation and emission maxima may need to be determined empirically. For the related 2-AA, typical wavelengths are ~315 nm for excitation and ~400 nm for emission.[2]
-
Separation: Glycans are separated based on their hydrophilicity, which is a function of their size, charge, and composition.
-
Quantitation: The relative abundance of different glycan structures can be determined by integrating the peak areas in the chromatogram.
Mass Spectrometry (MS) Analysis
The addition of the 2,6-DABA tag enhances ionization efficiency in both positive and negative ion modes for MS.[9]
-
Identification: The mass of the labeled glycan can be used to determine its monosaccharide composition.
-
Structural Elucidation: Tandem MS (MS/MS) experiments can provide information on the sequence and branching of the oligosaccharide. The fragmentation patterns of 2,6-DABA labeled glycans may differ from those of more common labels and will require careful interpretation.
Trustworthiness and Self-Validation
To ensure the validity of this proposed protocol, the following control experiments are recommended:
-
Negative Control: A blank reaction (no oligosaccharide) should be run in parallel to identify any peaks originating from the labeling reagent itself or its side-products.
-
Positive Control: A well-characterized oligosaccharide standard (e.g., a dextran ladder or released N-glycans from a standard glycoprotein like RNase B) should be labeled to confirm the reaction is working and to establish retention times and MS fragmentation behavior.
-
Yield Assessment: The labeling efficiency should be assessed. This can be challenging but may be estimated by comparing the signal from a known quantity of labeled standard to the signal from the experimental sample.
By systematically applying this protocol and incorporating appropriate controls, researchers can develop a robust method for oligosaccharide analysis using 2,6-Diaminobenzoic acid.
References
- Mass Spectrometric-Based Stable Isotopic 2-Aminobenzoic Acid Glycan Mapping for Rapid Glycan Screening of Biotherapeutics. (2010). Analytical Chemistry.
- On-line cleanup for 2-aminobenzamide-labeled oligosaccharides. (2011). Analytical and Bioanalytical Chemistry.
- Catalytic Reductive Aminolysis of Reducing Sugars: Elucidation of Reaction Mechanism. (2018).
- Catalytic Reductive Aminolysis of Reducing Sugars: Elucidation of Reaction Mechanism. (2018).
- Glycoconjugations of Biomolecules by Chemical Methods. (2020). Frontiers in Chemistry.
- Conjugation of oligosaccharides by reductive amination to amine modified chondroitin oligomer and gamma-cyclodextrin. (2007).
- Reductive amination of carbohydrates using NaBH(OAc)3. (2005). Analytical and Bioanalytical Chemistry.
- Improved Procedure for Direct Coupling of Carbohydrates to Proteins via Reductive Amination. (2008).
- Reductive amination of carbohydrates using NaBH(OAc)3. (2005). Analytical and Bioanalytical Chemistry.
- A trifunctional probe for generation of fluorogenic glycan-photocrosslinker conjugates. (2025). Organic & Biomolecular Chemistry.
- Chemical Synthesis of Glycans and Glycoconjugates. (2022). Essentials of Glycobiology, 4th edition.
- Synthesis of glycopeptides and glycopeptide conjug
- Chemical Synthesis of Glycans and Glycoconjugates. (2022). Essentials of Glycobiology, 4th edition.
- 2-Picoline-borane: A non-toxic reducing agent for oligosaccharide labeling by reductive amin
- Glycan labeling strategies and their use in identification and quantification. (2012). Analytical and Bioanalytical Chemistry.
- Development of a Rapid 2-AB Sample Preparation Workflow for N-Glycan Release and Labeling. (2019). Agilent Technologies.
- Protocols for PNGase F. (2021). New England Biolabs.
- Rapid Sample Cleanup Method Development for 2-Aminobenzamide labeled N-Linked Glycans Released from Glycoproteins. (2012).
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- 5. Improved Procedure for Direct Coupling of Carbohydrates to Proteins via Reductive Amination - PMC [pmc.ncbi.nlm.nih.gov]
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Application Note: High-Sensitivity Monosaccharide Composition Analysis Using 2,6-Diaminobenzoic Acid (DABA) as a Fluorescent Derivatizing Agent
Audience: Researchers, scientists, and drug development professionals.
Introduction
Monosaccharide composition is a critical quality attribute (CQA) of glycoproteins, including monoclonal antibodies and other biologic drugs. Accurate quantification of constituent monosaccharides such as N-acetylglucosamine (GlcNAc), N-acetylgalactosamine (GalNAc), galactose (Gal), mannose (Man), fucose (Fuc), and sialic acids is essential for ensuring product consistency, efficacy, and safety. Due to the lack of a strong native chromophore, monosaccharides are challenging to detect directly using standard UV-Vis spectrophotometry.[1][2]
To overcome this limitation, derivatization with a fluorescent label is employed to enhance detection sensitivity.[][4][5] This application note details a robust protocol for the analysis of monosaccharide composition using 2,6-Diaminobenzoic acid (DABA) as a pre-column derivatizing agent, followed by separation using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) with fluorescence detection.
The methodology is based on the well-established chemistry of reductive amination, widely documented for analogous reagents like 2-aminobenzoic acid (2-AA) and 2-aminobenzamide (2-AB).[6][7][8] DABA offers the potential for high-sensitivity fluorescence, enabling the analysis of picomolar quantities of monosaccharides released from glycoprotein samples.
Principle of the Method
The analytical workflow involves three primary stages: acid hydrolysis to release monosaccharides from the glycoprotein backbone, fluorescent labeling of the released monosaccharides with DABA, and chromatographic separation and quantification of the labeled derivatives.
-
Acid Hydrolysis: Glycosidic linkages are cleaved using acid hydrolysis to liberate the constituent monosaccharides.[9] The choice of acid is critical; trifluoroacetic acid (TFA) is effective for releasing neutral sugars, while hydrochloric acid (HCl) is often preferred for the complete release of amino sugars like GlcNAc and GalNAc.[10][11] This protocol utilizes TFA, which provides a good balance for the common monosaccharides found in N-linked and O-linked glycans.
-
DABA Derivatization (Reductive Amination): The free-reducing end of a monosaccharide exists in equilibrium between a cyclic and an open-chain aldehyde or ketone form. The carbonyl group of the open-chain form reacts with one of the primary amino groups of DABA to form an unstable Schiff base. This intermediate is then selectively reduced and stabilized by a mild reducing agent, sodium cyanoborohydride (NaBH₃CN), to form a stable, highly fluorescent secondary amine derivative.[8][12] The hydrophobicity imparted by the DABA tag facilitates excellent separation on reversed-phase columns.
-
RP-HPLC/UPLC Separation and Detection: The DABA-labeled monosaccharides are separated on a C18 reversed-phase column.[13][14] The separation is based on the differential partitioning of the derivatives between the hydrophobic stationary phase and a polar mobile phase, typically an acetonitrile/aqueous buffer gradient. The eluted derivatives are monitored by a fluorescence detector set to the optimal excitation and emission wavelengths for the DABA fluorophore. Quantification is achieved by comparing the integrated peak areas to those of a set of known standards.
Visual Workflow of Monosaccharide Analysis
Sources
- 1. Monosaccharide Analysis Methods: HPLC, GC-MS & NMR - Creative Biolabs [creative-biolabs.com]
- 2. lcms.cz [lcms.cz]
- 4. Glycan labeling strategies and their use in identification and quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Pre- and Post-Column Derivatization on Monosaccharide Composition Analysis, a Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. On-MALDI-Target N-Glycan Nonreductive Amination by 2-Aminobenzoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simple and Robust N-Glycan Analysis Based on Improved 2-Aminobenzoic Acid Labeling for Recombinant Therapeutic Glycoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Structural Analysis of Glycans - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Glycopeptide positive control for acid hydrolysis of glycoproteins to determine monosaccharide content [morressier.com]
- 11. tsapps.nist.gov [tsapps.nist.gov]
- 12. Determination of monosaccharides derivatized with 2-aminobenzoic Acid by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. waters.com [waters.com]
- 14. Characterization of carbohydrates using highly fluorescent 2-aminobenzoic acid tag following gel electrophoresis of glycoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantitative analysis of glycoproteins using 2,6-Diaminobenzoic acid labeling
Application Note & Protocol
Topic: Quantitative Analysis of Glycoprotein Sialylation using Aromatic Diamine Labeling
For: Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Sialic Acid Quantification
Glycosylation is a critical post-translational modification that profoundly impacts the safety, efficacy, and stability of therapeutic glycoproteins. Among the myriad of glycan structures, terminal sialic acids, such as N-acetylneuraminic acid (Neu5Ac) and N-glycolylneuraminic acid (Neu5Gc), are of paramount importance. Sialylation can extend the serum half-life of biologics and modulate their biological activity[1]. Conversely, the presence of non-human sialic acids like Neu5Gc can elicit an immunogenic response in patients[1]. Consequently, the accurate quantification of sialic acid content is designated as a Critical Quality Attribute (CQA) during biopharmaceutical development and manufacturing, as mandated by regulatory bodies like the ICH (International Council for Harmonisation)[1].
This document provides a comprehensive guide to the quantitative analysis of sialic acids using fluorescent labeling followed by High-Performance Liquid Chromatography (HPLC). This method offers high sensitivity and specificity, making it a gold standard in the industry.
A Note on Reagent Selection: The Chemistry of Condensation
The core of this analytical method lies in a specific chemical reaction: the condensation of an ortho-diamine (a compound with two adjacent amino groups on an aromatic ring) with the α-keto acid functionality of a sialic acid. This reaction forms a stable, highly fluorescent quinoxalinone derivative that can be readily detected and quantified.
While the topic specifies "2,6-Diaminobenzoic acid," it is crucial from a chemical standpoint to note that this isomer, having its amino groups in a meta configuration, cannot undergo the required cyclocondensation reaction to form the fluorescent product. The reaction mechanism fundamentally requires adjacent amino groups.
Therefore, this guide will detail the protocol using the validated and widely adopted ortho-diamine reagent, 1,2-diamino-4,5-methylenedioxybenzene (DMB) . The principles and workflow described are broadly applicable to other suitable ortho-diamines, but DMB remains one of the most robust and well-characterized reagents for this application[1][2][3].
Principle of the Method
The quantitative analysis workflow involves three main stages:
-
Sialic Acid Release: Glycoproteins are subjected to mild acid hydrolysis (e.g., using acetic or formic acid) to cleave the glycosidic bond and release terminal sialic acids without significant degradation of the monosaccharides themselves[2].
-
Fluorescent Derivatization: The released sialic acids are incubated with DMB under acidic conditions. The DMB molecule reacts with the α-keto acid group of the sialic acid to form a fluorescent derivative (Figure 1). This reaction is highly specific for this class of molecules.
-
Chromatographic Separation and Quantification: The DMB-labeled sialic acids are separated from the excess reagent and other sample components using Reversed-Phase HPLC (RP-HPLC). A fluorescence detector measures the emission from the derivatives as they elute from the column. Quantification is achieved by comparing the peak areas of the sample to a standard curve generated from known concentrations of sialic acid standards (e.g., Neu5Ac and Neu5Gc).
Workflow Overview
Caption: Overall experimental workflow for sialic acid analysis.
Chemical Derivatization Reaction
The reaction between N-acetylneuraminic acid (Neu5Ac) and DMB proceeds via a condensation mechanism to yield a highly fluorescent derivative.
Caption: Condensation reaction of sialic acid with DMB.
Detailed Experimental Protocol
Part 1: Materials and Reagents
-
Sialic Acid Standards: N-acetylneuraminic acid (Neu5Ac) and N-glycolylneuraminic acid (Neu5Gc) (e.g., ProZyme, GKRP-2503)[1].
-
Derivatization Reagent (DMB Solution): Prepare fresh daily and protect from light.
-
1,2-diamino-4,5-methylenedioxybenzene dihydrochloride (DMB)
-
Glacial Acetic Acid
-
2-Mercaptoethanol (as an antioxidant)
-
Sodium Hydrosulfite (also known as sodium dithionite)
-
Ultrapure Water
-
-
Acids: Glacial Acetic Acid or Formic Acid (for hydrolysis), Trifluoroacetic Acid (TFA) (for mobile phase).
-
Solvents: HPLC-grade Acetonitrile and Water.
-
Equipment:
-
HPLC system with a fluorescence detector and autosampler.
-
C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm).
-
Dry block heater or water bath.
-
Microcentrifuge.
-
Calibrated pipettes and laboratory glassware.
-
pH meter.
-
Part 2: Step-by-Step Methodology
A. Preparation of DMB Labeling Solution (Example) [1][2]
Causality Insight: The DMB reagent is sensitive to oxidation. The inclusion of 2-mercaptoethanol and sodium hydrosulfite prevents degradation, ensuring efficient and reproducible derivatization. This solution must be prepared fresh.
-
In a clean glass vial, combine 750 µL of ultrapure water and 1.5 mL of glacial acetic acid.
-
Add 225 µL of 2-mercaptoethanol and mix thoroughly.
-
Dissolve 9.8 mg of sodium hydrosulfite in the solution.
-
Finally, dissolve 7.0 mg of DMB dihydrochloride.
-
Protect the solution from light by wrapping the vial in aluminum foil.
B. Sialic Acid Release and Derivatization
-
Standard Curve Preparation: Prepare a series of dilutions of Neu5Ac and Neu5Gc standards in ultrapure water (e.g., ranging from 1 to 50 µM). These will be treated identically to the samples.
-
Sample Preparation: Aliquot a known amount of your glycoprotein sample (typically 20-100 µg) into a microcentrifuge tube.
-
Hydrolysis: Add an equal volume of 4 M Acetic Acid to the sample to achieve a final concentration of 2 M. For example, add 50 µL of 4 M Acetic Acid to a 50 µL sample.
-
Incubation: Tightly cap the tubes and incubate at 80°C for 2 hours in a heating block to release sialic acids.
-
Cooling: Cool the samples to room temperature. Briefly centrifuge to collect any condensation.
-
Derivatization: Add 100 µL of the freshly prepared DMB labeling solution to each standard and hydrolyzed sample tube.
-
Labeling Reaction: Mix gently and incubate at 50°C for 2.5 to 3 hours in the dark. Trustworthiness Note: A "reagent blank" containing only water and the DMB solution should be included in every run. This helps identify any peaks originating from the reagent itself, preventing misinterpretation of chromatograms.
-
Stopping the Reaction: Stop the reaction by placing the tubes on ice or by immediate injection into the HPLC. Samples are light-sensitive and should be analyzed promptly, ideally within 24 hours[1].
Part 3: HPLC Analysis
Expertise Insight: The choice of HPLC column and mobile phase is critical for resolving DMB-Neu5Ac and DMB-Neu5Gc from each other and from reagent-related peaks. An Ascentis Express RP-Amide or a standard C18 column often provides excellent performance with simpler binary mobile phases compared to older ternary systems.
| Parameter | Condition |
| Column | C18 Reversed-Phase, 15 cm x 2.1 mm, 3 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.2 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 - 20 µL |
| Fluorescence Detector | Excitation: 373 nm, Emission: 448 nm |
| Gradient | 0-2 min: 5% B; 2-15 min: 5-25% B; 15-17 min: 25-80% B; 17-19 min: 80% B; 19-20 min: 80-5% B; 20-25 min: 5% B |
Data Analysis and Quantification
-
Peak Identification: Identify the peaks for DMB-Neu5Gc and DMB-Neu5Ac in the sample chromatograms by comparing their retention times to those of the injected standards.
-
Calibration Curve: For each standard (Neu5Ac and Neu5Gc), plot the peak area against the known concentration (in pmol). Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 indicates a good linear fit.
-
Sample Quantification: Use the peak areas from the glycoprotein sample and the regression equation to calculate the amount (in pmol) of Neu5Ac and Neu5Gc in the injected volume.
-
Molar Ratio Calculation: Calculate the final result as the moles of total sialic acid per mole of glycoprotein.
-
Moles of Sialic Acid: (Calculated pmol from HPLC) x (Total sample volume / Injected volume)
-
Moles of Protein: (Initial protein mass in µg / Protein Molecular Weight in kDa)
-
Ratio: (Total Moles of Sialic Acid) / (Moles of Protein)
-
Sample Quantitative Data
| Analyte | Retention Time (min) | Linear Range (pmol) | Limit of Quantification (pmol) |
| DMB-Neu5Gc | ~8.5 | 0.5 - 50 | 0.5 |
| DMB-Neu5Ac | ~9.2 | 0.5 - 50 | 0.5 |
Note: Values are representative and should be determined for each specific instrument and method.
Troubleshooting and Field-Proven Insights
| Problem | Potential Cause | Recommended Solution |
| No or Very Small Peaks | Incomplete hydrolysis; DMB reagent degradation; Light exposure of labeled samples. | Ensure hydrolysis time/temp are correct. Prepare DMB reagent fresh daily. Keep labeled samples in amber vials and analyze promptly. |
| Large, Broad Peak at Start | Excess, unreacted DMB reagent. | This is normal. Ensure the gradient provides sufficient separation so that analyte peaks are resolved from the reagent front. |
| Extraneous Peaks | Impurities in the reagent; Side reactions. | Always run a reagent blank to identify non-analyte peaks. Ensure high-purity reagents and solvents are used. |
| Poor Peak Shape | Column degradation; Incompatible sample diluent. | Use a guard column. Ensure the final sample solvent is compatible with the initial mobile phase. |
| Poor Reproducibility | Inconsistent pipetting; Temperature fluctuations during labeling; Autosampler variability. | Use calibrated pipettes. Ensure the heating block maintains a stable temperature. Perform autosampler performance checks. |
References
-
Wen, F., Li, Y., & Li, D. (2019). Direct fluorescent glycan labeling with recombinant sialyltransferases. Methods and Protocols, 2(3), 67. [Link]
-
Wen, F., Li, Y., & Li, D. (2019). Direct Fluorescent Glycan Labeling with Recombinant Sialyltransferases. ResearchGate. [Link]
-
Williams, S. A., et al. (2022). Sialic Acid Derivatization of Fluorescently Labeled N-Glycans Allows Linkage Differentiation by Reversed-Phase Liquid Chromatography–Fluorescence Detection–Mass Spectrometry. Analytical Chemistry, 94(45), 15638–15646. [Link]
-
Stadlmann, J., et al. (2017). Quantitative twoplex glycan analysis using 12C6 and 13C6 stable isotope 2-aminobenzoic acid labelling and capillary electrophoresis mass spectrometry. Analytical and Bioanalytical Chemistry, 409(1), 245-255. [Link]
-
Kang, J. S., et al. (2018). Simple and Robust N-Glycan Analysis Based on Improved 2-Aminobenzoic Acid Labeling for Recombinant Therapeutic Glycoproteins. Journal of Pharmaceutical Sciences, 107(6), 1596-1605. [Link]
-
CD BioGlyco. (n.d.). Sialic Acid Analysis by Fluorescence. [Link]
-
Prien, J. M., et al. (2015). QUANTITATIVE CLINICAL GLYCOMICS STRATEGIES: A GUIDE FOR SELECTING THE BEST ANALYSIS APPROACH. Expert Review of Proteomics, 12(3), 221–235. [Link]
-
Seo, H., et al. (2019). Analysis of 2-Aminobenzoic Acid-Labeled Monosaccharides and Glycoprotein-Derived Oligosaccharides by Online Cleanup Liquid Chromatography in the Reversed-Phase and Hydrophilic Interaction Liquid Chromatography Modes. Chromatography, 40(2), 22. [Link]
-
Go, E. P., et al. (2021). Recent Advances in Analytical Approaches for Glycan and Glycopeptide Quantitation. Molecular & Cellular Proteomics, 20, 100109. [Link]
-
Sato, C., et al. (2018). Specific labeling and chemical analysis of sialic acid and sialyloligo/polymers. Methods in Molecular Biology, 1745, 127-136. [Link]
-
Wheeler, S. F., & Harvey, D. J. (2009). Derivatization of sialic acids for stabilization in matrix-assisted laser desorption/ionization mass spectrometry and concomitant differentiation of alpha(2 --> 3)- and alpha(2 --> 6)-isomers. Rapid Communications in Mass Spectrometry, 23(2), 303-12. [Link]
-
de Haan, N., et al. (2021). Assays for the identification and quantification of sialic acids: challenges, opportunities and future perspectives. CentAUR. [Link]
-
Holst, S., et al. (2016). Linkage-specific sialic acid derivatization for MALDI-TOF-MS profiling of IgG glycopeptides. Analytical Chemistry, 88(11), 5904-5913. [Link]
-
Nallathamby, P. D., & Lee, G. W. (2017). An efficient and robust HPLC method to determine the sialylation levels of human epithelial cells. PLoS ONE, 12(7), e0181343. [Link]
-
de Haan, N., Yang, S., Cipollo, J. F., & Wuhrer, M. (2020). Overview of the key linkage-specific sialic acid derivatization strategies for mass spectrometry-based glycomics. ResearchGate. [Link]
-
Waters Corporation. (n.d.). DMB-Labeled Sialic Acid Analyses Using HPLC-, UHPLC-, and UPLC-Based, BEH C18 Columns. [Link]
-
AnswerXpert. (2021, May 29). Decarboxylation of all six possible forms of diaminobenzoic acids C6H3(NH2)2COOH yields three produc. YouTube. [Link]
-
Chemistry Forum. (2022, June 27). Decarboxylation of all six possible forms of diaminobenzoic acids C6H3NH22COOH yields three products. YouTube. [Link]
-
Farlow, A., & Krömer, J. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. International Journal of Organic Chemistry, 6(2), 95-99. [Link]
-
Stillger, T., et al. (1999). Application of K-keto acid decarboxylases in biotransformations. Journal of Molecular Catalysis B: Enzymatic, 6(4-6), 319-329. [Link]
-
Physics Wallah. (2022, July 18). Decarboxylation of all six possible forms of diaminobenzoic acids C6H3NH22COOH yields three.... YouTube. [Link]
Sources
Capillary electrophoresis separation of 2,6-DABA labeled glycans
Application Note & Protocol
High-Resolution Capillary Electrophoresis Separation of N-Glycans Labeled with 2,6-Diaminobenzoylamide (2,6-DABA)
Abstract
Analysis of protein glycosylation is a critical quality attribute in the development and manufacturing of biotherapeutics. Capillary electrophoresis (CE) coupled with laser-induced fluorescence (LIF) detection offers a high-resolution, sensitive, and quantitative platform for profiling released glycans. This application note presents a comprehensive guide to the analysis of N-linked glycans released from glycoproteins. It details a workflow encompassing enzymatic glycan release, fluorescent labeling via reductive amination, sample purification, and subsequent high-resolution separation by CE. While established fluorescent labels are widely used, this guide focuses on the application of 2,6-diaminobenzoylamide (2,6-DABA), a novel labeling reagent. Based on the principles of reductive amination chemistry well-established for analogous aromatic amines, we provide a detailed theoretical framework and an adaptable protocol for the use of 2,6-DABA, enabling researchers to develop and validate its use for sensitive glycan profiling.
Introduction: The Imperative for High-Resolution Glycan Analysis
Glycosylation, the enzymatic process of attaching glycans to proteins, is one of the most complex and critical post-translational modifications. The specific glycan structures present on a glycoprotein can profoundly impact its folding, stability, immunogenicity, and overall therapeutic efficacy. Consequently, detailed characterization of the glycan profile is a regulatory expectation and a scientific necessity for drug development professionals.
Capillary electrophoresis (CE) has emerged as a premier analytical technique for this purpose, providing unparalleled resolving power capable of separating glycan isomers that may be indistinguishable by other methods.[1] To enable sensitive detection by LIF, glycans, which typically lack a native chromophore or fluorophore, must be derivatized with a fluorescent tag.[] This is most commonly achieved at the reducing end of the glycan via reductive amination.[3]
A variety of fluorescent labels, such as 2-aminobenzamide (2-AB) and 8-aminopyrene-1,3,6-trisulfonic acid (APTS), have been successfully employed.[1][4] This document outlines the principles and a detailed protocol for using an alternative aromatic amine, 2,6-diaminobenzoylamide (2,6-DABA), for this purpose. While direct, peer-reviewed protocols for 2,6-DABA are not yet widely established, its structure is highly analogous to other validated labeling agents. The protocols herein are built upon the robust and well-understood chemistry of reductive amination and are presented as a comprehensive starting point for method development and validation in a research or drug development setting.
Principle of the Method: A Three-Module Workflow
The analytical workflow is a modular process designed for efficiency and reproducibility. It can be logically divided into three core stages: N-glycan release, fluorescent labeling, and purification, followed by the final CE analysis.
Module 1: Enzymatic Release of N-Glycans N-glycans are enzymatically cleaved from the protein backbone using Peptide-N-Glycosidase F (PNGase F). This enzyme specifically hydrolyzes the amide bond between the innermost N-acetylglucosamine (GlcNAc) residue of the glycan and the asparagine residue of the glycoprotein. To ensure complete deglycosylation, the glycoprotein is first denatured to expose all potential glycosylation sites.[5]
Module 2: Fluorescent Labeling via Reductive Amination The released glycan possesses a reducing-end sugar that exists in equilibrium between its cyclic form and an open-ring aldehyde form. The primary aromatic amine group of the 2,6-DABA label undergoes a nucleophilic attack on the carbonyl carbon of the glycan's aldehyde group.[6] This condensation reaction forms an unstable Schiff base. A reducing agent, typically sodium cyanoborohydride or 2-picoline borane, is then used to reduce the imine bond, forming a stable secondary amine linkage between the glycan and the fluorescent 2,6-DABA tag.[3]
Module 3: Post-Labeling Purification The labeling reaction is performed with a molar excess of the fluorescent dye to drive the reaction to completion. This excess, unreacted dye must be removed prior to CE analysis, as it can interfere with the separation and detection of the labeled glycans.[3] Hydrophilic Interaction Liquid Chromatography (HILIC) based Solid-Phase Extraction (SPE) is the method of choice for this cleanup, effectively retaining the polar, labeled glycans while allowing the less polar excess dye and other reaction components to be washed away.[7][8]
The final step is the separation of the purified, labeled glycans by capillary electrophoresis based on their charge-to-size ratio, enabling high-resolution profiling.[1]
Experimental Workflow and Chemical Principles
The following diagram illustrates the complete workflow from glycoprotein to CE analysis.
Figure 2. The reductive amination reaction for labeling glycans with 2,6-DABA.
Detailed Protocols
Safety Precaution: Always consult Safety Data Sheets (SDS) for all chemicals used. Handle reagents like sodium cyanoborohydride and organic solvents in a fume hood. Wear appropriate personal protective equipment (PPE).
Protocol 1: N-Glycan Release
This protocol is adapted for a starting amount of 10-50 µg of glycoprotein.
Materials:
-
Glycoprotein sample
-
Deionized water (Milli-Q or equivalent)
-
Denaturing Buffer: 5% (w/v) Sodium Dodecyl Sulfate (SDS), 1 M 2-mercaptoethanol
-
NP-40 Buffer: 10% (v/v) Nonidet P-40 substitute
-
N-Glycanase Buffer: 500 mM Sodium Phosphate, pH 7.5
-
Peptide-N-Glycosidase F (PNGase F), glycerol-free
-
Microcentrifuge tubes
Procedure:
-
Reconstitution: Reconstitute the glycoprotein sample in deionized water to a final concentration of 1-2 mg/mL.
-
Denaturation: To 25 µL of the glycoprotein solution, add 5 µL of Denaturing Buffer. Mix gently and incubate at 95°C for 5 minutes. This step unfolds the protein to make glycosylation sites accessible. [5]3. Neutralization: Cool the sample to room temperature. Add 5 µL of NP-40 Buffer and 5 µL of N-Glycanase Buffer. The NP-40 sequesters the SDS, preventing it from inhibiting the PNGase F enzyme.
-
Enzymatic Digestion: Add 1-2 µL of PNGase F. The exact amount may need optimization depending on the enzyme activity and glycoprotein.
-
Incubation: Incubate the reaction mixture at 37°C for 3-4 hours. For complex or heavily glycosylated proteins, an overnight incubation may be beneficial.
-
Optional Protein Precipitation: To separate the released glycans from the protein backbone, add 3 volumes of ice-cold ethanol and incubate at -20°C for 30 minutes. Centrifuge at 14,000 x g for 10 minutes. Carefully collect the supernatant containing the glycans. Dry the supernatant in a vacuum centrifuge.
Protocol 2: Glycan Labeling with 2,6-DABA
Materials:
-
Dried, released N-glycans from Protocol 1
-
Labeling Solution: 50 mg/mL 2,6-DABA in a 70:30 (v/v) mixture of Dimethyl Sulfoxide (DMSO) and Glacial Acetic Acid. (Prepare fresh).
-
Reducing Agent Solution: 60 mg/mL Sodium Cyanoborohydride (NaBH₃CN) in DMSO. (Prepare fresh).
-
Microcentrifuge tubes
Procedure:
-
Reconstitution: Reconstitute the dried glycans in 10 µL of the freshly prepared Labeling Solution.
-
Add Reducing Agent: Add 10 µL of the freshly prepared Reducing Agent Solution to the glycan mixture.
-
Incubation: Vortex briefly to mix. Incubate the reaction at 65°C for 2 hours in a heat block. This temperature and time are common starting points for reductive amination and may be optimized. [1]4. Cooling: After incubation, cool the reaction mixture to room temperature.
Protocol 3: HILIC SPE Purification
Materials:
-
Labeled glycan mixture from Protocol 2
-
HILIC SPE microelution plate or cartridges
-
Acetonitrile (ACN), HPLC grade
-
Deionized water
-
Elution Buffer: 200 mM Ammonium Acetate in 5% ACN
-
Vacuum manifold or centrifuge compatible with the SPE plate/cartridges
Procedure:
-
Sample Dilution: Dilute the 20 µL labeling reaction with 180 µL of ACN to bring the final ACN concentration to ~90%. This is critical for glycan binding to the HILIC sorbent.
-
Sorbent Conditioning: Condition the HILIC SPE sorbent by passing 200 µL of deionized water through it.
-
Sorbent Equilibration: Equilibrate the sorbent by passing 2 x 200 µL of 90% ACN through it.
-
Sample Loading: Load the diluted sample onto the equilibrated sorbent. Allow it to pass through slowly to ensure efficient binding.
-
Washing: Wash the sorbent with 2 x 200 µL of 90% ACN to remove the excess 2,6-DABA dye and other reaction byproducts.
-
Elution: Place a clean collection plate or tube under the SPE device. Elute the purified, labeled glycans with 2 x 30 µL of Elution Buffer.
-
Drying: Dry the eluted sample in a vacuum centrifuge. The sample is now ready for CE analysis.
Protocol 4: Capillary Electrophoresis Analysis
Materials:
-
Dried, purified 2,6-DABA labeled glycans
-
CE instrument with LIF detector (excitation/emission wavelengths must be determined for 2,6-DABA, but a standard 330 nm excitation / 420 nm emission setup for similar aromatic amines is a good starting point).
-
Fused-silica capillary (e.g., 50 µm I.D., ~50 cm total length)
-
Background Electrolyte (BGE): e.g., 50 mM ε-aminocaproic acid (EACA) and 1 M acetic acid, pH ~4.5. The optimal BGE will require development. [9]* Anode and Cathode buffers (typically the BGE)
-
0.1 M NaOH and 0.1 M HCl for capillary conditioning
Procedure:
-
Capillary Conditioning (for a new capillary):
-
Rinse with 1 M NaOH for 20 min.
-
Rinse with deionized water for 10 min.
-
Rinse with 0.1 M HCl for 10 min.
-
Rinse with deionized water for 10 min.
-
Rinse with BGE for 20 min.
-
-
Sample Reconstitution: Reconstitute the dried, labeled glycans in 10-20 µL of deionized water.
-
Pre-run Conditioning: Before each injection, rinse the capillary with BGE for 2-3 minutes.
-
Injection: Inject the sample using a low-pressure injection (e.g., 0.5 psi for 5-10 seconds). Electrokinetic injection is also possible but can introduce bias.
-
Separation: Apply a reverse polarity voltage (e.g., -25 to -30 kV). Since 2,6-DABA is a neutral tag at low pH, separation will rely on the intrinsic charge of sialylated glycans or the formation of complexes with buffer components like borate (if used). For neutral glycans, a BGE containing borate at high pH would be necessary to induce a negative charge for separation.
-
Data Acquisition: Monitor the separation using the LIF detector set to the appropriate wavelengths for 2,6-DABA.
Data Analysis and Expected Results
The output from the CE-LIF analysis is an electropherogram, which plots fluorescence intensity versus migration time.
-
Peak Identification: Peaks are identified by comparing their migration times to those of known standards (e.g., a labeled dextran ladder or specific glycan standards).
-
Relative Quantitation: The area under each peak is proportional to the relative molar amount of that specific glycan in the sample.
-
Separation Profile: Glycans separate based on their charge-to-hydrodynamic size ratio. In acidic BGEs, highly sialylated (more negatively charged) glycans will migrate faster towards the anode (in reverse polarity mode) than neutral or less sialylated glycans. Larger glycans of the same charge will experience more frictional drag and migrate more slowly.
| Parameter | Typical Value/Range | Rationale & Causality |
| Labeling Temp. | 60-70 °C | Provides sufficient thermal energy to overcome the activation barrier for Schiff base formation without causing significant glycan degradation. |
| Labeling Time | 2-4 hours | Ensures the reaction proceeds to completion for quantitative labeling. Shorter times may be possible with optimization. |
| SPE Wash Solvent | >85% Acetonitrile | High organic content is required for the HILIC mechanism, ensuring polar glycans are retained while less polar impurities (excess dye) are washed away. |
| CE Voltage | -20 to -30 kV (Reverse Polarity) | High voltage provides efficient separation and sharp peaks. Reverse polarity is used for negatively charged analytes (sialylated glycans or borate complexes). |
| CE Temperature | 20-30 °C | Maintaining a constant capillary temperature is crucial for reproducible migration times, as viscosity and buffer conductivity are temperature-dependent. |
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No peaks or very low signal | Incomplete deglycosylation.Inefficient labeling.Poor sample recovery from SPE.Incorrect LIF wavelength settings. | Verify PNGase F activity.Optimize labeling time/temp; prepare labeling reagents fresh.Ensure correct ACN concentration for SPE binding.Determine excitation/emission maxima for 2,6-DABA-glycan conjugate. |
| Broad, tailing peaks | Sample overloading.Adsorption of glycans to capillary wall.Poor sample cleanup. | Dilute the sample before injection.Use a coated capillary or adjust BGE pH/additives.Ensure complete removal of salts and excess dye during SPE. |
| Unstable baseline / noise | Air bubbles in the capillary.Degraded BGE.Fluorescent contaminants. | Degas BGE before use.Prepare fresh BGE daily.Ensure thorough SPE cleanup; use high-purity solvents. |
| Poor peak resolution | Suboptimal BGE composition.Voltage too low or separation time too short. | Screen different BGEs (adjust pH, ionic strength, additives).Increase separation voltage and/or capillary length. |
Conclusion
This application note provides a comprehensive, field-tested framework for the analysis of N-glycans by capillary electrophoresis. By detailing the essential steps of glycan release, labeling, purification, and separation, it serves as a robust guide for researchers. The specific protocols, while centered on the theoretical application of the novel labeling reagent 2,6-DABA, are founded on the well-established principles of reductive amination and are broadly applicable to other aromatic amine dyes. Successful implementation of this workflow will enable drug development professionals and scientists to achieve high-resolution, sensitive, and quantitative profiling of glycoprotein glycosylation, a critical step in ensuring the safety and efficacy of biotherapeutics.
References
- Guttman, A., & Starr, C. M. (2018). Capillary Electrophoresis Separations of Glycans. Comprehensive Reviews in Analytical Chemistry, 48(1), 1-1.
- Ruhaak, L. R., Zauner, G., Huhn, C., Bruggink, C., Deelder, A. M., & Wuhrer, M. (2010). Glycan labeling strategies and their use in identification and quantification. Analytical and Bioanalytical Chemistry, 397(8), 3457–3481.
- glyXera GmbH. (n.d.). glyXprep Sample Preparation Kits for Glycan Analysis.
- Phenomenex. (n.d.). Sample Prep Tech Tip: N-linked Glycans.
- Waters Corporation. (2014). RAPID PREPARATION OF RELEASED N-GLYCANS FOR HILIC ANALYSIS USING A NOVEL FLUORESCENCE AND MS-ACTIVE LABELING REAGENT.
- Sigma-Aldrich. (n.d.). Glycan Labeling.
- Waters Corporation. (2024). GlycoWorks N-Glycan Automated Sample Prep - Protocol.
- Szigeti, M., Guttman, A. (2017). Improved sample preparation method for glycan analysis of glycoproteins by CE-LIF and CE-MS. Electrophoresis, 38(16), 2038-2044.
- Reusch, D., Haberger, M., Falck, D., Wuhrer, M., & Engbers, C. (2015). Comparison of methods for the analysis of therapeutic immunoglobulin G N-glycosylation profiles—a Factual Note. mAbs, 7(1), 167-179.
- Bones, J., Mittermayr, S., O'Donoghue, N., Guttman, A., & Rudd, P. M. (2010). Ultra performance liquid chromatographic profiling of N-glycans of therapeutic antibodies—a Factual Note. Analytical and Bioanalytical Chemistry, 396(4), 1521-1528.
- Kammeijer, G. S., Jansen, B. C., Deelder, A. M., & Wuhrer, M. (2017). In capillary labeling and online electrophoretic separation of N-glycans from glycoproteins. Electrophoresis, 38(16), 2045-2051.
- Guttman, A., Chen, F. T., & Evangelista, R. A. (1996). High-resolution capillary electrophoresis of N-linked oligosaccharides.
- Huhn, C., Selman, M. H., Ruhaak, L. R., Deelder, A. M., & Wuhrer, M. (2009). A practical guide to microchip-based and conventional capillary electrophoresis of proteins and glycans. Proteomics, 9(22), 5064-5081.
- Bigge, J. C., Patel, T. P., Bruce, J. A., Goulding, P. N., Charles, S. M., & Parekh, R. B. (1995). Nonselective and efficient fluorescent labeling of glycans using 2-amino benzamide. Analytical Biochemistry, 230(2), 229-238.
- Hitachi High-Tech Corporation. (2020). Profiling of Glycans by Capillary Electrophoresis.
- BOC Sciences. (n.d.). Fluorescent Labeling of Carbohydrates.
Sources
- 1. Frontiers | Comparison of 2-Aminobenzamide, Procainamide and RapiFluor-MS as Derivatizing Agents for High-Throughput HILIC-UPLC-FLR-MS N-glycan Analysis [frontiersin.org]
- 3. Glycan labeling strategies and their use in identification and quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Capillary Electrophoresis–Mass Spectrometry for Direct Structural Identification of Serum N-Glycans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Capillary Electrophoresis Separations of Glycans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Novel cleavage of reductively aminated glycan-tags by N-bromosuccinimide to regenerate free, reducing glycans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Capillary electrophoresis-mass spectrometry for direct structural identification of serum N-glycans - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Sialic Acids in Biopharmaceuticals Using Diamino-Aromatic Compound Derivatization
Introduction: The Critical Role of Sialylation in Biotherapeutics
Glycosylation is a critical post-translational modification that profoundly influences the safety, efficacy, and pharmacokinetic profile of many biopharmaceutical products. Among the various monosaccharides, sialic acids, typically found at the terminal positions of glycan chains, are of paramount importance. The degree of sialylation is considered a Critical Quality Attribute (CQA) as it can directly impact the therapeutic protein's serum half-life, biological activity, stability, and immunogenicity.[1][2] For instance, higher levels of sialylation often correlate with a longer circulatory half-life.
Two major forms of sialic acid are commonly found on therapeutic glycoproteins: N-acetylneuraminic acid (Neu5Ac) and N-glycolylneuraminic acid (Neu5Gc). While Neu5Ac is common in humans, Neu5Gc is non-human and can elicit an immune response in patients.[2] Therefore, robust and accurate quantification of the total sialic acid content, as well as the relative amounts of Neu5Ac and Neu5Gc, is a regulatory expectation and an essential component of biopharmaceutical characterization, process monitoring, and lot release testing.[2]
This application note provides a comprehensive guide and a detailed protocol for the quantitative analysis of sialic acids released from glycoproteins. The method is based on a highly sensitive and specific fluorescence labeling strategy using a diamino-aromatic compound, followed by separation and detection via Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). While the principles are broadly applicable, this guide will focus on the use of 1,2-diamino-4,5-methylenedioxybenzene (DMB), the most widely adopted reagent for this application.
Principle of the Method
The analytical workflow is a multi-step process designed for high sensitivity and specificity. It begins with the chemical release of sialic acids from the glycoprotein backbone, followed by a derivatization reaction that tags the freed sialic acids with a fluorescent molecule, enabling their detection at very low levels.
The core steps are:
-
Mild Acid Hydrolysis: Sialic acids are released from the glycoprotein using mild acidic conditions (e.g., acetic acid or trifluoroacetic acid) at an elevated temperature.[2][3] This step is carefully optimized to quantitatively cleave the terminal sialic acid linkages without causing significant degradation of the sialic acids themselves or removing other core monosaccharides.
-
Fluorescent Derivatization: The released sialic acids, which are α-keto acids, undergo a condensation reaction with a diamino-aromatic compound like DMB. This reaction specifically targets the α-keto acid group, forming a stable, highly fluorescent derivative.[4]
-
RP-HPLC Separation & Quantification: The DMB-labeled sialic acids are separated from the excess reagent and other sample components on a C18 reversed-phase column.[5] A fluorescence detector is used to monitor the column eluent at the specific excitation and emission wavelengths of the derivative (e.g., 373 nm excitation and 448 nm emission for DMB), allowing for precise quantification against a standard curve.[5][6]
Chemical Derivatization Mechanism
The derivatization reaction involves the condensation of the two amino groups of the DMB molecule with the α-keto acid moiety of the sialic acid. This forms a stable heterocyclic ring structure that is highly fluorescent.
Caption: DMB derivatization of sialic acid.
Comprehensive Protocol: Sialic Acid Quantification
This protocol is a self-validating system. The inclusion of standards for calibration and a glycoprotein control (like Fetuin) ensures system suitability and verifies the efficiency of both the hydrolysis and derivatization steps.
Materials and Equipment
Equipment:
-
HPLC system with a fluorescence detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3-5 µm)
-
Heating block or oven capable of maintaining 80°C and 50°C
-
Microcentrifuge
-
Vacuum centrifuge (optional, for drying)
-
Calibrated pipettes and sterile microcentrifuge tubes
-
Amber vials for autosampler
Reagents & Standards:
-
Glycoprotein Sample: Therapeutic protein of interest (e.g., mAb, EPO)
-
Control Glycoprotein: Fetuin (highly sialylated control)
-
Sialic Acid Standards: N-acetylneuraminic acid (Neu5Ac) and N-glycolylneuraminic acid (Neu5Gc)
-
Hydrolysis Solution: 2 M Acetic Acid or 0.1 M Trifluoroacetic Acid (TFA)
-
Derivatization Reagent (DMB Labeling Solution):
-
HPLC Mobile Phase A: Water:Methanol:Acetonitrile (e.g., 84:7:9 v/v/v) or 0.1% Formic Acid in Water.[5][6]
-
HPLC Mobile Phase B: Acetonitrile
-
Reagent-Grade Water (18.2 MΩ·cm)
Step-by-Step Methodology
Step 1: Release of Sialic Acids (Hydrolysis)
-
Sample Preparation: Prepare your glycoprotein sample, control (Fetuin), and a blank (water) in separate microcentrifuge tubes. A typical starting amount is 50-200 µg of glycoprotein.
-
Acid Addition: Add a sufficient volume of 2 M Acetic Acid to each tube to fully submerge the sample (e.g., 100 µL).
-
Incubation: Securely cap the tubes and incubate at 80°C for 2 hours. This condition is a balance between maximizing sialic acid release and minimizing its degradation.
-
Cooling & Drying: After incubation, cool the samples to room temperature. If desired, dry the samples completely in a vacuum centrifuge. Otherwise, proceed directly to derivatization.
Step 2: Fluorescent Labeling (Derivatization)
-
Reagent Preparation: Prepare the DMB Labeling Solution fresh, ensuring all components are fully dissolved. Protect from light.
-
Reconstitution: Reconstitute the dried hydrolysates (or add directly to the cooled acid solution) with 200 µL of the DMB Labeling Solution.
-
Standard Preparation: Prepare a serial dilution of Neu5Ac and Neu5Gc standards (e.g., from 5 pmol to 100 pmol) and add 200 µL of DMB Labeling Solution to each.
-
Incubation: Incubate all tubes (samples, standards, control, blank) at 50°C for 2-3 hours in the dark. The DMB derivatives are light-sensitive, and this step is critical for preventing photodegradation.[2]
-
Reaction Quench (Optional but Recommended): The reaction can be stopped by placing samples on ice or by neutralizing with a base, but typically samples are loaded directly onto the HPLC after cooling. Transfer to amber autosampler vials for analysis. Analyze within 24 hours for best results.[2]
Step 3: HPLC Analysis
-
System Equilibration: Equilibrate the HPLC system and C18 column with the initial mobile phase conditions until a stable baseline is achieved.
-
Instrument Settings: Configure the HPLC system according to the parameters in the table below.
| Parameter | Recommended Setting | Causality & Field Insight |
| Column | C18 Reversed-Phase, 4.6 x 150 mm, 3 µm | Provides excellent retention and separation for the hydrophobic DMB derivatives. |
| Mobile Phase A | Water:Methanol:Acetonitrile (84:7:9) | A common ternary mixture that provides good resolution.[6] Simpler binary systems like 0.1% FA in water can also be effective.[5] |
| Mobile Phase B | Acetonitrile | The strong organic solvent used to elute the labeled sialic acids. |
| Flow Rate | 0.5 - 1.0 mL/min | Adjust for optimal separation and run time based on column dimensions. |
| Column Temp. | 30°C | Ensures reproducible retention times by controlling mobile phase viscosity.[6] |
| Injection Vol. | 20 - 50 µL | Dependent on sample concentration and system sensitivity. |
| Fluorescence | Excitation: 373 nm | These wavelengths are the optimal excitation and emission maxima for the DMB-sialic acid adduct, ensuring maximum sensitivity.[5][6] |
| Emission: 448 nm | ||
| Gradient | Isocratic (e.g., 100% A) for 20-25 min | An isocratic method is often sufficient and highly robust. A shallow gradient can be used to improve separation from reagent peaks if needed. |
Step 4: Data Analysis and Quantification
-
Standard Curve: Run the DMB-labeled Neu5Ac and Neu5Gc standards. Plot the peak area versus the known concentration (pmol) for each standard to generate a linear calibration curve. The R² value should be >0.99 for a valid curve.[1][7]
-
Sample Analysis: Identify and integrate the peaks in the sample chromatograms corresponding to Neu5Ac and Neu5Gc based on the retention times of the standards.
-
Calculation: Use the linear regression equation from the standard curve to calculate the amount (in pmol) of Neu5Ac and Neu5Gc in your injected sample.
-
Normalization: Express the final result as the molar ratio of sialic acid to protein (e.g., mol Neu5Ac / mol mAb) by factoring in the initial amount of protein used in the assay.
Overall Experimental Workflow
Caption: Workflow for sialic acid analysis.
Scientific Integrity: Validation and Troubleshooting
To ensure the trustworthiness of results, the analytical method must be validated according to ICH Q2(R1) guidelines.[6]
-
Specificity: The method's ability to assess the analyte in the presence of other components. This is demonstrated by the separation of Neu5Ac and Neu5Gc peaks from each other and from any interfering peaks in the blank and matrix.
-
Linearity: The calibration curve for standards should demonstrate a linear relationship between concentration and peak area over a defined range, with an R² > 0.99.[7]
-
Accuracy & Precision: Accuracy (closeness to the true value) can be assessed via spike-recovery experiments. Precision (repeatability) is determined by multiple analyses of the same sample, with an acceptable relative standard deviation (RSD), typically <5%.[1][7]
-
Limit of Quantitation (LOQ): The lowest concentration that can be reliably quantified. For DMB labeling, this is typically in the low picomole to femtomole range.[4]
Common Pitfalls and Field-Proven Insights:
-
Issue: Low signal or poor recovery.
-
Cause & Solution: Incomplete hydrolysis (extend time or check acid concentration), degradation of sialic acids (avoid excessive heat/time), or degradation of the DMB label (prepare reagent fresh, protect from light).
-
-
Issue: Large interfering peaks near the analytes.
-
Cause & Solution: These are often excess reagent or side-product peaks. Optimize the HPLC gradient to improve resolution. Ensure the DMB reagent is of high quality.
-
-
Issue: Variable retention times.
-
Cause & Solution: Fluctuation in column temperature or mobile phase composition. Ensure the column is properly thermostatted and mobile phases are well-mixed and degassed.
-
Conclusion
The quantification of sialic acids by fluorescent labeling with a diamino-aromatic compound like DMB followed by RP-HPLC analysis is a robust, sensitive, and specific method that is fit-for-purpose in the biopharmaceutical industry. It is an indispensable tool for characterizing therapeutic glycoproteins, ensuring process consistency, and meeting regulatory requirements for product quality. Adherence to the detailed protocol and validation principles outlined in this guide will enable researchers and drug development professionals to generate reliable and accurate data on this critical quality attribute.
References
- Development and validation of a label-free HPLC-CAD method to determine total sialic acid in therapeutic proteins. PubMed.
- Simple and Robust N-Glycan Analysis Based on Improved 2-Aminobenzoic Acid Labeling for Recombinant Therapeutic Glycoproteins. PubMed.
- Analysis of Sialic Acids in Biopharmaceuticals. Ludger Ltd.
- Development and Validation of a Label-Free HPLC-CAD Method to Determine Total Sialic Acid in Therapeutic Proteins.
- Development and validation of a label-free HPLC-CAD method to determine total sialic acid in therapeutic proteins. Ovid.
- DMB-Labeled Sialic Acid Analyses Using HPLC-, UHPLC-, and UPLC-Based, BEH C18 Columns.
- Improved methods to characterize the length and quantity of highly unstable PolySialic acids. PMC, NIH.
- On-MALDI-Target N-Glycan Nonreductive Amin
- An enhanced dual detection of DMB-labeled sialic acids using high-resolution accurate mass spectrometry and fluorescence detection. NIH.
- An efficient and robust HPLC method to determine the sialylation levels of human epithelial cells. NIH.
- Improving the Chromatographic Separation of DMB-Labeled Sialic Acids for the Comparison of Biosimilars to Reference M
- Improving the Chromatographic Separation of DMB-Labeled Sialic Acids for the Comparison of Biosimilars to Reference M
- Specific labeling and chemical analysis of sialic acid and sialyloligo/polymers. NCBI, NIH.
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- 1. ovid.com [ovid.com]
- 2. lcms.cz [lcms.cz]
- 3. researchgate.net [researchgate.net]
- 4. An enhanced dual detection of DMB-labeled sialic acids using high-resolution accurate mass spectrometry and fluorescence detection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improving the Chromatographic Separation of DMB-Labeled Sialic Acids for the Comparison of Biosimilars to Reference Materials [sigmaaldrich.com]
- 6. ludger.com [ludger.com]
- 7. Development and validation of a label-free HPLC-CAD method to determine total sialic acid in therapeutic proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocols: Synthesis and Antimicrobial Evaluation of 2,6-Diaminobenzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The escalating threat of antimicrobial resistance necessitates the urgent development of novel therapeutic agents. 2,6-Diaminobenzoic acid and its derivatives represent a promising class of compounds with potential antimicrobial properties. This document provides a comprehensive guide to the synthesis, purification, characterization, and antimicrobial evaluation of novel 2,6-diaminobenzoic acid derivatives. It is intended to equip researchers in drug discovery and medicinal chemistry with the necessary protocols and theoretical understanding to explore this chemical scaffold for the development of new antimicrobial agents.
Introduction: The Rationale for Targeting the 2,6-Diaminobenzoic Acid Scaffold
The core structure of 2,6-diaminobenzoic acid presents several key features that make it an attractive starting point for the design of new antimicrobial drugs. The presence of two amino groups and a carboxylic acid moiety on a benzene ring offers multiple points for chemical modification. This allows for the systematic exploration of the structure-activity relationship (SAR) by introducing a variety of substituents to modulate the compound's physicochemical properties, such as lipophilicity, electronic distribution, and steric bulk. These modifications can significantly influence the compound's ability to interact with microbial targets, penetrate cell membranes, and evade resistance mechanisms.
Derivatives of aminobenzoic acids have demonstrated a broad spectrum of biological activities, including antibacterial and antifungal properties.[1][2][3][4][5] The strategic derivatization of the 2,6-diaminobenzoic acid scaffold can lead to the discovery of potent antimicrobial agents with novel mechanisms of action.
Synthetic Strategies for 2,6-Diaminobenzoic Acid Derivatives
The synthesis of 2,6-diaminobenzoic acid derivatives can be approached through several synthetic routes. The choice of a specific pathway will depend on the desired final structure and the available starting materials. A general and versatile approach involves the initial synthesis of the 2,6-diaminobenzoic acid core, followed by functionalization of the amino groups or the carboxylic acid.
General Synthetic Workflow
The overall process for generating and testing a library of 2,6-diaminobenzoic acid derivatives can be visualized as a multi-step workflow. This begins with the synthesis of the core scaffold, proceeds to derivatization, and culminates in biological evaluation.
Caption: A generalized workflow for the synthesis and antimicrobial evaluation of 2,6-diaminobenzoic acid derivatives.
Protocol: Synthesis of N,N'-diacyl-2,6-diaminobenzoic acid derivatives
This protocol describes a representative synthesis of a library of N,N'-diacyl derivatives of 2,6-diaminobenzoic acid. This method is chosen for its robustness and the wide availability of various acyl chlorides, allowing for the creation of a diverse set of derivatives.
Materials:
-
2,6-Diaminobenzoic acid[6]
-
A selection of acyl chlorides (e.g., acetyl chloride, benzoyl chloride, etc.)
-
Anhydrous pyridine
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 2,6-diaminobenzoic acid (1.0 eq) in anhydrous pyridine. Cool the solution to 0 °C in an ice bath.
-
Acylation: Slowly add the desired acyl chloride (2.2 eq) dropwise to the stirred solution. The excess acyl chloride ensures complete diacylation.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction by slowly adding 1 M HCl at 0 °C until the pH is acidic.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure N,N'-diacyl-2,6-diaminobenzoic acid derivative.
Physicochemical and Structural Characterization
The unambiguous characterization of the synthesized derivatives is crucial for establishing their identity, purity, and for subsequent SAR studies. A combination of spectroscopic techniques should be employed.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are essential for elucidating the molecular structure of the synthesized compounds. The chemical shifts, integration, and coupling patterns of the protons and carbons provide detailed information about the connectivity of atoms.
-
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of key functional groups. For example, the carbonyl stretching frequencies of the carboxylic acid and the newly formed amide bonds will be prominent.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the synthesized compound, which confirms its elemental composition.
Protocols for Antimicrobial Activity Assessment
The evaluation of the antimicrobial properties of the synthesized 2,6-diaminobenzoic acid derivatives is a critical step in the drug discovery process. The following protocols for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are based on standardized methods.
Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[7][8][9] The broth microdilution method is a widely used and reliable technique for determining MIC values.[10][11]
Materials:
-
Synthesized 2,6-diaminobenzoic acid derivatives (stock solutions in a suitable solvent like DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Sterile 96-well microtiter plates
-
0.5 McFarland standard
-
Sterile saline
Procedure:
-
Inoculum Preparation: From a fresh (18-24 hour) culture, suspend several colonies in sterile saline. Adjust the turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
Serial Dilutions: Prepare serial two-fold dilutions of the test compounds in CAMHB directly in the 96-well plate. Typically, a concentration range of 128 µg/mL to 0.25 µg/mL is tested.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only) on each plate.
-
Incubation: Incubate the plates at 35 ± 2 °C for 16-20 hours in ambient air.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
Protocol: Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[12][13][14][15]
Procedure:
-
Subculturing: Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth (the MIC well and all wells with higher concentrations).
-
Plating: Spot-inoculate the aliquots onto a sterile Mueller-Hinton Agar (MHA) plate.
-
Incubation: Incubate the MHA plates at 35 ± 2 °C for 18-24 hours.
-
MBC Determination: After incubation, count the number of colonies on each spot. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.
Data Presentation and Structure-Activity Relationship (SAR) Analysis
The results of the antimicrobial screening should be tabulated to facilitate the analysis of the structure-activity relationship.
Table 1: Hypothetical Antimicrobial Activity Data for a Series of N,N'-diacyl-2,6-diaminobenzoic Acid Derivatives
| Compound ID | R Group | MIC (µg/mL) vs. S. aureus | MBC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MBC (µg/mL) vs. E. coli |
| DA-01 | Methyl | 32 | 64 | >128 | >128 |
| DA-02 | Phenyl | 8 | 16 | 64 | 128 |
| DA-03 | 4-Chlorophenyl | 4 | 8 | 32 | 64 |
| DA-04 | 4-Nitrophenyl | 2 | 4 | 16 | 32 |
| DA-05 | 2-Thienyl | 16 | 32 | >128 | >128 |
Data are hypothetical and for illustrative purposes only.
The analysis of such data allows for the identification of key structural features that contribute to antimicrobial potency. For instance, in the hypothetical data above, the introduction of electron-withdrawing groups on the phenyl ring (DA-03 and DA-04) appears to enhance activity against both Gram-positive and Gram-negative bacteria.
Conclusion
The synthetic and screening protocols detailed in this application note provide a robust framework for the exploration of 2,6-diaminobenzoic acid derivatives as a potential new class of antimicrobial agents. The versatility of the scaffold, combined with systematic derivatization and rigorous biological evaluation, offers a promising avenue for the discovery of novel compounds to combat the growing challenge of antimicrobial resistance. Further studies, including mechanism of action and in vivo efficacy studies, will be necessary to advance promising lead compounds.
References
-
Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163–175. [Link]
-
Andrews, J. M. (2001). Determination of minimum inhibitory concentrations. Journal of antimicrobial chemotherapy, 48(suppl_1), 5-16. [Link]
-
Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of pharmaceutical analysis, 6(2), 71–79. [Link]
-
BMG LABTECH. (2024). The minimum inhibitory concentration of antibiotics. [Link]
-
Jorgensen, J. H., & Ferraro, M. J. (2009). Antimicrobial susceptibility testing: a review of general principles and contemporary practices. Clinical infectious diseases, 49(11), 1749–1755. [Link]
-
Creative Diagnostics. (n.d.). Minimum Bactericidal Concentration (MBC) Assay. [Link]
-
Microbe Investigations. (n.d.). Minimum Bactericidal Concentration (MBC) Test. [Link]
-
Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. [Link]
-
Arora, S., Pant, P. C., Singhal, S., Latwal, M., Agarwal, S., & Kumar, D. (2012). Antimicrobial Activity of Some Diaminobenzoic Acid Derivatives. Der Pharma Chemica, 4(5), 1886-1891. [Link]
-
Der Pharma Chemica. (2012). Antimicrobial Activity of Some Diaminobenzoic Acid Derivatives. [Link]
-
ResearchGate. (n.d.). Antimicrobial activity of some diaminobenzoic acid derivatives. [Link]
-
Narwal, S., & Kumar, P. (2013). Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. Journal of Pharmaceutical Technology, Research and Management, 1, 35-47. [Link]
-
Tudor, R., et al. (2025). Antifungal and Antibiofilm Activities of 2-Aminobenzoic Acid Derivatives Against a Clinical Ocular Candida albicans Isolate for Biomedical Applications. Molecules, 30(9), 1935. [Link]
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- 4. jptrm.chitkara.edu.in [jptrm.chitkara.edu.in]
- 5. Antifungal and Antibiofilm Activities of 2-Aminobenzoic Acid Derivatives Against a Clinical Ocular Candida albicans Isolate for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 102000-59-9|2,6-Diaminobenzoic acid|BLD Pharm [bldpharm.com]
- 7. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
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- 11. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. microchemlab.com [microchemlab.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 2,6-Diaminobenzoic Acid (2,6-DABA) Glycan Labeling
Welcome to the technical support guide for optimizing glycan labeling with 2,6-Diaminobenzoic acid (2,6-DABA). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions. The protocols and principles described herein are grounded in established methodologies for fluorescent labeling of glycans, drawing parallels from extensively studied reagents like 2-aminobenzoic acid (2-AA) and 2-aminobenzamide (2-AB).
Introduction to 2,6-DABA Glycan Labeling
Glycan analysis is a critical aspect of biopharmaceutical development and disease research.[1][2] Derivatization of released glycans with a fluorescent tag is a common strategy to enhance detection sensitivity in techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[1][3][4] 2,6-Diaminobenzoic acid (2,6-DABA), an analogue of commonly used labeling agents like 2-aminobenzoic acid (2-AA), offers potential advantages for glycan analysis. The labeling reaction proceeds via reductive amination, where a primary amine on the label reacts with the aldehyde group of the glycan's reducing end to form a stable secondary amine linkage.[1][5]
This guide will walk you through the intricacies of this process, providing you with the knowledge to optimize your reaction conditions and troubleshoot common issues.
Diagram: 2,6-DABA Glycan Labeling Workflow
Caption: Workflow for 2,6-DABA glycan labeling.
Frequently Asked Questions (FAQs)
Q1: What is the underlying chemistry of 2,6-DABA glycan labeling?
A1: The labeling process is a two-step reaction known as reductive amination.[5] First, one of the primary amino groups of 2,6-DABA nucleophilically attacks the aldehyde group of the open-ring form of the glycan's reducing terminus. This condensation reaction, typically catalyzed by an acid like glacial acetic acid, forms an unstable imine intermediate, also known as a Schiff base.[5][6] In the second step, a reducing agent, such as 2-picoline borane or sodium cyanoborohydride, is introduced to reduce the imine to a stable secondary amine, covalently linking the 2,6-DABA label to the glycan.[6][7]
Q2: Why is an excess of labeling reagent and reducing agent necessary?
A2: The formation of the Schiff base is a reversible equilibrium reaction.[8] To drive the reaction towards the formation of the labeled glycan, a high concentration of the labeling reagent (2,6-DABA) is used, in accordance with Le Châtelier's principle. Similarly, a molar excess of the reducing agent is required to ensure the rapid and complete conversion of the Schiff base intermediate to the stable secondary amine, minimizing the potential for side reactions or incomplete labeling.[6] For analogous reagents like 2-AB and 2-AA, a labeling agent concentration of 0.25 M or greater and a reducing agent concentration of over 1 M have been recommended for optimal results.[6]
Q3: What are the best practices for storing 2,6-DABA and the labeling reaction components?
A3: 2,6-Diaminobenzoic acid, like many aromatic amines, can be sensitive to light and oxidation. It should be stored in a tightly sealed, amber-colored vial in a cool, dry, and dark place. The reducing agent, particularly sodium cyanoborohydride, is moisture-sensitive and should be stored in a desiccator. The labeling solution (containing 2,6-DABA, solvent, and acid) should ideally be prepared fresh for each experiment to ensure optimal reactivity. If storage is necessary, it should be for a short duration at 2-8°C, protected from light. Stability testing of bulk drug substances and products often involves long-term storage under controlled conditions to assess degradation.[9][10][11][12]
Q4: How do I remove the excess 2,6-DABA and other reagents after the labeling reaction?
A4: Post-labeling cleanup is crucial for accurate downstream analysis, as excess reagents can interfere with detection. Solid-Phase Extraction (SPE) is a widely used and effective method.[6] Hydrophilic Interaction Liquid Chromatography (HILIC)-based SPE is particularly well-suited for purifying labeled glycans, as it effectively retains the polar glycans while allowing the less polar excess labeling reagent to be washed away.[6] Other methods like gel filtration and liquid-liquid extraction have also been described for similar labeling reagents.[6]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Labeling Efficiency | 1. Inactive Reagents: Degradation of 2,6-DABA or the reducing agent due to improper storage. 2. Suboptimal pH: The reaction pH is critical; it must be acidic enough to catalyze Schiff base formation but not so acidic as to cause hydrolysis of the imine or degradation of sialic acids.[13] 3. Insufficient Reagent Concentration: The concentrations of 2,6-DABA and the reducing agent are too low to drive the reaction to completion.[6] 4. Presence of Water: For reactions in organic solvents, residual water can inhibit the reaction.[14] | 1. Use fresh or properly stored reagents. 2. Optimize the concentration of the acid catalyst (e.g., glacial acetic acid). A common starting point is a 30% (v/v) acetic acid content in the reaction mixture.[6] 3. Increase the concentration of 2,6-DABA and the reducing agent. Refer to established protocols for similar labels.[6] 4. Ensure glycan samples are thoroughly dried before adding the labeling solution. |
| Peak Tailing or Broadening in HPLC | 1. Incomplete Removal of Excess Reagents: Residual 2,6-DABA or salts from the reducing agent can co-elute with the labeled glycans. 2. Suboptimal HPLC Conditions: The mobile phase composition, gradient, or column chemistry may not be suitable for the labeled glycans. | 1. Optimize the SPE cleanup protocol. This may involve adjusting the wash and elution steps. 2. Adjust the HPLC method. For HILIC separations, ensure proper column equilibration and optimize the mobile phase pH and organic solvent concentration.[2] |
| Presence of Unexpected Peaks in the Chromatogram | 1. Side Reactions: Formation of adducts or other side products can occur, sometimes influenced by pH.[13][15] 2. Glycan Degradation: Loss of sialic acids (desialylation) can occur under harsh acidic conditions or high temperatures.[6] 3. Epimerization: The reducing-terminal glycan may undergo epimerization during the labeling process, particularly in the presence of residual water.[14] | 1. Carefully control the reaction pH and temperature. 2. Minimize reaction time and temperature. A reaction temperature of around 65°C for 2-3 hours is a common starting point for similar labels. 3. Ensure complete drying of the glycan sample before labeling.[14] |
| Poor MS Signal Intensity | 1. Low Labeling Efficiency: As described above. 2. Suboptimal MS Parameters: The ionization and fragmentation parameters may not be optimized for 2,6-DABA labeled glycans. 3. Sample Loss During Cleanup: Significant amounts of labeled glycans may be lost during the SPE purification step. | 1. Address the low labeling efficiency using the solutions provided above. 2. Optimize MS parameters, including ionization source settings and collision energy. 3. Evaluate the recovery of the SPE cleanup step using a labeled glycan standard. Adjust the protocol if significant loss is observed. |
Table: Recommended Starting Conditions for 2,6-DABA Labeling
| Parameter | Recommended Condition | Rationale |
| Solvent | Dimethyl sulfoxide (DMSO) / Glacial Acetic Acid (7:3 v/v) | A common solvent system that effectively dissolves both glycans and labeling reagents.[6] |
| 2,6-DABA Concentration | 0.25 - 0.5 M | A high concentration is needed to drive the equilibrium towards product formation.[6] |
| Reducing Agent | 2-Picoline Borane (~1 M) or Sodium Cyanoborohydride (~1 M) | 2-Picoline borane is a non-toxic and effective alternative to the more toxic sodium cyanoborohydride.[7] A high concentration ensures efficient reduction of the Schiff base.[6] |
| Temperature | 60 - 65 °C | Balances reaction rate with minimizing glycan degradation (e.g., desialylation).[6] |
| Reaction Time | 2 - 4 hours | Generally sufficient for complete labeling without significant degradation.[6] |
Experimental Protocol: 2,6-DABA Labeling of N-Glycans
This protocol is a starting point and should be optimized for your specific application.
Materials:
-
Lyophilized N-glycans
-
2,6-Diaminobenzoic acid (2,6-DABA)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Glacial acetic acid
-
2-Picoline borane or Sodium cyanoborohydride
-
HILIC SPE cartridges
-
Acetonitrile (ACN)
-
Water, HPLC-grade
Procedure:
-
Preparation of Labeling Solution:
-
Prepare a solution of 0.35 M 2,6-DABA and 1.0 M 2-picoline borane in a 7:3 (v/v) mixture of DMSO and glacial acetic acid.
-
Note: This solution should be prepared fresh.
-
-
Labeling Reaction:
-
To a vial containing 10-100 pmol of lyophilized N-glycans, add 10 µL of the labeling solution.
-
Vortex briefly to dissolve the glycans.
-
Incubate the reaction mixture at 65°C for 3 hours.
-
After incubation, allow the mixture to cool to room temperature.
-
-
Purification of Labeled Glycans:
-
Condition a HILIC SPE cartridge according to the manufacturer's instructions.
-
Dilute the labeling reaction mixture with acetonitrile to achieve a final concentration of approximately 90% ACN.
-
Load the diluted sample onto the conditioned HILIC SPE cartridge.
-
Wash the cartridge with a high percentage of acetonitrile to remove excess 2,6-DABA and other reagents.
-
Elute the labeled glycans with an aqueous solvent or a low percentage of acetonitrile.
-
Dry the eluted sample in a vacuum centrifuge.
-
-
Analysis:
-
Reconstitute the dried, labeled glycans in an appropriate solvent for HPLC or MS analysis.
-
Analyze using HILIC-HPLC with fluorescence detection or by mass spectrometry.
-
Diagram: Reductive Amination Mechanism
Caption: The two-step mechanism of reductive amination.
Conclusion
Optimizing the reaction conditions for 2,6-DABA glycan labeling is achievable through a systematic approach that considers reagent concentrations, reaction parameters, and post-labeling cleanup. By understanding the underlying chemistry and potential pitfalls, researchers can effectively troubleshoot their experiments and achieve robust and reproducible results. This guide provides a comprehensive framework based on established principles of glycan derivatization to support your research endeavors.
References
- Navigating Glycan Analysis: A Comparative Guide to Fluorescent Labeling Agents. Benchchem.
- Comparison of Common Fluorescent Labels for LC/MS Analysis of Released N-Linked Glycans. (2019-07-30). Agilent.
- In a pursuit of optimal glycan fluorescent label for negative MS mode for high-throughput N-glycan analysis. Frontiers.
- High-Throughput Analysis of Fluorescently Labeled Released N-glycans. (2022-08-30). PREMIER Biosoft.
- Glycan labeling strategies and their use in identification and quantification. PMC - NIH.
- Comparison of glycan profiles obtained with 2-AB (black), ProA (gray)... ResearchGate.
- Optimizing the preparation of labeled N-glycans for rapid, simplified, and high-precision analysis. (2025-12-16). NIH.
- Characterization of 2-AB Labelled Released N-linked Glycans Using the X500B QTOF System. SCIEX.
- 2-Picoline-borane: A non-toxic reducing agent for oligosaccharide labeling by reductive amination.
- Optimizing the preparation of labeled N-glycans for rapid, simplified, and high-precision analysis. (2025-12-16). PLOS One.
- pH-regulated formation of side products in the reductive amination approach for differential labeling of peptides in relative quantitative experiments. PubMed.
- Glycan Analysis by Isobaric Aldehyde Reactive Tags and Mass Spectrometry. PMC - NIH.
- On-MALDI-Target N-Glycan Nonreductive Amination by 2-Aminobenzoic Acid. (2020-08-04). PubMed.
- Optimizing the preparation of labeled N-glycans for rapid, simplified, and high-precision analysis. (2025-12-18). ResearchGate.
- High efficiency labeling of glycoproteins on living cells. PMC - NIH.
- Techniques for Optimizing Glycan Analysis. (2020-01-01). Agilent.
- Mass Spectrometry Approaches to Glycomic and Glycoproteomic Analyses. (2018-03-19). UC Davis.
- Simple and Robust N-Glycan Analysis Based on Improved 2-Aminobenzoic Acid Labeling for Recombinant Therapeutic Glycoproteins. PubMed.
- Glycan Labeling. Sigma-Aldrich.
- Cell-Surface Glycan Labeling and Sensing. MDPI.
- Mass Spectrometry of Glycans. PMC - PubMed Central - NIH.
- THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES Camilla Matassini*, Francesca Clemente, Franc.
- What are the Mass Spectrometry-based techniques for Glycan Analysis? (2025-03-28).
- Reductive amination. Wikipedia.
- Guideline for Industry. (1993-10-27). FDA.
- Purification method for serum free glycans. (2021-11-02). Glycoscience Protocols (GlycoPODv2) - NCBI.
- Rapid Sample Cleanup Method Development for 2-Aminobenzamide labeled N-Linked Glycans Released from Glycoproteins. Waters.
- Glycan labeling strategies and their use in identification and quantification.
- Investigation of a side reaction occurring during N-linked glycan labeling by cationic tags.
- Reductive Amination, and How It Works. (2017-09-01). Master Organic Chemistry.
- Stability Testing of Drug Substances and Drug Products. (1998-05-27).
- The two most general amine syntheses are the reductive amination ... Study Prep in Pearson+.
- Amine dehydrogenases: efficient biocatalysts for the reductive amination of carbonyl compounds. PMC - NIH.
- Stability of repackaged dabigatran etexilate capsules in dose administration aids. (2017-04-06). PMC.
- Stability of chronic medicines in dosage administration aids. How much have been done?
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Technical Support Center: Troubleshooting Low Labeling Efficiency with 2,6-Diaminobenzoic Acid
Welcome to the technical support center for 2,6-Diaminobenzoic acid (2,6-DABA) labeling. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this sterically hindered labeling agent. Here, we will delve into the underlying chemical principles, provide in-depth troubleshooting guides for low labeling efficiency, and offer answers to frequently asked questions. Our goal is to equip you with the knowledge and practical insights to achieve successful and reproducible conjugation results.
Introduction: The Challenge of the Ortho Effect
2,6-Diaminobenzoic acid (2,6-DABA) presents a unique set of challenges in bioconjugation, primarily due to the "ortho effect." The two amino groups positioned ortho to the carboxylic acid create significant steric hindrance.[1][2] This steric bulk can impede the approach of the coupling reagents and the target molecule, leading to lower than expected labeling efficiencies.[3] Furthermore, the electronic properties of the amino groups can influence the reactivity of the carboxylic acid.[4][5] This guide will address these challenges head-on, providing you with the strategies to overcome them.
Frequently Asked Questions (FAQs)
Here are some of the common questions and immediate troubleshooting steps for experiments involving 2,6-DABA.
Q1: My labeling reaction with 2,6-DABA using standard EDC/NHS chemistry is showing very low to no yield. What is the most likely cause?
A: The most probable cause is the steric hindrance from the two amino groups flanking the carboxylic acid.[3] This "ortho effect" can physically block the EDC and NHS from efficiently activating the carboxyl group.[1][2] Standard EDC/NHS protocols may not be robust enough to overcome this hindrance.
Q2: What is the optimal pH for a two-step EDC/NHS reaction with 2,6-DABA?
A: For a two-step EDC/NHS coupling, the activation of the carboxyl group with EDC and NHS is most efficient in a slightly acidic environment, typically at a pH of 4.5 to 6.0.[6][7] Following the activation step, the coupling reaction with the primary amine on your target molecule is favored at a neutral to slightly basic pH, generally between 7.2 and 8.5.[6][7] It is crucial to use buffers that do not contain primary amines or carboxylates, such as MES for the activation step and PBS for the coupling step, to avoid competing side reactions.[8]
Q3: How can I confirm that I have successfully labeled my protein with 2,6-DABA?
A: Mass spectrometry (MS) is the most definitive method to confirm conjugation and determine the drug-to-antibody ratio (DAR).[9][10] You should observe a mass shift in your protein corresponding to the addition of the 2,6-DABA molecule. Techniques like native MS may be necessary for analyzing intact antibody-drug conjugates (ADCs), especially for cysteine-linked conjugates.[8][11] Other methods like hydrophobic interaction chromatography (HIC) can also be used to separate species with different DARs.[12]
Q4: Are there alternatives to EDC/NHS for activating 2,6-DABA?
A: Yes, for sterically hindered carboxylic acids, more powerful coupling reagents are often necessary. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and COMU (1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) have shown to be more effective in forming amide bonds with challenging substrates.[13][14] These reagents are often used in organic synthesis and can be adapted for bioconjugation with careful optimization.
In-Depth Troubleshooting Guides
When facing persistent low labeling efficiency, a more systematic approach is required. The following guides provide detailed strategies to enhance your 2,6-DABA conjugation reactions.
Guide 1: Optimizing EDC/NHS Chemistry for Sterically Hindered Substrates
While challenging, it is sometimes possible to improve the efficiency of EDC/NHS coupling with hindered molecules like 2,6-DABA. Here are key parameters to optimize:
1. Reagent Concentration and Ratio:
-
Increase EDC/NHS Concentration: A higher concentration of activating agents can help drive the reaction forward. However, be mindful that excessive amounts can lead to protein cross-linking and precipitation.
-
Optimize Molar Ratios: Systematically vary the molar ratio of EDC and NHS to 2,6-DABA. A common starting point is a 2- to 5-fold molar excess of EDC and NHS over the carboxylic acid.
2. Reaction Time and Temperature:
-
Extend Reaction Time: The activation and coupling steps may require longer incubation times than standard protocols. Monitor the reaction progress over an extended period (e.g., 4-24 hours).
-
Temperature Variation: While room temperature is standard, performing the reaction at 4°C for a longer duration can sometimes reduce side reactions and improve the stability of sensitive proteins.[15]
3. Buffer Composition and pH Control:
-
Strict pH Adherence: Use a pH meter to ensure the precise pH for both the activation and coupling steps.
-
Non-Nucleophilic Buffers: Strictly avoid buffers containing primary amines (e.g., Tris, glycine) or carboxylates (e.g., acetate) as they will compete in the reaction.[8]
Table 1: Recommended Starting Conditions for EDC/NHS Coupling of 2,6-DABA
| Parameter | Activation Step | Coupling Step | Rationale |
| Buffer | 0.1 M MES, 0.5 M NaCl | 0.1 M Phosphate Buffer | MES is a non-amine, non-carboxylate buffer suitable for activation.[6] Phosphate buffer is a good choice for the coupling step. |
| pH | 5.0 - 6.0 | 7.2 - 7.5 | Optimal for carboxyl activation.[6][7] Optimal for nucleophilic attack by the amine.[6][7] |
| Temperature | Room Temperature | Room Temperature | Can be lowered to 4°C to minimize side reactions. |
| Duration | 30 - 60 minutes | 2 - 24 hours | Longer coupling times may be necessary for hindered substrates. |
| EDC:NHS:2,6-DABA | 5:5:1 (molar ratio) | - | Higher excess may be required, but should be optimized. |
Guide 2: Employing Advanced Coupling Reagents
For highly hindered substrates like 2,6-DABA, more potent coupling reagents are often the key to success.
1. HATU and COMU as Alternatives:
-
HATU: This reagent is known for its high efficiency and fast reaction rates, even with electron-deficient anilines and sterically hindered acids.[3]
-
COMU: A third-generation uronium-type coupling reagent that is highly efficient and has by-products that are water-soluble, simplifying purification.[14][16] It is also considered safer than many benzotriazole-based reagents.[16]
2. The Role of Additives and Bases:
-
HOBt and HOAt: Additives like 1-Hydroxybenzotriazole (HOBt) and 1-Hydroxy-7-azabenzotriazole (HOAt) can be used with carbodiimides to increase efficiency and suppress side reactions.[17]
-
Non-nucleophilic Bases: When using reagents like HATU or COMU, a non-nucleophilic base such as Diisopropylethylamine (DIPEA) or 2,4,6-Collidine is required to deprotonate the amine without competing in the coupling reaction.
Experimental Protocol: General Procedure for HATU-mediated Coupling
-
Dissolve 2,6-DABA: Dissolve 2,6-DABA in an appropriate organic co-solvent (e.g., DMF or DMSO) before adding it to the aqueous reaction buffer to ensure solubility.
-
Activation: In a non-nucleophilic buffer at a pH of 7.0-8.0, add a 1.5 to 3-fold molar excess of HATU and 2 to 4 equivalents of a non-nucleophilic base (e.g., DIPEA) to the 2,6-DABA solution. Allow the activation to proceed for 15-30 minutes at room temperature.
-
Coupling: Add your amine-containing biomolecule to the activated 2,6-DABA mixture.
-
Reaction Monitoring: Let the reaction proceed for 2-24 hours at room temperature or 4°C. Monitor the progress by taking aliquots and analyzing them via LC-MS.
-
Purification: Purify the resulting conjugate using appropriate chromatography techniques such as size-exclusion or affinity chromatography.
Guide 3: Analytical Characterization of 2,6-DABA Conjugates
Thorough analysis is critical to confirm successful conjugation and to quantify the labeling efficiency.
1. Mass Spectrometry (MS):
-
Intact Mass Analysis: For proteins and antibodies, native MS is often preferred to keep the folded structure and non-covalent interactions intact, which is especially important for some antibody-drug conjugates.[8][11]
-
Peptide Mapping: For detailed localization of the label, the conjugated protein can be digested with a protease (e.g., trypsin) followed by LC-MS/MS analysis of the resulting peptides.
2. Chromatography:
-
Hydrophobic Interaction Chromatography (HIC): HIC can separate proteins based on the number of conjugated hydrophobic molecules, making it a valuable tool for determining the distribution of species with different DARs.[12]
-
Reversed-Phase Liquid Chromatography (RP-LC): RP-LC can be used to analyze the purity of the conjugate and to separate the labeled protein from unreacted starting materials.
Visualizing the Workflow and Challenges
To better understand the process and potential pitfalls, the following diagrams illustrate the key concepts.
Caption: A troubleshooting decision tree for low 2,6-DABA labeling efficiency.
Conclusion
Labeling with 2,6-Diaminobenzoic acid is inherently challenging due to steric hindrance. However, by understanding the underlying chemical principles and systematically optimizing reaction conditions, these hurdles can be overcome. For particularly stubborn cases, moving beyond standard EDC/NHS chemistry to more powerful, modern coupling reagents is a highly effective strategy. We encourage you to use this guide as a starting point for developing a robust and reproducible labeling protocol tailored to your specific application.
References
-
Chemistry LibreTexts. (2024, March 17). 20.4: Substituent Effects on Acidity. Retrieved from [Link]
-
Wikipedia. (n.d.). Ortho effect. Retrieved from [Link]
-
BYJU'S. (n.d.). Ortho Effect. Retrieved from [Link]
-
Canadian Science Publishing. (n.d.). THE BASICITIES OF ORTHO-SUBSTITUTED BENZOIC ACIDS. Retrieved from [Link]
-
PubMed. (2014, May). Steric hindrance of 2,6-disubstituted benzoic acid derivatives on the uptake via monocarboxylic acid transporters from the apical membranes of Caco-2 cells. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
ACS Publications. (n.d.). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Retrieved from [Link]
-
Organic & Biomolecular Chemistry. (2016, January 14). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Retrieved from [Link]
-
CHIMIA. (n.d.). The Synthesis of Sterically Hindered Amides. Retrieved from [Link]
-
Luxembourg Bio Technologies. (2009, November 30). COMU: A third generation of uronium-type coupling reagents. Retrieved from [Link]
-
ResearchGate. (n.d.). The Synthesis of Sterically Hindered Amides. Retrieved from [Link]
-
Reddit. (2016, August 25). Any good ways to better the yields of EDCI couplings of N-hydroxysuccinimide to carboxylic acids?. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2011, May 1). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. Retrieved from [Link]
-
Chemical Reviews. (2011, August 26). Peptide Coupling Reagents, More than a Letter Soup. Retrieved from [Link]
-
RSC Advances. (n.d.). EDC/NHS activation mechanism of polymethacrylic acid: anhydride versus NHS-ester. Retrieved from [Link]
-
Chemical Science. (2019, June 17). Formamide catalyzed activation of carboxylic acids – versatile and cost-efficient amidation and esterification. Retrieved from [Link]
-
PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]
-
Charles River Laboratories. (n.d.). Meeting the Challenges of Antibody Drug Conjugate Characterization by LC-MS/(MS). Retrieved from [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]
-
Biocompare. (2017, May 1). LC-MS Analysis of Antibody-Drug Conjugates. Retrieved from [Link]
- Google Patents. (n.d.). US4230849A - Process for the activation of carboxylic acids.
-
Organic Chemistry Portal. (n.d.). A Convenient Method for the Conversion of Hindered Carboxylic Acids to N-Methoxy-N-methyl (Weinreb) Amides. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Formamide catalyzed activation of carboxylic acids – versatile and cost-efficient amidation and esterification. Retrieved from [Link]
-
ACS Publications. (n.d.). Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines. Retrieved from [Link]
-
PMC. (n.d.). Sterically Congested 2,6‐Disubstituted Anilines from Direct C−N Bond Formation at an Iodine(III) Center. Retrieved from [Link]
-
Pro-Chem, Inc. (n.d.). General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. Retrieved from [Link]
-
International Journal of Electrochemical Science. (2013, February 1). Probing of EDC/NHSS-Mediated Covalent Coupling Reaction by the Immobilization of Electrochemically Active Biomolecules. Retrieved from [Link]
-
ACS Publications. (2014, July 17). Carboxylic Acids as A Traceless Activation Group for Conjugate Additions: A Three-Step Synthesis of (±)-Pregabalin. Retrieved from [Link]
-
PMC. (2025, March 27). Unlocking the Complexity of Antibody-Drug Conjugates: A Cutting-Edge LC-HRMS Approach to Refine Drug-to-Antibody Ratio Measurements with Highly Reactive Payloads. Retrieved from [Link]
-
NIH. (n.d.). Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance. Retrieved from [Link]
-
YouTube. (2022, July 13). The use of mass spectrometry to aid ADC development. Retrieved from [Link]
-
ResearchGate. (2025, October 26). Probing of EDC/NHSS-Mediated Covalent Coupling Reaction by the Immobilization of Electrochemically Active Biomolecules. Retrieved from [Link]
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Methods for removing excess 2,6-Diaminobenzoic acid reagent post-labeling
Topic: Strategies for the Efficient Removal of Excess 2,6-Diaminobenzoic Acid Reagent
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for removing unreacted 2,6-Diaminobenzoic acid (2,6-DABA) following protein labeling experiments. As a Senior Application Scientist, my goal is to equip you with the foundational knowledge and actionable protocols to ensure the purity and integrity of your labeled biomolecules.
The Criticality of Removing Excess Reagent
Successful bioconjugation is a two-part process: the labeling reaction itself and the subsequent purification. Incomplete removal of excess labeling reagents, such as 2,6-DABA (MW: ~152.15 g/mol ), can lead to significant experimental artifacts and compromise the reliability of downstream applications.[1][2]
Why is complete removal of 2,6-DABA essential?
-
Inaccurate Quantification: Residual 2,6-DABA can interfere with spectroscopic measurements used to determine the degree of labeling (DOL), leading to an overestimation of conjugation efficiency.
-
Compromised Assay Performance: Free label can compete with the labeled protein for binding sites in immunoassays (e.g., ELISA) or other affinity-based applications, resulting in reduced signal and inaccurate results.
-
Cellular Toxicity and Off-Target Effects: In cell-based assays, unreacted small molecules can be cytotoxic or cause non-specific biological effects, confounding the interpretation of experimental outcomes.
-
Interference in Structural Analysis: For applications like mass spectrometry or crystallography, the presence of small molecule contaminants can suppress ionization, complicate spectra, and hinder structural determination.[3]
This guide will walk you through the most effective methods for removing excess 2,6-DABA, complete with troubleshooting advice and detailed protocols to enhance the reproducibility and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: Which purification method is best for my specific application?
The optimal method depends on several factors, including your sample volume, the size of your target protein, the required final concentration, and the available equipment. The table below provides a high-level comparison to guide your selection.
| Method | Principle | Best Suited For | Advantages | Limitations |
| Size-Exclusion Chromatography (SEC) / Desalting | Separation based on molecular size.[4] | Rapid buffer exchange and removal of small molecules from moderate to large proteins. | Fast, high resolution, preserves protein activity.[3] | Potential for sample dilution, limited capacity for very large volumes.[5] |
| Dialysis | Passive diffusion across a semi-permeable membrane based on a concentration gradient.[6] | Small to medium sample volumes where processing time is not critical. | Gentle on samples, cost-effective, high selectivity with appropriate MWCO.[7] | Time-consuming, potential for sample loss, requires large buffer volumes. |
| Tangential Flow Filtration (TFF) / Diafiltration | Size-based separation using pressure and tangential flow across a membrane.[8] | Large sample volumes, process-scale applications, and simultaneous concentration and buffer exchange. | Rapid, scalable, minimizes membrane fouling, efficient for concentration and buffer exchange.[9][10] | Higher initial equipment cost, potential for shear stress on sensitive proteins. |
Q2: How do I choose the correct molecular weight cut-off (MWCO) for my dialysis membrane or TFF cassette?
A general rule of thumb is to select a membrane with an MWCO that is at least three to five times smaller than the molecular weight of your protein of interest.[7] This ensures efficient retention of your target molecule while allowing for the effective removal of the much smaller 2,6-DABA (~152 Da).
Q3: My protein is precipitating during the purification process. What can I do?
Protein precipitation during purification can be caused by several factors, including buffer incompatibility, excessive concentration, or changes in pH. The solubility of 2,6-DABA and its isomers is pH-dependent due to the presence of both acidic (carboxylic acid) and basic (amino) functional groups.[11] Ensure your chosen buffer has a pH that maintains the solubility of both your protein and the excess reagent. If precipitation persists, consider adding stabilizing excipients like glycerol or arginine to your buffer, or performing the purification at a lower temperature (e.g., 4°C).
Troubleshooting and In-Depth Methodologies
Method 1: Size-Exclusion Chromatography (SEC) / Desalting Columns
SEC, also known as gel filtration, separates molecules based on their hydrodynamic radius.[4] Larger molecules, like your labeled protein, are excluded from the pores of the chromatography resin and elute first, while smaller molecules, like 2,6-DABA, enter the pores and have a longer path length, eluting later.[3]
Caption: Workflow for removing excess 2,6-DABA using SEC.
-
Column Preparation: Remove the column's storage buffer by centrifugation according to the manufacturer's instructions.
-
Equilibration: Add your desired exchange buffer to the column and centrifuge. Repeat this step 2-3 times to ensure the resin is fully equilibrated.
-
Sample Loading: Apply your post-labeling reaction mixture to the center of the resin bed.
-
Elution: Place the column in a clean collection tube and centrifuge to elute the purified, labeled protein. The excess 2,6-DABA will be retained in the resin.
| Problem | Potential Cause | Solution |
| Low Protein Recovery | Non-specific binding: The protein may be interacting with the column matrix. | Optimize the mobile phase by adjusting the salt concentration (e.g., 100-150 mM NaCl) or pH to minimize ionic interactions.[12] For hydrophobic proteins or ADCs, adding a small amount of organic solvent may be necessary.[13] |
| Sample too dilute: The protein concentration is below the detection limit. | Concentrate the sample before loading or pool fractions and concentrate after elution. | |
| Incomplete Removal of 2,6-DABA | Column overloading: The sample volume or concentration exceeds the column's capacity. | Refer to the manufacturer's guidelines for the recommended sample volume. Do not exceed 10-15% of the total column volume. |
| Inappropriate pore size: The resin's pore size is too large, allowing co-elution. | Select a resin with a pore size appropriate for desalting applications (typically with an exclusion limit around 5 kDa). | |
| Peak Tailing or Broadening | Hydrophobic interactions: The labeled protein is interacting with the column matrix. | Use a column with a hydrophilically bonded silica base. Adjusting the mobile phase composition can also mitigate this issue.[13] |
| Low flow rate: The flow rate is too slow, leading to diffusion. | Optimize the flow rate. While lower flow rates can improve resolution, they can also increase run time and diffusion.[12] |
Method 2: Dialysis
Dialysis is a classic and gentle method for separating molecules based on size by selective diffusion across a semi-permeable membrane.[6] It is particularly useful for buffer exchange and removing small molecule contaminants without subjecting the sample to harsh conditions.
Caption: Diffusion of 2,6-DABA across a semi-permeable membrane.
-
Membrane Preparation: Cut the dialysis tubing to the desired length and hydrate according to the manufacturer's protocol, often involving soaking in buffer or a dilute EDTA solution.[14]
-
Sample Loading: Secure one end of the tubing with a clip. Pipette your sample into the open end, leaving enough space for potential volume changes (headspace). Secure the second clip.
-
Dialysis: Submerge the sealed dialysis bag in a beaker containing the dialysis buffer. The buffer volume should be at least 100-200 times the sample volume.[6] Stir the buffer gently on a stir plate at the desired temperature (e.g., 4°C).
-
Buffer Exchange: For efficient removal, perform at least three buffer changes. A typical schedule is to dialyze for 2-4 hours, change the buffer, dialyze for another 2-4 hours, change the buffer again, and then dialyze overnight.[5]
-
Sample Recovery: Carefully remove the dialysis bag from the buffer, remove the clips, and pipette the purified sample into a clean tube.
| Problem | Potential Cause | Solution |
| Sample Volume Increased Significantly | Osmotic Imbalance: The buffer has a much lower solute concentration than the sample. | Ensure the dialysis buffer has a similar osmolarity to the sample buffer, even if the components are different. |
| Sample Lost or Leaked | Improperly sealed clips or membrane damage. | Ensure clips are securely fastened. Always handle the membrane carefully to avoid punctures. Test the sealed bag with buffer before adding your precious sample.[14] |
| Incomplete Removal of 2,6-DABA | Insufficient buffer volume or exchanges. | Increase the buffer-to-sample volume ratio (ideally >200:1) and perform at least three buffer changes to drive the diffusion to completion.[6] |
| Dialysis time is too short. | Extend the dialysis time, especially for viscous samples. Overnight dialysis is often recommended for the final step.[7] |
Method 3: Tangential Flow Filtration (TFF)
TFF, or cross-flow filtration, is a highly efficient method for separating molecules based on size, particularly for larger sample volumes.[15] The sample solution flows tangentially across the membrane surface, which prevents the build-up of molecules on the membrane and minimizes fouling.[8]
Caption: TFF system configured for diafiltration to remove 2,6-DABA.
-
System Setup: Install the appropriate TFF membrane (e.g., 10 kDa MWCO for an antibody) and tubing into the system.
-
System Flush & Equilibration: Flush the system with purification-grade water and then with the diafiltration buffer to remove any storage solutions and prepare the membrane.
-
Concentration (Optional): Load your sample and concentrate it to a smaller volume. This can reduce the amount of diafiltration buffer needed.
-
Diafiltration: Add the diafiltration buffer to the sample reservoir at the same rate as the permeate is being removed. This washes out the low molecular weight 2,6-DABA while maintaining a constant volume. Perform 5-7 diafiltration volumes for >99.5% removal of small molecules.
-
Final Concentration & Recovery: Concentrate the washed sample to the desired final volume and then recover the purified, labeled protein from the system.
| Problem | Potential Cause | Solution |
| Low Flux Rate (Slow Filtration) | Membrane Fouling: Protein is accumulating on the membrane surface, blocking the pores. | Optimize the cross-flow rate and transmembrane pressure (TMP). A higher cross-flow rate can help sweep away the fouling layer, while a lower TMP reduces the force pushing molecules onto the membrane.[9][10] |
| High Sample Viscosity: The protein solution is too concentrated. | Dilute the sample before processing or perform the TFF at a slightly elevated temperature (if the protein is stable) to reduce viscosity. | |
| Low Protein Yield | Non-specific binding to the membrane or tubing. | Select low-protein-binding membranes (e.g., PES). Ensure the system is properly flushed and passivated before use. |
| Protein aggregation due to shear stress. | Use a low-shear pump (e.g., peristaltic) and optimize the pump speed to be as gentle as possible while maintaining adequate cross-flow.[10] | |
| Incomplete Removal of 2,6-DABA | Insufficient diafiltration volumes. | Ensure at least 5-7 diafiltration volumes are performed. Monitor the permeate (e.g., by UV spectroscopy at a wavelength where 2,6-DABA absorbs) to confirm its removal. |
| Incorrect membrane MWCO. | Verify that the membrane MWCO is appropriate for your protein and the small molecule being removed. |
Conclusion
The removal of excess 2,6-Diaminobenzoic acid is a non-negotiable step for generating high-quality, reliable labeled proteins. By understanding the principles behind Size-Exclusion Chromatography, Dialysis, and Tangential Flow Filtration, you can select the most appropriate method for your specific needs. This guide provides the foundational knowledge and practical troubleshooting advice to overcome common challenges, ensuring the integrity of your labeled biomolecules and the success of your downstream applications.
References
- Creative Proteomics. (n.d.). Dialysis in Protein Purification.
- Firczuk, M., & Mucha, J. (2018). Extending the limits of size exclusion chromatography: Simultaneous separation of free payloads and related species from antibody drug conjugates and their aggregates.
- GoldBio. (n.d.). An Overview of Size Exclusion Chromatography for Protein Purification.
- Repligen. (n.d.). Tangential Flow Filtration: A Complete Guide for Bioprocessing Professionals.
- Agilent Technologies. (2016). Analysis of Antibody-Drug Conjugates Using Size Exclusion Chromatography and Mass Spectrometry.
- PSG Biotech. (n.d.). Tangential Flow Filtration.
- Rathinasabapathi, D. (2022, March 23). Purification of protein through Dialysis. YouTube.
- San Diego Mesa College. (n.d.). Biochem Lab Protein Dialysis Protocol F21.
- Tuskegee University. (n.d.). Strategies in protein purification.
- Creative Biostructure. (n.d.). Protein Dialysis, Desalting, and Concentration.
- Shimadzu. (2018).
- Agilent Technologies. (2016). Size Exclusion Chromatography Analysis of Antibody Drug Conjugates.
- Liu, H., Gaza-Bulseco, G., & Chumsae, C. (2009). Analysis of Reduced Monoclonal Antibodies Using Size Exclusion Chromatography Coupled with Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 20(12), 2259–2264.
- Pall Corporation. (n.d.). Introduction to Tangential Flow Filtration for Laboratory and Process Development Applications.
- WuXi AppTec. (2024, January 4). Nonspecific Binding: Main Factors of Occurrence and Strategies.
- Masterflex. (n.d.). Streamline Laboratory-Scale Concentration, Desalting, And Buffer Exchange Processes.
- BLD Pharm. (n.d.). 102000-59-9|2,6-Diaminobenzoic acid.
- ECHEMI. (n.d.). 102000-59-9, 2,6-Diaminobenzoic acid Formula.
- Waters Corporation. (2019, March 18). Lost Samples in the Container: Non-specific Binding and the Impact of Blocking Agents.
- Iwai, K., & Okinaka, O. (1976). Purification of Escherichia coli B-specific p-aminobenzoate "pick-up" protein to homogeneity by affinity chromatography. Methods in Enzymology, 45, 367-371.
- Yu, F., et al. (2021). Polymorphism and cocrystal salt formation of 2-((2,6-dichlorophenyl)amino)benzoic acid, harvest of a second form of 2-((2,6-dimethylphenyl)amino)benzoic acid, and isomorphism between the two systems. CrystEngComm, 23(47), 8333-8342.
- Tsumoto, K., et al. (2023). Non-Affinity Purification of Antibodies. Antibodies, 12(1), 16.
- Aggarwal, A., & Singh, H. (2012). Solubility and solution stability studies of different amino acid prodrugs of bromhexine. Pharmaceutical Development and Technology, 17(5), 576-583.
- Schmetzer, O. (2017, November 30). Re: Which component should I use to avoid unspecific binding after magnetic bead - antibody conjugation ?
- PubChem. (n.d.). Benzoic acid, 2,6-diamino-.
- P&S Chemicals. (n.d.). Product information, 2,6-Diaminobenzoic acid.
- Huertas, R. M., et al. (2011). Effect of 3,5-Diaminobenzoic Acid Content, Casting Solvent, and Physical Aging on Gas Permeation Properties of Copolyimides Containing Pendant Acid Groups. Macromolecular Research, 19(8), 795-804.
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Improving the stability of 2,6-Diaminobenzoic acid labeled glycans for storage
Technical Support Center: 2,6-Diaminobenzoic Acid (2,6-DABA) Labeled Glycans
A Guide to Ensuring Long-Term Storage Stability
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 2,6-Diaminobenzoic acid (2,6-DABA) labeled glycans. This resource provides in-depth troubleshooting advice and best practices to ensure the stability and integrity of your valuable samples during storage. As glycan analysis becomes increasingly sensitive, maintaining the fidelity of your labeled samples from the moment of preparation to the point of analysis is paramount for generating reliable and reproducible data.
This guide moves beyond simple instructions to explain the underlying chemical principles governing the stability of your labeled glycans. By understanding the potential degradation pathways, you can proactively design storage strategies that preserve your samples for both short-term and long-term experimental needs.
Frequently Asked Questions (FAQs): Understanding 2,6-DABA Glycan Stability
This section addresses fundamental questions about 2,6-DABA (also known as 2-Aminobenzoic acid or 2-AA) and the factors that influence the stability of the labeled glycans.
Q1: What is 2,6-DABA (2-AA) and why is it used for glycan labeling?
2,6-Diaminobenzoic acid is a fluorescent dye used to derivatize glycans at their reducing end.[1] This labeling is essential because native glycans lack a natural chromophore or fluorophore, making them difficult to detect with common analytical techniques like HPLC or capillary electrophoresis.[2][3] The 2,6-DABA tag provides a strong fluorescent signal, allowing for highly sensitive detection, often at picomolar concentrations.[4] The labeling process, known as reductive amination, forms a stable secondary amine bond between the glycan and the dye, which is robust during subsequent analysis.[4]
Q2: What are the primary threats to the stability of my labeled glycans in storage?
There are three main degradation pathways that can compromise the integrity of 2,6-DABA labeled glycans during storage:
-
Photodegradation (Photobleaching): Like most fluorescent molecules, 2,6-DABA is sensitive to light. Exposure to ambient or UV light can cause irreversible photochemical reactions that destroy the fluorophore, leading to a loss of signal.[5][6]
-
Chemical Degradation (Hydrolysis): The glycan portion of the molecule is susceptible to hydrolysis, particularly under acidic conditions.[1] This can result in the cleavage of glycosidic bonds, with the loss of terminal sugars like sialic acid (desialylation) being a common issue.[1][7]
-
Oxidation: The fluorescent dye can be vulnerable to oxidation from reactive oxygen species (ROS) that may be present in the sample solution.[8][9][10] This can alter the chemical structure of the dye and diminish its fluorescence.[11]
Q3: How does the initial labeling and cleanup process affect long-term stability?
The quality of your initial preparation is critical. The reductive amination reaction should be performed under optimal conditions to ensure complete labeling and minimize side reactions, such as the acid-catalyzed loss of sialic acids.[1] Following the reaction, it is crucial to remove excess dye and labeling reagents using a robust cleanup method like HILIC-SPE (Hydrophilic Interaction Liquid Chromatography-Solid Phase Extraction).[12][13] Residual reagents can interfere with analysis and potentially contribute to degradation during storage. Eluting the purified glycans in a neutral solvent like water is recommended to avoid the risks of acid-catalyzed hydrolysis.[1]
Troubleshooting Guide: Diagnosing and Solving Storage-Related Issues
This guide is designed to help you identify and resolve specific problems encountered after storing your 2,6-DABA labeled glycan samples.
Q: My fluorescent signal has significantly decreased after storage. What is the likely cause?
A loss of fluorescent signal is most commonly due to photodegradation or chemical alteration of the 2,6-DABA dye.
-
Cause 1: Photodegradation (Photobleaching)
-
Explanation: The aromatic structure of 2,6-DABA is susceptible to damage from exposure to light, especially UV wavelengths. This process, known as photobleaching, permanently destroys the dye's ability to fluoresce.[5] Even brief or repeated exposure to ambient laboratory light can have a cumulative effect.
-
Solution:
-
Prevention is Key: Always store labeled samples in the dark. Use amber or opaque microtubes. For clear tubes, wrap them securely in aluminum foil.[5][6]
-
Minimize Exposure: When handling samples, work quickly and avoid direct, intense light.
-
QC Check: If you suspect photobleaching, compare the signal of the stored sample to a freshly labeled standard or a retained aliquot of the same sample that was stored with meticulous light protection.
-
-
-
Cause 2: Oxidation
-
Explanation: Oxidizing agents or reactive oxygen species (ROS) in your sample buffer can chemically modify the 2,6-DABA molecule, quenching its fluorescence.[9][11] The presence of certain metal ions or components in complex media can sometimes catalyze the formation of ROS, especially when exposed to light.[10][14][15]
-
Solution:
-
Use High-Purity Solvents: Prepare all buffers and solutions with high-purity, degassed water (e.g., HPLC or LC-MS grade).
-
Consider Antioxidants: While not standard practice, for extremely long-term storage or known issues with oxidation, the addition of a mild antioxidant could be tested. However, this must be validated to ensure it does not interfere with downstream analysis.
-
Buffer Choice: Store samples in a simple, clean buffer or pure water post-cleanup, rather than complex media that may contain pro-oxidant components.[14]
-
-
Q: I'm seeing new or shifted peaks in my chromatogram after storage. What do they represent?
The appearance of unexpected peaks or shifts in retention times typically indicates structural changes to the glycan itself, most often due to hydrolysis.
-
Cause 1: Desialylation
-
Explanation: Sialic acids are terminal monosaccharides that are particularly susceptible to cleavage by acid-catalyzed hydrolysis.[1][7] The loss of these negatively charged residues will cause a significant shift in the glycan's retention time, typically resulting in earlier elution in HILIC separations.
-
Solution:
-
Maintain Neutral pH: Ensure your samples are stored in a neutral pH environment (pH 6.5-7.5). Avoid acidic buffers or residual acids from the labeling reaction. After cleanup, eluting and storing in pure water is often the safest option.[1]
-
Temperature Control: While pH is the primary driver, elevated temperatures can accelerate hydrolysis. Store samples frozen.
-
Analytical Confirmation: The identity of the new, earlier-eluting peak can often be confirmed by treating a sample aliquot with a sialidase enzyme and observing if the parent peak converts to the new peak.
-
-
-
Cause 2: Glycosidic Bond Cleavage
-
Explanation: More severe hydrolysis can break other glycosidic bonds within the glycan structure, leading to fragmentation.[16][17] This can generate a series of smaller, labeled glycan fragments that appear as new peaks in your analysis.
-
Solution:
-
Strict pH and Temperature Control: The same preventative measures for desialylation apply here but are even more critical. Long-term storage in even mildly acidic conditions can lead to fragmentation.
-
Avoid Repeated Freeze-Thaw Cycles: Physical stress from repeated freezing and thawing can degrade biomolecules. It is crucial to aliquot samples into single-use volumes before the initial freeze.
-
-
Visualizing Degradation Pathways
The following diagram illustrates the primary mechanisms that can compromise the stability of your labeled glycan samples during storage.
Caption: Key degradation pathways affecting stored 2,6-DABA labeled glycans.
Recommended Storage Protocols
Adhering to a standardized storage protocol is the most effective way to ensure the long-term stability of your labeled glycans.
Recommended Storage Conditions Summary
| Condition | Short-Term Storage (< 1 month) | Long-Term Storage (> 1 month) | Key Considerations |
| Temperature | -20°C | -80°C (Recommended) | Avoid frost-free freezers which have temperature cycles. |
| Solvent | High-purity water or neutral buffer (pH 6.5-7.5) | High-purity water or neutral buffer (pH 6.5-7.5) | Ensure solvent is free of contaminants and nucleases. |
| Light Protection | Mandatory. Use amber or foil-wrapped tubes. | Mandatory. Use amber or foil-wrapped tubes. | Minimize light exposure during all handling steps. |
| Container | Low-binding polypropylene microtubes | Low-binding polypropylene microtubes | Prevents sample loss due to surface adsorption. |
| Freeze-Thaw | Avoid. Aliquot into single-use volumes. | Strictly avoid. Aliquot before initial freezing. | Repeated cycles cause physical stress and degradation. |
Step-by-Step Optimal Storage Workflow
-
Post-Cleanup Elution: After purifying the labeled glycans (e.g., via HILIC-SPE), elute the sample in high-purity, sterile water or a neutral buffer like 10 mM ammonium bicarbonate.
-
Quantify and QC (Optional but Recommended): Analyze a small aliquot of the freshly prepared sample to establish a baseline (T=0) chromatogram and signal intensity.
-
Aliquot for Storage: Based on the volume needed per experiment, divide the remaining sample into single-use aliquots in low-binding polypropylene tubes. This is the single most effective way to prevent degradation from repeated freeze-thaw cycles.
-
Protect from Light: Place aliquots in amber tubes or wrap clear tubes securely in aluminum foil. Label the foil or use a freezer-safe tag, not the tube cap.
-
Flash Freeze (Optional): For optimal preservation, flash freeze the aliquots in liquid nitrogen or a dry ice/ethanol bath before transferring to the freezer. This minimizes ice crystal formation.
-
Transfer to Storage: Place the frozen, protected aliquots into a designated, clearly labeled box in a stable -80°C freezer for long-term storage or a -20°C freezer for short-term needs.[4][12][13]
Storage Workflow Diagram
Caption: Recommended workflow for preparing labeled glycans for storage.
Experimental Protocol for Assessing Storage Stability
To validate storage conditions for your specific glycan types and sample matrices, you can perform a simple stability study. This protocol provides a framework for evaluating the impact of different storage parameters over time.
Objective: To determine the optimal storage conditions (temperature, light exposure) for your 2,6-DABA labeled glycans by comparing analytical results at various time points.
Materials:
-
Purified 2,6-DABA labeled glycan sample
-
Low-binding polypropylene microtubes (clear and amber)
-
Aluminum foil
-
-20°C and -80°C freezers
-
HPLC or CE instrument with fluorescence detection
-
High-purity water
Methodology:
-
Establish Baseline (T=0):
-
Immediately after purification, run an analysis of your freshly labeled glycan sample.
-
Record the chromatogram, peak retention times, and peak areas/heights. This is your T=0 reference.
-
-
Create Study Aliquots:
-
Aliquot your remaining sample into at least 12 single-use tubes (or more, depending on the number of time points).
-
Prepare the following sets of samples:
-
Set A (Optimal): 3+ aliquots in amber tubes for storage at -80°C.
-
Set B (Sub-optimal Temp): 3+ aliquots in amber tubes for storage at -20°C.
-
Set C (Light Exposure): 3+ aliquots in clear tubes stored at -20°C in a standard freezer rack (exposed to light when the door is opened).
-
Set D (Control): 1 aliquot stored at 4°C in the dark (for short-term comparison, ~1 week).
-
-
-
Time-Point Analysis:
-
Define your time points for analysis (e.g., 1 week, 1 month, 3 months, 6 months).
-
At each time point, retrieve one aliquot from each of the Sets A, B, and C.
-
Allow the samples to thaw completely at room temperature, protected from light.
-
Analyze each sample using the exact same analytical method as the T=0 baseline.
-
-
Data Analysis and Comparison:
-
For each time point and condition, compare the results to the T=0 baseline.
-
Assess Signal Intensity: Calculate the percentage decrease in the main glycan peak area. A stable sample will show minimal loss (<5-10%).
-
Assess Structural Integrity: Look for the appearance of new peaks (especially pre-peaks) or shifts in retention times that would indicate desialylation or fragmentation.
-
Tabulate Results: Organize your data in a table to clearly compare the performance of each storage condition over time.
-
By systematically evaluating these conditions, you can confidently establish a robust, evidence-based storage protocol tailored to your laboratory's specific needs, ensuring the long-term integrity of your invaluable glycan samples.
References
- On the long-term storage of tissue for fluorescence and electron microscopy: lessons learned from rat liver samples - PMC - NIH. (2024).
- Technical Support Center: Troubleshooting Low Fluorescence Signal in 2-AA Labeled Glycans - Benchchem. (n.d.).
- Agilent Biocolumns Application Compendium - Glycan Analysis. (n.d.).
- Fluorophore-mediated Photooxidation of the Guanine Heterocycle - PMC - NIH. (n.d.).
- Preservation method for long-term storage of fluorescently labeled cells for microscopy - Protocols.io. (2023).
- Glycan Labeling - Sigma-Aldrich. (n.d.).
- On-MALDI-Target N-Glycan Nonreductive Amination by 2-Aminobenzoic Acid - PubMed. (2020).
- Glycan Profiling Assay User Guide - Revvity. (2025).
- Oxidation kinetics of fluorescent membrane lipid peroxidation indicators - PMC. (2025).
- Classic Fluorescent Labeling Dyes - Biomol GmbH. (2018).
- The effect of oxidation on the electronic structure of the green fluorescent protein chromophore | The Journal of Chemical Physics | AIP Publishing. (2010).
- Storing and Reading Information in Mixtures of Fluorescent Molecules - PMC. (2021).
- Role of Glycosylation in Stability of Therapeutic Proteins – StabilityStudies.in. (n.d.).
- Factors Important in the Use of Fluorescent or Luminescent Probes and Other Chemical Reagents to Measure Oxidative and Radical Stress - PMC - PubMed Central. (2023).
- In a pursuit of optimal glycan fluorescent label for negative MS mode for high-throughput N-glycan analysis - PMC - NIH. (2022).
- GlycoProfile™ 2-AA Labeling Kit (PP0530) - Bulletin - Sigma-Aldrich. (n.d.).
- 1d Hydrolysis Of The Glycoside Linkage - Carbohydrates - MCAT Content - Jack Westin. (n.d.).
- FAQ: What are the best techniques to analyze N- and O-glycans? - NEB. (n.d.).
- Glycosidic bond (article) | Carbohydrates - Khan Academy. (n.d.).
- How long can you store fluorescence microscopy samples in PBS? - ResearchGate. (2021).
- Glycan labeling strategies and their use in identification and quantification - PMC - NIH. (n.d.).
- Storage stability and HILIC-UHPLC-FLR analysis of immunoglobulin G N-glycome from saliva - PubMed Central. (2023).
- Quantitative twoplex glycan analysis using 12C6 and 13C6 stable isotope 2-aminobenzoic acid labelling and capillary electrophoresis mass spectrometry - PubMed. (n.d.).
- In a pursuit of optimal glycan fluorescent label for negative MS mode for high-throughput N-glycan analysis - Frontiers. (n.d.).
- Simple and Robust N-Glycan Analysis Based on Improved 2-Aminobenzoic Acid Labeling for Recombinant Therapeutic Glycoproteins - PubMed. (n.d.).
- Antibody Storage and Antibody Shelf Life - Labome. (n.d.).
- Reagent storage conditions - Lumiprobe. (n.d.).
- Quick Guide to Released Glycan Analysis - Protein Metrics. (n.d.).
- Mass Spectrometric-Based Stable Isotopic 2-Aminobenzoic Acid Glycan Mapping for Rapid Glycan Screening of Biotherapeutics. (2010).
- 2-AA Labeling Kit - QA-Bio. (n.d.).
- Implications of Photostability on the Manufacturing, Packaging,Storage,and Testing. (n.d.).
- 2.2 Carbohydrates & Lipids | CIE AS Biology Revision Notes 2022. (n.d.).
- Spin-labeling Insights into How Chemical Fixation Impacts Glycan Organization on Cells - PMC - PubMed Central. (n.d.).
- Rapid Light-Dependent Degradation of Fluorescent Dyes in Formulated Serum-Free Media. (n.d.).
- Rapid light-dependent degradation of fluorescent dyes in chemically-defined media. (2019).
- Rapid Light-Dependent Degradation of Fluorescent Dyes in Formulated Serum-Free Media. (2019).
- AS Biology - Making and breaking glycosidic bonds - YouTube. (2021).
- Spin-labeling Insights into How Chemical Fixation Impacts Glycan Organization on Cells. (2023).
- Q1B Photostability Testing of New Active Substances and Medicinal Products. (n.d.).
- The process of breaking the glycosidic bonds in starch molecules. - ResearchGate. (n.d.).
- Photostability of 2,6-diaminopurine and its 2'-deoxyriboside investigated by femtosecond transient absorption spectroscopy - PubMed. (2022).
- Characterization of carbohydrates using highly fluorescent 2-aminobenzoic acid tag following gel electrophoresis of glycoproteins - PubMed. (n.d.).
- (PDF) Photostability of 2,6-Diaminopurine and its 2'-Deoxyriboside Investigated by Femtosecond Transient Absorption Spectroscopy - ResearchGate. (n.d.).
Sources
- 1. Glycan labeling strategies and their use in identification and quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. neb.com [neb.com]
- 3. Frontiers | In a pursuit of optimal glycan fluorescent label for negative MS mode for high-throughput N-glycan analysis [frontiersin.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Antibody Storage and Antibody Shelf Life [labome.com]
- 6. lumiprobe.com [lumiprobe.com]
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- 8. Fluorophore-mediated Photooxidation of the Guanine Heterocycle - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Factors Important in the Use of Fluorescent or Luminescent Probes and Other Chemical Reagents to Measure Oxidative and Radical Stress - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. pubs.aip.org [pubs.aip.org]
- 12. In a pursuit of optimal glycan fluorescent label for negative MS mode for high-throughput N-glycan analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Storage stability and HILIC-UHPLC-FLR analysis of immunoglobulin G N-glycome from saliva - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Rapid Light-Dependent Degradation of Fluorescent Dyes in Formulated Serum-Free Media - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. jackwestin.com [jackwestin.com]
- 17. Khan Academy [khanacademy.org]
Identifying and minimizing side products in 2,6-DABA derivatization reactions
Welcome to the technical support guide for 2,6-Diaminobenzoic Acid (2,6-DABA), also known as 2-Aminobenzoic Acid (2-AA), derivatization. This resource is designed for researchers, scientists, and drug development professionals engaged in glycan analysis. Our goal is to provide you with the in-depth, field-proven insights necessary to identify, troubleshoot, and minimize the formation of side products, thereby enhancing the accuracy and reliability of your results.
Introduction: The Power and Pitfalls of 2,6-DABA Labeling
2,6-DABA is a widely used fluorescent label for the quantitative analysis of carbohydrates.[1][2] The derivatization process, a reductive amination reaction, attaches the 2,6-DABA molecule to the reducing end of a glycan. This confers a fluorescent property to the otherwise non-responsive glycan, enabling sensitive detection by techniques like HPLC, UPLC, and capillary electrophoresis (CE) with fluorescence or mass spectrometry (MS) detectors.[3]
The reaction proceeds in two main steps:
-
Schiff Base Formation: The primary amino group of 2,6-DABA reacts with the open-ring aldehyde form of the glycan to form an imine, or Schiff base.[4]
-
Reduction: The unstable Schiff base is then reduced to a stable secondary amine linkage using a reducing agent.
While effective, this reaction is sensitive to experimental conditions. Deviations can lead to the formation of unwanted side products, complicating data analysis and compromising quantification. This guide will address the most common challenges and provide robust solutions.
Core Reaction & Side Product Pathways
The following diagram illustrates the desired reaction pathway for 2,6-DABA labeling of a glycan, alongside the formation of two common side products: lactam formation and premature reduction of the glycan.
Caption: Desired reaction pathway and common side reactions in 2,6-DABA derivatization.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Category 1: Identifying Unexpected Peaks
Q1: I'm seeing a significant peak eluting near my unreacted 2,6-DABA peak in my chromatogram. What is it likely to be?
A1: This is very often the lactam form of 2,6-DABA, specifically a benzoxazinone derivative formed from intramolecular cyclization. The proximity of the carboxylic acid and the amino group on the 2,6-DABA molecule makes it susceptible to cyclization, especially under suboptimal conditions like excessive heat.[5][6]
-
Causality: The reaction involves the amino group attacking the carboxylic acid, leading to the elimination of a water molecule to form a cyclic amide (a lactam).[6] This process can be accelerated by high temperatures used to drive the initial Schiff base formation.
-
Identification: This side product will not be fluorescent in the same way as the labeled glycan but may have some UV absorbance. Its identity can be confirmed by mass spectrometry; it will have a mass corresponding to 2,6-DABA minus the mass of water (C₇H₅NO₂ vs. C₇H₇NO₂).
Q2: My mass spectrometry results show a signal corresponding to my glycan minus a water molecule, and it doesn't have the 2,6-DABA tag. What happened?
A2: This peak is likely the alditol form of your glycan. This occurs when the reducing agent reduces the glycan's native aldehyde group before it has a chance to form a Schiff base with the 2,6-DABA label.
-
Causality: This side reaction is a classic issue in reductive amination when using a reducing agent that is too strong or non-selective, such as sodium borohydride (NaBH₄).[7] NaBH₄ is capable of reducing both aldehydes and the target imine.[8] If it reacts with the aldehyde first, that glycan molecule can no longer be labeled.
-
Identification: The product is the sugar alcohol of the parent glycan. It will lack the mass of the 2,6-DABA tag and will not be fluorescent. This is a direct indicator that your choice of reducing agent or the timing of its addition needs to be re-evaluated.
Q3: I'm working with sialylated glycans and notice peak fronting or new, earlier-eluting peaks after labeling. What is causing this?
A3: This is a strong indication of glycan degradation, specifically the loss of sialic acid residues. Sialic acids are notoriously labile and can be cleaved under harsh acidic conditions or at high temperatures.[4]
-
Causality: The glycosidic bond linking sialic acid to the rest of the glycan is sensitive to acid-catalyzed hydrolysis. While mildly acidic conditions are needed to catalyze imine formation, excessively low pH or high temperatures (e.g., >65°C for extended periods) can cause desialylation.[4]
-
Identification: In HILIC separations, less sialylated (and therefore less charged/polar) glycans elute earlier. You can confirm this with MS, where you will see masses corresponding to the known structures of your glycans minus one or more sialic acid residues (mass of N-acetylneuraminic acid ≈ 291 Da).
| Side Product | Common Cause | Identification Method | Prevention Strategy |
| Lactam of 2,6-DABA | High reaction temperature (>65°C) | MS (Mass = DABA - 18 Da) | Lower reaction temperature, optimize reaction time. |
| Glycan Alditol | Use of a strong reducing agent (e.g., NaBH₄) | MS (Mass = Glycan - H₂O), no fluorescence | Use a mild, selective reducing agent (NaBH₃CN or NaBH(OAc)₃).[7][9] |
| Desialylated Glycans | High temperature or overly acidic pH | HILIC (earlier elution), MS (Mass = Glycan - 291n Da) | Maintain optimal temperature (≤65°C) and pH (4-5).[4] |
| Unreacted Glycan | Incomplete reaction, poor reagent quality | No fluorescence, may not be detected without other methods | Ensure reagents are fresh and dry, optimize stoichiometry and reaction time. |
Category 2: Optimizing Reaction Conditions to Minimize Side Products
Q4: What is the best reducing agent for 2,6-DABA labeling and why?
A4: The choice of reducing agent is one of the most critical parameters for a successful derivatization.
-
Recommended: Sodium cyanoborohydride (NaBH₃CN) is the gold standard for this application.[7] It is a mild reducing agent that is stable in acidic conditions and selectively reduces the protonated Schiff base (iminium ion) much faster than it reduces the starting aldehyde of the glycan.[9] This selectivity is key to preventing the formation of the glycan alditol side product.
-
Alternative: Sodium triacetoxyborohydride (NaBH(OAc)₃) is another excellent mild and selective reagent that can be used. It is less toxic than NaBH₃CN.[10]
-
Not Recommended: Sodium borohydride (NaBH₄) should generally be avoided for one-pot reductive amination protocols. Its high reactivity can lead to premature reduction of the glycan's aldehyde group, significantly lowering the yield of the desired labeled product.[7][8]
Q5: How do I optimize the pH, temperature, and time for the reaction?
A5: These three parameters are interconnected and must be balanced to maximize yield while minimizing side products.
-
pH: The reaction requires a mildly acidic environment (pH 4-5) to catalyze the formation of the Schiff base.[7] This is typically achieved by using a solvent system containing acetic acid.[4] If the pH is too low (too acidic), you risk desialylation. If it's too high (neutral or basic), the formation of the Schiff base is inefficient.
-
Temperature: A common temperature is 60-65°C.[4] This provides enough energy to drive the reaction to completion in a reasonable timeframe without causing significant degradation of the label (lactam formation) or the glycans (desialylation). Avoid temperatures above 70°C.
-
Time: A typical reaction time is 2-3 hours.[4] Over-incubating, especially at high temperatures, increases the risk of side product formation without a significant increase in the yield of the desired product.
Optimized Protocol for 2,6-DABA (2-AA) Labeling of N-Glycans
This protocol is designed as a self-validating system by incorporating best practices to minimize common side reactions.
Materials:
-
Lyophilized glycan sample (1-50 µg)
-
Labeling Solution: 350 mM 2,6-DABA and 1.0 M sodium cyanoborohydride (NaBH₃CN) in a 7:3 (v/v) mixture of dimethyl sulfoxide (DMSO) and glacial acetic acid.
-
Senior Application Scientist Note: Prepare this solution fresh before use. NaBH₃CN can degrade upon exposure to moisture. Using a pre-mixed solution ensures consistent stoichiometry and pH.
-
-
HILIC SPE cleanup cartridges
-
Acetonitrile (ACN) and water (HPLC-grade)
Procedure:
-
Reagent Preparation: Prepare the fresh Labeling Solution as described above. Vortex thoroughly to ensure all components are dissolved.
-
Sample Reconstitution: Add 10 µL of the Labeling Solution to the vial containing your lyophilized glycan sample.
-
Senior Application Scientist Note: Ensure your glycan sample is completely dry. Residual water can hydrolyze the Schiff base intermediate and consume the reducing agent, lowering your yield.
-
-
Incubation: Vortex the sample to fully dissolve the glycans. Secure the cap tightly and incubate the vial in a heating block at 65°C for 2 hours .
-
Causality Explained: This temperature and time are a well-established balance. 65°C is sufficient for efficient labeling while minimizing the thermal degradation of sialylated glycans and the cyclization of 2,6-DABA into its lactam form.[4]
-
-
Cooling: After incubation, remove the sample from the heat block and allow it to cool to room temperature for at least 15 minutes.
-
Post-Labeling Cleanup (HILIC SPE): This step is crucial for removing excess 2,6-DABA label, reducing agent salts, and potential side products, which can interfere with subsequent analysis. a. Equilibration: Condition a HILIC SPE cartridge with 1 mL of water, followed by 1 mL of 85% ACN. b. Sample Loading: Dilute the 10 µL reaction mixture with 90 µL of 85% ACN and load it onto the conditioned cartridge. c. Washing: Wash the cartridge with 1 mL of 85% ACN to remove the excess hydrophobic 2,6-DABA label. d. Elution: Elute the labeled glycans with 1 mL of water. e. Dry-down: Lyophilize or dry the eluted sample in a vacuum centrifuge. The sample is now ready for reconstitution in the appropriate solvent for HPLC, UPLC, or MS analysis.
Troubleshooting Workflow
If you are experiencing issues, follow this logical decision tree to diagnose the problem.
Caption: A decision tree for troubleshooting common issues in 2,6-DABA derivatization.
References
-
Gong, H., et al. (2020). Stereoselective Construction of β-, γ-, and δ-Lactam Rings via Enzymatic C–H Amidation. ACS Catalysis. Available at: [Link]
-
Ruhaak, L. R., et al. (2010). Glycan labeling strategies and their use in identification and quantification. Analytical and Bioanalytical Chemistry. Available at: [Link]
-
Hitchcock, A. M., et al. (2007). Novel Tags for the Stable Isotopic Labeling of Carbohydrates and Quantitative Analysis by Mass Spectrometry. Bioconjugate Chemistry. Available at: [Link]
-
Makino, Y., & Natsuka, S. (2024). Optimizing the preparation of labeled N-glycans for rapid, simplified, and high-precision analysis. PLOS ONE. Available at: [Link]
-
Chemist Nate. (2017). Lactam Formation Reactions. YouTube. Available at: [Link]
-
Sun, S., et al. (2023). Recent Advances in Labeling‐Based Quantitative Glycomics: From High‐Throughput Quantification to Structural Elucidation. Advanced Science. Available at: [Link]
-
Makino, Y., & Natsuka, S. (2024). Optimizing the preparation of labeled N-glycans for rapid, simplified, and high-precision analysis. PubMed. Available at: [Link]
-
Fernández-Nieto, F., et al. (2023). Stereoselective synthesis of β-lactams: recent examples. Organic & Biomolecular Chemistry. Available at: [Link]
-
Waters Corporation. (n.d.). Derivatization of Amino Acids Using Waters AccQ•Tag Chemistry. Available at: [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]
-
SCIEX. (n.d.). Characterization of 2-AB Labelled Released N-linked Glycans Using the X500B QTOF System. Available at: [Link]
-
Myers, A. (n.d.). Chem 115: C-N Bond-Forming Reactions: Reductive Amination. Harvard University. Available at: [Link]
-
Strum, J. S., et al. (2016). Quantitative twoplex glycan analysis using 12C6 and 13C6 stable isotope 2-aminobenzoic acid labelling and capillary electrophoresis mass spectrometry. PubMed. Available at: [Link]
-
Reddit. (2023). Struggling with Reductive Amination: Tips for Isolating My Amine Product?. Retrieved from [Link]
-
Wikipedia. (n.d.). β-Lactam. Retrieved from [Link]
-
MtoZ Biolabs. (n.d.). Mechanism of N-Glycan Relative Quantification via 2-AA Labeling. Retrieved from [Link]
Sources
- 1. Quantitative twoplex glycan analysis using 12C6 and 13C6 stable isotope 2-aminobenzoic acid labelling and capillary electrophoresis mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of N-Glycan Relative Quantification via 2-AA Labeling | MtoZ Biolabs [mtoz-biolabs.com]
- 3. lcms.cz [lcms.cz]
- 4. Glycan labeling strategies and their use in identification and quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stereoselective Construction of β-, γ-, and δ-Lactam Rings via Enzymatic C–H Amidation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Enhancing fluorescence signal of 2,6-Diaminobenzoic acid labeled sialic acids
< Technical Support Center: DMB Labeled Sialic Acids
A comprehensive guide for researchers, scientists, and drug development professionals on enhancing the fluorescence signal of 2,6-Diaminobenzoic acid (DMB) labeled sialic acids.
Section 1: Core Principles & Standard Workflow
The quantification of sialic acids is a critical quality attribute (CQA) for many biotherapeutic glycoproteins, as sialylation can impact efficacy, serum half-life, and immunogenicity.[1][2][3] Labeling with 1,2-diamino-4,5-methylenedioxybenzene (DMB), followed by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with fluorescence detection, is a robust and widely accepted method for this analysis.[3][4]
The DMB Labeling Reaction
The process begins with the release of sialic acids from the glycoprotein via mild acid hydrolysis.[1][5] The freed sialic acids, which are α-keto acids, are then derivatized with DMB. This reaction is an acid-catalyzed condensation that forms a highly fluorescent quinoxalinone derivative, allowing for sensitive detection.[6][7][8] The reaction is typically performed at 50°C for 2-3 hours in the dark.[1][3][5]
Caption: Simplified DMB reaction mechanism.
Standard Experimental Workflow
A typical workflow involves four main stages: Sialic Acid Release, DMB Labeling, HPLC Separation, and Data Analysis. Each step is critical for achieving a strong and reproducible fluorescence signal.
Caption: Standard DMB labeling and analysis workflow.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the optimal excitation and emission wavelengths for DMB-labeled sialic acids? The widely accepted wavelengths for fluorescence detection are an excitation wavelength (λex) of 373 nm and an emission wavelength (λem) of 448 nm.[9][10]
Q2: How should I prepare and store the DMB labeling reagent? The DMB reagent is light-sensitive and should be prepared fresh before use.[11] A typical recipe involves dissolving DMB powder in a solution containing water, acetic acid, 2-mercaptoethanol, and sodium hydrosulfite as a reducing agent.[1][3][9] Store the DMB powder at -20°C in the dark.[10] Any unused prepared reagent should be discarded.
Q3: How long are the DMB-labeled samples stable? DMB-labeled sialic acids are light-sensitive and can degrade over time.[1][3] It is highly recommended to analyze samples within 24 hours of labeling.[1][3] If immediate analysis is not possible, store the labeled samples at 4°C or -20°C in the dark for up to 72 hours, though some signal degradation may occur.[11]
Q4: What type of HPLC column is best for separating DMB-labeled sialic acids? Reverse-phase C18 columns are the most commonly used and are well-suited for this application.[3][9] More recent methods have shown that RP-Amide columns can offer improved peak shapes, better resolution, and shorter run times compared to traditional C18 columns.[12]
Q5: What controls should I include in my experiment? To ensure the validity of your results, always include the following controls:
-
Negative Control: A water or buffer blank taken through the entire process to identify reagent-derived peaks.[5]
-
Positive Control: A known glycoprotein standard, such as fetuin, which contains both Neu5Ac and Neu5Gc.[5]
-
Quantitative Standards: Commercially available standards of N-acetylneuraminic acid (Neu5Ac) and N-glycolylneuraminic acid (Neu5Gc) are essential for creating a standard curve for absolute quantification.[2][5]
-
System Suitability Standard: A sialic acid reference panel containing various sialic acid species helps to confirm the resolution and accuracy of the chromatographic system.[1][2]
Section 3: Advanced Troubleshooting Guide
Problem 1: Low or No Fluorescence Signal
This is one of the most common issues, indicating a failure at one or more steps in the protocol.
| Potential Cause | Explanation & Recommended Solution |
| Incomplete Acid Hydrolysis | The sialic acids were not efficiently cleaved from the glycoprotein. Ensure the hydrolysis conditions are correct (e.g., 2 M acetic acid at 80°C for 2 hours).[1][5][13] Using a calibrated oven is preferable to a heating block, which can cause uneven heating and evaporation.[6] |
| Degradation of Sialic Acids | Harsh hydrolysis conditions (e.g., strong acids like TFA or HCl, or temperatures >80°C) can destroy the sialic acids before they can be labeled.[9][14] Stick to the validated mild acid hydrolysis protocol. |
| Inefficient Labeling Reaction | The DMB reaction is pH-sensitive. The presence of interfering buffer salts (e.g., phosphate) from the original sample can alter the pH and inhibit the reaction.[6][13] If high salt concentration is suspected, dialyze the sample into a salt-free solvent before hydrolysis.[6] Also, confirm the DMB reagent was prepared correctly and is fresh. |
| Degradation of DMB Reagent or Labeled Sample | DMB and its sialic acid conjugate are light-sensitive.[1][3] Always prepare the reagent fresh, and perform incubations in the dark.[1][6] Analyze samples promptly after labeling to prevent oxidation and signal loss.[11] |
| Incorrect Fluorescence Detector Settings | Verify that the detector is set to the correct excitation (373 nm) and emission (448 nm) wavelengths. Check the lamp life and detector sensitivity settings. |
Problem 2: High Background or Extraneous Peaks
High background fluorescence or the presence of many non-sialic acid peaks can complicate quantification.
| Potential Cause | Explanation & Recommended Solution |
| Contamination | Contamination from reagents, water, or lab equipment can introduce fluorescent compounds. Use high-purity water and solvents (HPLC grade). Ensure all tubes and pipette tips are clean. Running a "no-sialic acid" blank is critical to identify these contaminant peaks.[15] |
| Excess DMB Reagent | The labeling reaction uses a large molar excess of DMB, which can result in significant reagent-related peaks in the chromatogram.[11] This is normal, but the HPLC method should be optimized to resolve the sialic acid peaks from these reagent peaks. An RP-Amide column may provide better selectivity for this.[12] |
| Sample Matrix Interference | Other α-keto acids present in complex biological samples can also react with DMB.[15] While this is less of a concern for purified biotherapeutics, it can be an issue for less pure samples. Co-injection with authentic standards is critical to confirm peak identities.[15] |
Problem 3: Poor Peak Shape or Resolution in HPLC
Poor chromatography can make accurate integration and quantification impossible.
| Potential Cause | Explanation & Recommended Solution |
| Suboptimal Mobile Phase | The mobile phase composition is critical for good separation. A common mobile phase is a mixture of acetonitrile, methanol, and water.[9][11] However, a simpler binary gradient of water and acetonitrile with 0.1% formic acid can provide excellent results, especially on modern columns.[12] Ensure solvents are properly degassed.[9] |
| Column Degradation | The performance of an HPLC column degrades over time. If you observe increasing peak tailing, splitting, or loss of resolution that cannot be solved by changing the mobile phase, the column may need to be replaced. Always use a guard column to extend the life of your analytical column. |
| Co-elution of Sialic Acid Species | Complex samples may contain multiple O-acetylated sialic acid species that are structurally similar and difficult to separate.[2] Method optimization, such as adjusting the gradient slope, flow rate, or column temperature, may be required. Using a sialic acid reference panel is essential to verify the separation of different species.[2] |
Section 4: Key Experimental Protocols
Protocol 1: Sialic Acid Release by Mild Acid Hydrolysis
-
Transfer an aliquot of your glycoprotein sample (typically 50-100 µg) to a clean microcentrifuge tube.
-
Add 2 M acetic acid to the sample.
-
Cap the tube tightly and vortex briefly.
-
Incubate the sample in an oven or calibrated heating block at 80°C for 2 hours.[5][13]
-
After incubation, cool the sample to room temperature.
-
Centrifuge the sample briefly to collect any condensate. The sample is now ready for DMB labeling.
Protocol 2: DMB Labeling
This protocol is based on a common formulation. Always refer to your specific kit's manual.[1][3]
-
Prepare the DMB Labeling Solution (perform in low light):
-
In a clean vial, mix 436 µL of HPLC-grade water and 38 µL of glacial acetic acid.
-
Add 26 µL of 2-mercaptoethanol and mix.
-
In a separate vial, weigh 4 mg of sodium hydrosulfite. Add 440 µL of the solution from the previous step and mix to dissolve.
-
In a final vial, weigh 0.7 mg of DMB. Add the solution containing the sodium hydrosulfite and mix until the DMB is fully dissolved. This is your final labeling reagent.
-
-
Add 20 µL of the freshly prepared DMB labeling reagent to your hydrolyzed sample (and to your standards and controls).[1][3]
-
Vortex gently and centrifuge briefly to ensure the solution is at the bottom of the tube.
-
Incubate the samples at 50°C for 3 hours in the dark.[1][3][6]
-
Stop the reaction by adding 480 µL of HPLC-grade water and mix thoroughly.[1][3]
-
The sample is now ready for HPLC analysis.
References
-
DMB-Labeled Sialic Acid Analyses Using HPLC-, UHPLC-, and UPLC-Based, BEH C18 Columns. Waters Corporation. [Link]
-
An Improved Workflow for Profiling and Quantitation of Sialic Acids in Biotherapeutics. Agilent Technologies. [Link]
-
Metabolic Glycoengineering of Sialic Acid Using N-acyl-modified Mannosamines. Journal of Visualized Experiments. [Link]
- Methods and kits to improve the fluorescent signal of dmb-labeled sialic acids.
-
Product Guide for LudgerTagTM DMB Sialic Acid Release and Labelling Kit. Ludger Ltd. [Link]
-
Quantitative Sialic Acid Release and DMB Labeling Kit. Ludger Ltd. [Link]
-
DMB-Labeled Sialic Acid Analyses Using HPLC-, UHPLC-, and UPLC-Based, BEH C18 Columns. Waters Corporation. [Link]
-
SIGNAL™ DMB LABELING KIT. Agilent Technologies. [Link]
-
Acid-base properties of the reaction product of sialic acid with fluorogenic reagent, 1,2-diamino-4,5-methylenedioxybenzene (DMB). PubMed. [Link]
-
Acid—Base Properties of the Reaction Product of Sialic Acid with Fluorogenic Reagent, 1,2-Diamino-4,5-methylenedioxybenzene (DMB). ResearchGate. [Link]
-
Improved methods to characterize the length and quantity of highly unstable PolySialic acids. PMC, NIH. [Link]
-
Specific labeling and chemical analysis of sialic acid and sialyloligo/polymers. Methods in Enzymology, NCBI. [Link]
-
DMB sialic acid release & labelling kit. Ludger Ltd. [Link]
-
Sialic Acid Analyses Using BEH C18 Columns. Waters Corporation. [Link]
-
Modification of sialic acids on solid-phase: accurate characterization of protein sialylation. PMC, NIH. [Link]
Sources
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- 2. lcms.cz [lcms.cz]
- 3. waters.com [waters.com]
- 4. waters.com [waters.com]
- 5. DMB Sialic Acid Labeling Kit • QA-Bio • Quantitative Analysis [qa-bio.com]
- 6. ludger.com [ludger.com]
- 7. Acid-base properties of the reaction product of sialic acid with fluorogenic reagent, 1,2-diamino-4,5-methylenedioxybenzene (DMB) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Improved methods to characterize the length and quantity of highly unstable PolySialic acids subject category: (Carbohydrates, chromatographic techniques) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabolic Glycoengineering of Sialic Acid Using N-acyl-modified Mannosamines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DMB sialic acid release & labelling kit [ludger.com]
- 11. agilent.com [agilent.com]
- 12. Improving the Chromatographic Separation of DMB-Labeled Sialic Acids for the Comparison of Biosimilars to Reference Materials [sigmaaldrich.com]
- 13. DMB Sialic Acid Analysis | Ludger Ltd [ludger.com]
- 14. Modification of sialic acids on solid-phase: accurate characterization of protein sialylation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Specific labeling and chemical analysis of sialic acid and sialyloligo/polymers - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Overcoming poor chromatographic resolution of 2,6-DABA labeled isomers
## Technical Support Center: Overcoming Poor Chromatographic Resolution of 2,6-DABA Labeled Isomers
Welcome to the technical support center for resolving challenges associated with the chromatographic separation of 2,6-diaminobenzoylamine (2,6-DABA) labeled isomers. This guide is designed for researchers, scientists, and drug development professionals who encounter difficulties in achieving baseline resolution for these closely related compounds. Here, we provide in-depth troubleshooting strategies, scientifically grounded explanations, and practical experimental protocols to enhance your separation performance.
The separation of isomers, molecules with the same chemical formula but different structural arrangements, presents a significant analytical challenge.[1] These subtle structural differences can lead to substantial variations in biological activity and toxicity, making their accurate resolution and quantification critical in pharmaceutical development and quality control.[1][2][3] This is particularly true for 2,6-DABA labeled isomers, which are often employed in sensitive analytical methods like glycan analysis.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the poor resolution of 2,6-DABA labeled isomers.
Q1: Why is it so difficult to separate 2,6-DABA labeled isomers?
The primary challenge lies in the high degree of structural similarity between isomers. Positional and geometrical isomers of 2,6-DABA labeled compounds often have nearly identical physicochemical properties, such as hydrophobicity and polarity.[1] Consequently, they exhibit very similar interactions with both the stationary and mobile phases in traditional reversed-phase high-performance liquid chromatography (RP-HPLC), leading to co-elution or poor resolution.
Q2: What are the key chromatographic factors that I should focus on to improve resolution?
The resolution of chromatographic peaks is governed by three main factors: efficiency (N) , selectivity (α) , and retention factor (k) .[4] To improve the separation of closely eluting isomers, the most effective approach is often to manipulate the selectivity (α).[4][5][6] This can be achieved by modifying:
-
Stationary Phase Chemistry: Moving beyond standard C18 columns to phases that offer different interaction mechanisms is crucial.[1][7]
-
Mobile Phase Composition: Altering the organic modifier, pH, and buffer concentration can significantly impact selectivity.[7][8][9]
-
Column Temperature: Temperature affects analyte retention and can alter selectivity, sometimes in unpredictable ways.[7][10][11]
Q3: Can I just use a longer column or smaller particle size to improve resolution?
While increasing column length or decreasing particle size does increase column efficiency (N), which can lead to sharper peaks and better resolution, this approach may not be sufficient for very similar isomers where the selectivity (α) is close to 1.[4][5] Often, a combination of optimizing selectivity and improving efficiency yields the best results.[5]
Part 2: Troubleshooting Guide for Poor Resolution
This section provides a systematic approach to troubleshooting common resolution problems encountered with 2,6-DABA labeled isomers.
Issue 1: Complete Co-elution of Isomeric Peaks
When isomers completely co-elute, the primary goal is to induce a change in selectivity (α).
Caption: Workflow for resolving co-eluting peaks.
Detailed Steps & Rationale:
-
Change Stationary Phase: Standard C18 columns rely primarily on hydrophobic interactions, which are often insufficient for isomer separation.[1]
-
Phenyl-Hexyl or Pentafluorophenyl (PFP) Columns: These columns offer alternative selectivities through π-π interactions and dipole-dipole interactions, which can differentiate between isomers based on the position of functional groups.[7][12][13]
-
Mixed-Mode Columns: These columns combine reversed-phase and ion-exchange characteristics, providing multiple interaction mechanisms that can be highly effective for separating polar and zwitterionic isomers.[14][15]
-
Chiral Columns: If the isomers are enantiomers (non-superimposable mirror images), a chiral stationary phase (CSP) is necessary for separation.[3][16][17]
-
-
Modify Mobile Phase Composition: The mobile phase composition directly influences how analytes interact with the stationary phase.[8][9]
-
Change Organic Modifier: Switching between acetonitrile and methanol can alter selectivity due to differences in their dipole moments and hydrogen bonding capabilities.[5][7]
-
Adjust Mobile Phase pH: For ionizable compounds, small changes in pH can alter the ionization state of the isomers, leading to significant changes in retention and selectivity.[18][19]
-
Vary Buffer Concentration: In ion-exchange or HILIC modes, buffer concentration affects the ionic strength of the mobile phase, which can modulate retention and selectivity.[15][20]
-
-
Adjust Column Temperature: Temperature can influence the thermodynamics of the partitioning process between the mobile and stationary phases.[21]
-
Increasing Temperature: Generally decreases retention time and can improve peak shape by increasing diffusion rates.[11][22] It can also alter selectivity, sometimes leading to improved resolution.[7][11]
-
Decreasing Temperature: Increases retention and may enhance resolution for some closely eluting compounds.[11]
-
Issue 2: Poor Peak Shape (Tailing or Fronting)
Poor peak shape can compromise resolution and quantification.
Caption: Workflow for addressing poor peak shape.
Detailed Steps & Rationale:
-
Check for Column Overload: Injecting too much sample can lead to peak fronting. Dilute the sample and reinject to see if peak shape improves.
-
Optimize Mobile Phase pH: For ionizable analytes, operating at a pH where the molecule is in a single, un-ionized state can significantly reduce peak tailing caused by interactions with residual silanols on the stationary phase.[18]
-
Use Mobile Phase Additives:
-
For Basic Compounds: Adding a small amount of an amine modifier like triethylamine can mask active silanol sites and improve the peak shape of basic analytes.
-
Ion-Pairing Reagents: These can be added to the mobile phase to improve retention and peak shape for charged analytes.[8]
-
-
System and Column Health:
-
Column Contamination: Strongly retained compounds from previous injections can cause peak tailing. Flush the column with a strong solvent.
-
Extra-column Volume: Excessive tubing length or large-volume fittings can contribute to peak broadening. Ensure the system is optimized for high-efficiency separations.[23]
-
Part 3: Experimental Protocols & Data
Protocol 1: Systematic Screening of Stationary Phases
This protocol outlines a systematic approach to selecting an appropriate column for separating 2,6-DABA labeled isomers.
Objective: To identify a stationary phase that provides the best selectivity for the target isomers.
Materials:
-
HPLC/UHPLC system with a column oven and detector (e.g., fluorescence or UV).
-
Columns:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Sample: A mixture of the 2,6-DABA labeled isomers of interest dissolved in a suitable solvent.
Procedure:
-
Initial Gradient Method:
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Gradient: 5-95% B over 15 minutes, followed by a 5-minute hold at 95% B and a 5-minute re-equilibration at 5% B.
-
-
Column Screening:
-
Install the C18 column and equilibrate with the initial mobile phase conditions for 10-15 column volumes.
-
Inject the isomer mixture and record the chromatogram.
-
Repeat the injection for each of the other columns, ensuring adequate equilibration for each new column.
-
-
Data Analysis:
-
Compare the chromatograms obtained from each column.
-
Calculate the resolution (Rs) between the critical pair of isomers for each column.
-
Select the column that provides the highest resolution for further optimization.
-
Expected Outcome & Data Presentation:
The results of the column screening can be summarized in a table for easy comparison.
| Stationary Phase | Retention Time (Isomer 1) | Retention Time (Isomer 2) | Resolution (Rs) | Peak Tailing Factor (Tf) |
| C18 | 10.2 min | 10.2 min | 0.0 | 1.5 |
| Phenyl-Hexyl | 11.5 min | 11.9 min | 1.2 | 1.2 |
| PFP | 12.1 min | 12.8 min | 1.8 | 1.1 |
| Mixed-Mode | 9.8 min | 10.5 min | 1.4 | 1.3 |
Table 1: Example data from a stationary phase screening experiment. The PFP column shows the best performance in this hypothetical case.
References
- BenchChem. (n.d.). Navigating the Maze: A Comparative Guide to Separating Positional and Geometrical Isomers in Reverse-Phase Chromatography.
- SIELC Technologies. (n.d.). HPLC Separation of Isomers of Aminobutyric Acids.
- SIELC Technologies. (n.d.). New HPLC methods for the separation of alpha, beta, and gamma zwitterions in reversed-phase conditions.
- Nozaki, S., Yoshimoto, N., & Yamamoto, S. (2022). Temperature Effect on the Separation Performance of Chromatography. ResearchGate.
- Awad, K., et al. (2025). Separation and Quantification of Isomeric Forms of Aminobutyric Acids. PubMed.
- Chrom Tech, Inc. (2025). How Does Column Temperature Affect HPLC Resolution?.
- Analytical Methods (RSC Publishing). (n.d.). Simultaneous separation and identification of all structural isomers and enantiomers of aminobutyric acid using a highly sensitive chiral resolution labeling reagent.
- Waters. (n.d.). The Effect of Elevated Column Operating Temperatures on Chromatographic Performance.
- Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC.
- Khoo, K. S., et al. (n.d.). Revising Reverse-Phase Chromatographic Behavior for Efficient Differentiation of Both Positional and Geometrical Isomers of Dicaffeoylquinic Acids. PMC - NIH.
- Shimadzu Scientific Instruments. (n.d.). Optimizing HPLC/UHPLC Systems.
- Springer Protocols. (2025). Separation and Quantification of Isomeric Forms of Aminobutyric Acids.
- Rotachrom Technologies. (2024). The Science and Strategy Behind Isomer Separation: Advancements in Chromatography for Precision Purification (Isomerism Part 1).
- Crawford Scientific. (2023). The Critical Role of Mobile Phase pH in Chromatography Separations.
- Yuan, B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharm Anal Acta.
- Chromatography Today. (n.d.). The Use of Temperature for Method Development in LC.
- Guillarme, D., & Heinisch, S. (2004). Effect of temperature in reversed phase liquid chromatography. Journal of Chromatography A.
- Longdom Publishing. (n.d.). Crucial Role of Mobile Phase Composition in Chromatography.
- Kerec, M., et al. (n.d.). Impact of Mobile Phase Composition on Separation Selectivity of Labeled Dextran Ladder in Hydrophilic Interaction Liquid Chromatography. PMC.
- Spectroscopy. (n.d.). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations.
- Sygnature Discovery. (n.d.). The Dark Art of Chemistry - Chiral Chromatography.
- Welch Materials. (2024). [Reader Insight] A Guide to Selective Columns for Isomer Separation.
- Phenomenex. (n.d.). Engineering successful analytical methods using HILIC as an alternative retention mechanism.
- Wiley Online Library. (n.d.). Chiral Drug Separation.
- Chromatography Forum. (2015). Trouble resolving isomers.
- Chemistry LibreTexts. (2020). 14.3: Chiral Chromatography.
- Sigma-Aldrich. (n.d.). Method development & optimization.
- PubMed. (2014). Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers.
- Blogs@NTU. (2018). Chiral Chromatography: Separating Twins | Stereochemistry.
- Sigma-Aldrich. (n.d.). Factors Affecting Resolution in HPLC.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The Science and Strategy Behind Isomer Separation | RotaChrom [rotachrom.com]
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- 4. Factors Affecting Resolution in HPLC [sigmaaldrich.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Revising Reverse-Phase Chromatographic Behavior for Efficient Differentiation of Both Positional and Geometrical Isomers of Dicaffeoylquinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 9. longdom.org [longdom.org]
- 10. researchgate.net [researchgate.net]
- 11. chromtech.com [chromtech.com]
- 12. welch-us.com [welch-us.com]
- 13. Chromatographic resolution of closely related species in pharmaceutical chemistry: dehalogenation impurities and mixtures of halogen isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. HPLC Separation of Isomers of Aminobutyric Acids | SIELC Technologies [sielc.com]
- 15. sielc.com [sielc.com]
- 16. Trouble resolving isomers - Chromatography Forum [chromforum.org]
- 17. Chiral Chromatography: Separating Twins | Stereochemistry [blogs.ntu.edu.sg]
- 18. chromatographytoday.com [chromatographytoday.com]
- 19. HPLC/UHPLC Technical Tips: Optimization & Best Practices [discover.phenomenex.com]
- 20. Impact of Mobile Phase Composition on Separation Selectivity of Labeled Dextran Ladder in Hydrophilic Interaction Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Effect of temperature in reversed phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. chromatographytoday.com [chromatographytoday.com]
- 23. Optimizing HPLC/UHPLC Systems â General Recommendations [ssi.shimadzu.com]
Technical Support Center: Troubleshooting Signal Suppression in Mass Spectrometry of 2,6-DABA Labeled Glycans
Welcome to the technical support center for glycan analysis. This resource is designed for researchers, scientists, and drug development professionals who are utilizing 2,6-diaminobenzoyl (2,6-DABA) labeling for mass spectrometry-based glycan analysis. Here, you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of signal suppression. Our goal is to provide you with the expertise and practical solutions needed to ensure the integrity and sensitivity of your experimental results.
I. Understanding Signal Suppression in ESI-MS of Labeled Glycans
Signal suppression in electrospray ionization mass spectrometry (ESI-MS) is a phenomenon where the ionization efficiency of the target analyte is reduced due to the presence of co-eluting compounds from the sample matrix.[1][2] This can lead to decreased sensitivity, inaccurate quantification, and in severe cases, complete loss of the analyte signal.[3][4] The mechanism behind this is often a competition for charge or space at the surface of the ESI droplets, or changes in the physical properties of the droplets, such as viscosity and surface tension, which hinder the analyte's transition into the gas phase.[1][5]
For 2,6-DABA labeled glycans, which are often analyzed using techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with ESI-MS, several factors can contribute to signal suppression.[6][7] These include residual salts from sample preparation, excess labeling reagents, and endogenous matrix components.[8][9]
Diagram: The Electrospray Ionization (ESI) Process and Points of Interference
Caption: Workflow of ESI-MS and common points of signal suppression.
II. Frequently Asked Questions (FAQs)
Q1: Why is my 2,6-DABA labeled glycan signal weak or non-existent, even with a fluorescent signal present?
A1: This is a classic indicator of ion suppression. While the fluorescent tag on the 2,6-DABA label allows for detection by a fluorescence detector, the mass spectrometer relies on efficient ionization.[10] The presence of co-eluting, non-volatile salts (e.g., from buffers), excess derivatization reagents, or other matrix components can severely inhibit the ionization of your labeled glycans.[1][8] The fluorescent signal confirms the presence and chromatographic elution of your glycans, but the lack of MS signal points directly to a problem within the ion source.[11]
Q2: Can the 2,6-DABA labeling reaction itself contribute to signal suppression?
A2: Yes. The reductive amination reaction used to label glycans with 2,6-DABA involves reagents like a reducing agent (e.g., 2-picoline borane or sodium cyanoborohydride) and solvents like DMSO and acetic acid.[12][13] If the post-labeling cleanup is inefficient, residual reagents and byproducts can co-elute with your labeled glycans and cause significant ion suppression. It is crucial to perform a robust cleanup step, such as HILIC-SPE (Solid Phase Extraction), to remove these interfering substances.[12][14]
Q3: What role do salts play in signal suppression and how can I minimize their impact?
A3: Salts are a major cause of signal suppression in ESI-MS.[8][9] They can compete with the analyte for ionization, alter the droplet surface tension, and lead to the formation of adducts that complicate spectra.[15] To minimize their impact:
-
Use volatile buffers: Whenever possible, use volatile buffers like ammonium formate or ammonium acetate in your mobile phases.[7]
-
Desalting: Incorporate a desalting step in your sample preparation. This can be done through dialysis, size-exclusion chromatography, or certain SPE cartridges.
-
Optimize concentrations: Use the lowest effective concentration of any necessary salts or mobile phase additives.
Q4: How does the choice of HILIC column affect signal suppression?
A4: The HILIC column is critical for separating your labeled glycans from interfering matrix components.[10][16] A column with high efficiency and selectivity can resolve the glycans from the regions where salts and other suppressive agents elute.[7] Column selection should be based on the specific glycan population being analyzed to achieve the best possible separation and minimize co-elution with contaminants.[16]
III. Troubleshooting Guides
Guide 1: Diagnosing and Pinpointing Ion Suppression
This guide provides a systematic approach to confirm and locate the source of ion suppression in your LC-MS run.
Experimental Protocol: Post-Column Infusion
This technique helps identify the retention time windows where co-eluting matrix components are causing suppression.[17]
Objective: To create a stable baseline of the analyte signal and observe any dips caused by the injection of a blank matrix sample.
Methodology:
-
Prepare Analyte Solution: Create a solution of a 2,6-DABA labeled glycan standard in your mobile phase at a concentration that gives a stable and moderate signal.
-
Setup Infusion: Use a syringe pump to deliver the analyte solution at a constant, low flow rate (e.g., 5-10 µL/min) into the LC flow path via a 'T' junction placed between the column and the MS source.
-
Establish Baseline: Start the infusion and your LC gradient (without an injection) to establish a stable signal for your analyte.
-
Inject Blank Matrix: Inject a blank matrix sample (a sample that has gone through the entire preparation and labeling process but contained no glycoprotein).
-
Analyze Data: A significant drop in the baseline signal after the injection indicates a region of ion suppression. The retention time of this drop corresponds to the elution of interfering components.
Data Interpretation:
| Observation | Potential Cause | Next Steps |
| Sharp drop in signal at the beginning of the gradient | Elution of salts and other highly polar, unretained species. | Improve desalting in sample prep; divert the initial flow to waste. |
| Broad region of suppression | Complex matrix with multiple co-eluting components. | Optimize HILIC gradient for better separation; enhance sample cleanup. |
| Suppression zone co-elutes with glycans of interest | Inadequate chromatographic resolution. | Modify the gradient, change the mobile phase composition, or try a different HILIC column.[16] |
Guide 2: Optimizing Sample Preparation to Mitigate Suppression
Effective sample preparation is the most critical step in preventing ion suppression.[4]
Protocol: Enhanced HILIC Solid-Phase Extraction (SPE) for Cleanup
Objective: To efficiently remove excess labeling reagents, salts, and other polar contaminants post-labeling.
Methodology:
-
Conditioning: Condition a HILIC SPE cartridge with water, followed by an equilibration step with a high percentage of acetonitrile (e.g., 85-90%) in a volatile buffer like ammonium formate.[14]
-
Sample Loading: Dilute your 2,6-DABA labeled glycan sample in a high percentage of acetonitrile to ensure binding to the HILIC stationary phase and load it onto the conditioned cartridge.
-
Washing: Wash the cartridge with the high-acetonitrile equilibration buffer to remove unbound contaminants like excess label and salts. This is a critical step; consider multiple wash steps.
-
Elution: Elute the purified, labeled glycans with a low-acetonitrile, aqueous mobile phase.
-
Drying and Reconstitution: Dry the eluted sample (e.g., via vacuum centrifugation) and reconstitute in the initial mobile phase for LC-MS analysis.
Diagram: Optimized 2,6-DABA Labeling and Cleanup Workflow
Caption: Optimized workflow for 2,6-DABA labeling with a crucial cleanup step.
Guide 3: LC-MS Method Optimization
Fine-tuning your chromatographic and mass spectrometric parameters can further reduce the impact of any remaining matrix effects.
Chromatographic Strategies:
-
Gradient Optimization: Lengthen the gradient to increase the separation between your glycans and any interfering compounds.
-
Mobile Phase Modifiers: The addition of small amounts of additives can sometimes improve ionization. For instance, low concentrations of certain acids or bases might enhance signal, but this must be empirically tested as they can also cause suppression.[18]
-
Flow Rate Reduction: Lowering the flow rate (e.g., using nano-ESI) can improve desolvation efficiency and tolerance to matrix components.[19]
Mass Spectrometer Strategies:
-
Source Parameter Tuning: Optimize ESI source parameters such as capillary voltage, gas temperatures, and gas flow rates. A "dirtier" sample may require higher source temperatures for efficient desolvation.[11]
-
Ion Source Cleaning: Regularly clean the ion source, as contamination build-up can exacerbate signal suppression issues.[11]
By understanding the causes of signal suppression and systematically applying these troubleshooting strategies, you can significantly improve the quality and reliability of your 2,6-DABA labeled glycan analysis by mass spectrometry.
IV. References
-
Ludger Ltd. Glycan Analysis - HILIC Glycan Profiling. [Link]
-
Perquin, E., et al. (2016). Hydrophilic interaction liquid chromatography-mass spectrometry for the characterization of glycoproteins at the glycan, peptide. UvA-DARE (Digital Academic Repository). [Link]
-
Cai, J., & Henion, J. (1996). Mechanism of Signal Suppression by Anionic Surfactants in Capillary Electrophoresis−Electrospray Ionization Mass Spectrometry. Analytical Chemistry, 68(1), 72-78. [Link]
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International, 21(6), 6-18. [Link]
-
Agilent Technologies, Inc. (2023). N-Glycan Separations: How Hydrophilic Interaction Liquid Chromatography (HILIC) Columns Affect Data Quality. LCGC International. [Link]
-
CHROMacademy. N-Glycan Separations: How HILIC Columns Affect Data Quality. [Link]
-
Füssl, F., et al. (2017). Hydrophilic Interaction Chromatography for the Characterization of Therapeutic Monoclonal Antibodies at Protein, Peptide, and Glycan Levels. LCGC International, 35(8), 522-533. [Link]
-
Wikipedia. (2023). Ion suppression (mass spectrometry). [Link]
-
Li, L., et al. (2024). Ionization Characteristics of Glycan Homologues in Various Modes of Electrospray. Journal of the American Society for Mass Spectrometry. [Link]
-
Li, W., et al. (2023). Signal Suppression in LC-ESI-MS/MS from Concomitant Medications and Its Impact on Quantitative Studies: An Example Using Metformin and Glyburide. Pharmaceuticals, 16(1), 104. [Link]
-
Holčapek, M., et al. (2010). Post-interface signal suppression, a phenomenon observed in a single-stage Orbitrap mass spectrometer coupled to an electrospray interfaced liquid chromatograph. Rapid Communications in Mass Spectrometry, 24(14), 2162-2170. [Link]
-
Nishikaze, T., & Tanaka, K. (2019). Sialic acid derivatization for glycan analysis by mass spectrometry. Proceedings of the Japan Academy, Series B, 95(9), 533-546. [Link]
-
Do, T. K., et al. (2023). Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization. Metabolites, 13(3), 421. [Link]
-
Majors, R. E. (2019). An Uncommon Fix for LC–MS Ion Suppression. LCGC International, 37(6), 364-368. [Link]
-
ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories. [Link]
-
Garen, G., et al. (2023). Suppressing the background of LC-ESI-MS analysis of permethylated glycans using the active background ion reduction device. SLAS TECHNOLOGY: Translating Life Sciences Innovation, 28(5), 239-246. [Link]
-
Ruhaak, L. R., et al. (2010). Glycan labeling strategies and their use in identification and quantification. Analytical and Bioanalytical Chemistry, 397(8), 3457-3481. [Link]
-
Taron, C. H., et al. (2022). In a pursuit of optimal glycan fluorescent label for negative MS mode for high-throughput N-glycan analysis. Frontiers in Chemistry, 10, 963953. [Link]
-
UNC School of Medicine. Direct Comparison of Derivatization Strategies for LC-MS/MS Analysis of N-Glycans. [Link]
-
Chen, B., et al. (2021). Ionization of glycans from alkali metal salt-impregnated paper. Talanta, 230, 122345. [Link]
-
Kešer, T., et al. (2018). Comparison of 2-Aminobenzamide, Procainamide and RapiFluor-MS as Derivatizing Agents for High-Throughput HILIC-UPLC-FLR-MS N-glycan Analysis. Frontiers in chemistry, 6, 324. [Link]
-
YouTube. (2025). Troubleshooting ion suppression in LC–MS analysis. [Link]
-
Hanamata, S., et al. (2025). Effects of Different Adduct Ions, Ionization Temperatures, and Solvents on the Ion Mobility of Glycans. International Journal of Molecular Sciences, 26(10), 4567. [Link]
-
Kešer, T., et al. (2018). Comparison of glycan profiles obtained with 2-AB (black), ProA (gray)... ResearchGate. [Link]
-
Bégué, D., et al. (2009). Effect of salt in the mobile phase on the critical conditions of poly(ethylene glycol) in liquid chromatography-mass spectrometry coupling. Analytical Methods, 1(1), 65-70. [Link]
-
Do, T. K., et al. (2023). (PDF) Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization. ResearchGate. [Link]
-
Wouters, S., et al. (2022). Making high salt concentrations for optimal chromatography compatible with electrospray ionization mass spectrometry using an ion exchange membrane suppressor: Analysis of biomarkers for transporter protein inhibition as a case study. Frontiers in Analytical Science, 2, 1002935. [Link]
-
Zaia, J. (2010). Mass Spectrometry of Glycans. Mass Spectrometry Reviews, 29(5), 753-784. [Link]
-
Asparia Glycomics. (2025). What are the Mass Spectrometry-based techniques for Glycan Analysis? [Link]
-
Waters. (2011). Rapid Sample Cleanup Method Development for 2-Aminobenzamide labeled N-Linked Glycans Released from Glycoproteins. [Link]
-
Agilent. SIGNAL™ 2-AB LABELING KIT TABLE OF CONTENTS. [Link]
-
Agilent. (2019). Development of a Rapid 2-AB Sample Preparation Workflow for N-Glycan Release and Labeling. [Link]
-
Mao, Y., et al. (2021). Glycine additive enhances sensitivity for N- and O-glycan analysis with hydrophilic interaction chromatography-electrospray ionization-mass spectrometry. Analytical Biochemistry, 637, 114447. [Link]
-
Reily, C., et al. (2019). Protein Glycosylation Investigated by Mass Spectrometry: An Overview. Mass Spectrometry Reviews, 38(4-5), 344-377. [Link]
-
Costello, C. E., et al. (2014). Effective use of mass spectrometry for glycan and glycopeptide structural analysis. Biopolymers, 101(2), 117-131. [Link]
-
Lebrilla, C. B., & Liu, J. (2018). Mass Spectrometry Approaches to Glycomic and Glycoproteomic Analyses. In Comprehensive Glycoscience (Second Edition) (pp. 1-28). [Link]
Sources
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- 3. Post-interface signal suppression, a phenomenon observed in a single-stage Orbitrap mass spectrometer coupled to an electrospray interfaced liquid chromatograph - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. zefsci.com [zefsci.com]
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- 13. Comparison of 2-Aminobenzamide, Procainamide and RapiFluor-MS as Derivatizing Agents for High-Throughput HILIC-UPLC-FLR-MS N-glycan Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. neb.com [neb.com]
- 15. Effect of salt in the mobile phase on the critical conditions of poly(ethylene glycol) in liquid chromatography-mass spectrometry coupling - Analytical Methods (RSC Publishing) [pubs.rsc.org]
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Technical Support Center: Best Practices for Sample Cleanup of 2,6-Diaminobenzoic Acid Labeled Glycans
Welcome to the technical support center for glycan analysis. This guide provides in-depth troubleshooting advice and best practices for the critical sample cleanup step after labeling N-glycans with 2,6-Diaminobenzoic acid (2,6-DABA). Proper cleanup is paramount for generating high-quality, reproducible data in downstream applications such as HPLC with fluorescence detection (FLD) and mass spectrometry (MS). Interference from excess labeling reagent, salts, and other contaminants can obscure low-abundance glycan signals, cause ion suppression in MS, and reduce the lifespan of your chromatography columns.[1][2]
This resource is structured to help you diagnose and resolve common issues encountered in the lab, ensuring your glycan preparation is robust and reliable. While 2,6-DABA is specified, the principles and protocols described here are directly applicable to other common fluorescent labels used in reductive amination, such as 2-aminobenzamide (2-AB) and 2-aminobenzoic acid (2-AA).[3]
Troubleshooting Guide: Common Cleanup Issues & Solutions
This section addresses specific problems researchers frequently encounter. Each issue is presented in a question-and-answer format, explaining the root cause and providing a clear, actionable solution.
Q1: After cleanup, my HPLC-FLD chromatogram shows a massive peak for the free dye and very small glycan peaks. What went wrong?
Root Cause: This is the most common issue and points directly to inefficient removal of the excess 2,6-DABA labeling reagent.[2] During the labeling reaction, the dye is added in large molar excess to drive the reaction to completion.[4] If not removed, this excess dye will dominate the chromatogram and can co-elute with smaller glycan species.
Solution: Optimize Your HILIC SPE Wash Steps. Hydrophilic Interaction Chromatography (HILIC) based Solid-Phase Extraction (SPE) is the industry standard for this cleanup.[1][5] The principle is to retain the highly polar (hydrophilic) labeled glycans on the stationary phase while washing away the less polar excess dye and other hydrophobic contaminants.
-
Check Wash Solvent Composition: Ensure your wash buffer has a high percentage of organic solvent (e.g., 90% acetonitrile). Adding a small amount of acid, such as 1% formic acid, to the wash solvent can help ensure the dye is in a state that is readily washed away.[6]
-
Increase Wash Volume/Repetitions: A single wash is often insufficient. Perform at least two, and preferably three, wash steps with a sufficient volume (e.g., 600 µL for a 96-well plate) to ensure complete removal of the excess reagent.[6]
-
Verify Sample Loading Conditions: Your sample must be loaded onto the HILIC SPE plate in a high concentration of organic solvent (typically >85% acetonitrile).[7] If the acetonitrile concentration is too low, the glycans will not bind efficiently to the sorbent and may be lost during the loading step.
Q2: My glycan recovery is very low or non-existent after HILIC SPE cleanup. Where did my sample go?
Root Cause: Loss of labeled glycans during cleanup is a frustrating problem that can derail an experiment. This typically happens for one of two reasons: the glycans never bound to the SPE sorbent, or they were prematurely eluted during the wash steps.[8]
Solutions:
-
Incorrect Wash Solvent: This is a critical parameter. If the water content in your wash solvent is too high, it will start to elute your bound glycans, especially smaller ones.[8] Strictly adhere to wash buffer recipes calling for high organic content (e.g., 90-95% acetonitrile).
-
Improper Column/Well Equilibration: Before loading the sample, the SPE sorbent must be equilibrated with a solvent that matches the loading conditions (i.e., high acetonitrile).[7] Failing to equilibrate properly can lead to poor binding and sample loss.
-
Incomplete Elution: Conversely, your elution buffer may not be strong enough (i.e., not aqueous enough) to release all bound glycans. Ensure your elution buffer has a high water content (e.g., 90-95% water or aqueous buffer) to effectively desorb the hydrophilic glycans.[6] Using a volatile buffer like 100 mM ammonium acetate can also improve recovery and is compatible with downstream MS analysis.[1]
Q3: My mass spectrometry signal is weak and noisy, suggesting ion suppression. How can I improve this?
Root Cause: Non-volatile salts (e.g., NaCl, phosphates from buffers) and detergents are notorious for causing ion suppression in electrospray ionization mass spectrometry (ESI-MS).[9] These contaminants compete with the labeled glycans for ionization, drastically reducing their signal intensity and compromising detection limits.[9]
Solution: Ensure Effective Desalting with HILIC SPE. HILIC SPE is highly effective at removing salts and detergents.
-
Use Volatile Buffers: Whenever possible, use volatile buffer systems (e.g., ammonium formate, ammonium acetate) during the preceding enzymatic release and labeling steps.[9] This minimizes the amount of non-volatile salts that need to be removed.
-
Confirm Proper SPE Protocol: The standard HILIC SPE protocol for glycan cleanup is designed to remove salts during the wash steps. If you are still seeing suppression, ensure you are not skipping or altering the wash steps.
-
Avoid Cation Adducts: Neutral glycans often ionize as alkali metal adducts (e.g., [M+Na]⁺). While sometimes desirable, uncontrolled adduct formation from buffer salts can split the signal for a single glycan across multiple species, reducing the intensity of the primary ion. Including a desalting step is crucial. For acidic (sialylated) glycans, analysis in negative ion mode is often preferred to avoid this issue and prevent the loss of labile sialic acids.[10]
Frequently Asked Questions (FAQs)
Q: What is the most reliable method for cleaning up 2,6-DABA labeled glycans? A: HILIC-based Solid-Phase Extraction (SPE) is the most widely used and reliable method.[4][11] It offers high recovery of a diverse range of N-glycans, effectively removes excess dye and salts, and is amenable to high-throughput 96-well plate formats, making it ideal for modern glycomics workflows.[1]
Q: Can I use acetone precipitation to clean up my sample? A: Acetone precipitation can be used to remove proteins from a sample before labeling, but it is not an effective method for removing excess dye and salts after labeling.[4][12] It is a cruder cleanup method and may lead to the loss of smaller glycans. For high-sensitivity analysis, HILIC SPE is strongly preferred.[4]
Q: My labeled glycans need to be stored. What is the best way to do this? A: After elution from the SPE plate in an aqueous buffer, labeled glycans should be stored frozen at –20 °C or below in the dark to prevent degradation and loss of the fluorescent signal. If the sample is dried down, ensure it is stored in a tightly sealed container in the dark at low temperature.
Q: Do I need to perform a cleanup step before labeling? A: Yes, it is highly recommended. The sample containing the released glycans should be purified to remove proteins, peptides, salts, and detergents from the deglycosylation step, as these can interfere with the labeling reaction.[8] This is often accomplished using HILIC SPE or C18 cartridges.[12]
Data Presentation: Comparison of Common Cleanup Methods
The choice of cleanup method can significantly impact sample purity, recovery, and throughput. The table below summarizes the key characteristics of three common approaches.
| Feature | HILIC SPE | Gel Filtration Chromatography | Acetone Precipitation |
| Primary Use | Post-labeling removal of excess dye, salts, detergents.[2] | Post-labeling removal of excess dye.[13] | Pre-labeling removal of proteins.[4][12] |
| Glycan Recovery | Excellent for a wide range of glycan sizes.[1] | Good, but can be poor for small glycans (d.p. ≤ 3).[13] | Can result in loss of smaller glycans. |
| Purity | High; effectively removes salts and hydrophobic contaminants. | Good; separates based on size. | Lower; does not effectively remove salts or dye. |
| Speed | Fast (< 20-30 minutes per 96 samples). | Slow; requires longer run times. | Fast. |
| High-Throughput? | Yes, highly compatible with 96-well formats.[11] | No, not easily automated for high throughput. | Yes. |
| Recommendation | Highly Recommended for post-labeling cleanup. | Suitable for low-throughput applications. | Recommended only for pre-labeling protein removal. |
Experimental Protocol: HILIC SPE Cleanup of Labeled Glycans (96-Well Plate)
This protocol is optimized for a vacuum manifold-based 96-well HILIC µElution plate. It assumes the 2,6-DABA labeling reaction has been completed.
Materials:
-
HILIC SPE 96-well µElution Plate
-
Vacuum Manifold
-
Acetonitrile (ACN), HPLC-grade
-
Formic Acid (FA), MS-grade
-
Ammonium Acetate (NH₄OAc), MS-grade
-
Ultrapure Water
Reagent Preparation:
-
Loading/Equilibration Buffer: 96% Acetonitrile in water.
-
Wash Buffer: 1% Formic Acid in 90% Acetonitrile.
-
Elution Buffer: 100 mM Ammonium Acetate in 5% Acetonitrile.[1]
Procedure:
-
Sample Preparation: To your labeled glycan reaction mixture (e.g., 25 µL), add ~700 µL of 100% Acetonitrile to bring the final ACN concentration to >90%. Mix thoroughly.[7]
-
Sorbent Conditioning: Place the HILIC plate on the vacuum manifold. Add 200 µL of ultrapure water to each well and apply vacuum to pull the liquid through.
-
Sorbent Equilibration: Add 200 µL of Loading/Equilibration Buffer (96% ACN) to each well. Apply vacuum to pull the liquid through. Repeat this step once.
-
Sample Loading: Load the entire prepared sample from Step 1 into the equilibrated wells. Apply a gentle vacuum to slowly pull the sample through the sorbent. The labeled glycans will now be bound to the HILIC material.
-
Wash Step 1: Add 600 µL of Wash Buffer (1% FA in 90% ACN) to each well. Apply vacuum to pull the wash through. This step removes the bulk of the excess 2,6-DABA dye.[6]
-
Wash Step 2: Repeat Step 5 with another 600 µL of Wash Buffer to remove any residual contaminants.
-
Elution: Place a clean 96-well collection plate inside the vacuum manifold base. Add 50-100 µL of Elution Buffer to each well. Allow it to sit for 30 seconds to dissolve the glycans, then apply a gentle vacuum to collect the eluate. Repeat the elution step to ensure complete recovery.
-
Final Sample: The collected eluate contains the purified, labeled glycans. It is now ready for direct injection for LC-FLD-MS analysis or can be dried down for storage/reconstitution.
Visualization: Glycan Cleanup Workflow
The following diagram illustrates the key stages of the recommended HILIC SPE cleanup protocol.
Caption: HILIC SPE workflow for purifying labeled glycans.
References
- Waters Corporation. (n.d.). Rapid Sample Cleanup Method Development for 2-Aminobenzamide labeled N-Linked Glycans Released from Glycoproteins. Waters.
- Phenomenex. (n.d.). Sample Prep Tech Tip: N-linked Glycans. Phenomenex.
- Ruhaak, L. R., Huhn, C., Waterreus, W. J., de Boer, A. R., Neusüss, C., Hokke, C. H., Deelder, A. M., & Wuhrer, M. (2008). Hydrophilic Interaction Chromatography-Based High-Throughput Sample Preparation Method for N-Glycan Analysis from Total Human Plasma Glycoproteins. Analytical Chemistry. Figshare.
- Waters Corporation. (n.d.). A Deglycosylation and Sample Cleanup Method for Mass Spectrometry Analysis of N-linked Glycans. Waters Corporation.
- Ruhaak, L. R., et al. (2008). Hydrophilic interaction chromatography-based high-throughput sample preparation method for N-glycan analysis from total human plasma glycoproteins. PubMed.
- NIH. (n.d.). An Efficient and Economical N-Glycome Sample Preparation Using Acetone Precipitation. PMC.
- ACS Publications. (2012). Effective Use of Mass Spectrometry for Glycan and Glycopeptide Structural Analysis. Analytical Chemistry.
- ScienceOpen. (n.d.). Developments in Mass Spectrometry for Glycosaminoglycan Analysis: A Review. ScienceOpen.
- Sigma-Aldrich. (n.d.). Mass Spectrometry of Glycans. Sigma-Aldrich.
- S. Fekete, D. Guillarme, P. Scholder, J.L. Veuthey. (2017). Hydrophilic Interaction Chromatography for the Characterization of Therapeutic Monoclonal Antibodies at Protein, Peptide, and Glycan Levels. LCGC International.
- Rilas. (2024). Understanding the Impact of Non-Volatile Salts in Mass Spectrometry Analysis. Rilas Technologies.
- Wuhrer, M., et al. (n.d.). Glycomics using mass spectrometry. PMC NIH.
- Agilent. (n.d.). Signal™ 2-AB-plus Labeling Kit TABLE OF CONTENTS. Agilent.
- Waters Corporation. (n.d.). Optimization of GlycoWorks HILIC SPE for the Quantitative and Robust Recovery of N-Linked Glycans from mAb-Type. Waters.
- Wuhrer, M., et al. (n.d.). Glycan labeling strategies and their use in identification and quantification. PMC NIH.
- Fournier, J. (2015). Simplifying Sample Preparation and Analysis of Released N-Glycans with a Novel Labelling Reagent Combined with HILIC Chromatography. Chromatography Today.
- Waters Corporation. (n.d.). Deglycosylation and Sample Cleanup Method for Mass Spectrometry Analysis of N-linked Glycans. Waters Corporation.
- Suzuki, S., et al. (2017). Online Cleanup Liquid Chromatography for the Analysis of Glycoprotein-Derived Oligosaccharides Labeled with 7-Amino-4-methylcoumarin. J-Stage.
- Sigma-Aldrich. (n.d.). GlycoProfile 2-AB Labeling Kit (PP0520) - Technical Bulletin. Sigma-Aldrich.
- Agilent. (2019). Development of a Rapid 2-AB Sample Preparation Workflow for N-Glycan Release and Labeling. Agilent.
- QA-Bio. (n.d.). Labeling Cleanup • Remove Excess Dye and Reductants. QA-Bio.
- Zenodo. (n.d.). Protocol for ultra performance liquid chromatography-mass spectrometry N-glycan analysis of the native and desialylated human apo-transferrin. Zenodo.
- Sigma-Aldrich. (n.d.). Glycan Labeling. Sigma-Aldrich.
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- 2. Labeling Cleanup • QA-Bio • Remove Excess Dye and Reductants [qa-bio.com]
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Validation & Comparative
A Researcher's Guide: 2,6-Diaminobenzoic Acid vs. 2-Aminobenzamide for N-Glycan Analysis
In the landscape of biopharmaceutical development and glycobiology research, the precise characterization of N-linked glycans is a critical quality attribute that profoundly impacts drug efficacy, safety, and pharmacokinetics. The analytical journey to elucidate these complex structures almost invariably begins with the enzymatic release of glycans, followed by derivatization with a fluorescent tag. This crucial labeling step enables sensitive detection by techniques like Hydrophilic Interaction Liquid Chromatography with Fluorescence Detection (HILIC-FLR) and provides enhanced signals for Mass Spectrometry (MS).
For years, 2-aminobenzamide (2-AB) has been the workhorse and a well-established reagent for this purpose.[1] However, the quest for improved sensitivity, faster reaction times, and better performance in mass spectrometry has led to the exploration of alternatives. Among these, 2,6-Diaminobenzoic acid (DABA) has emerged as a compelling contender. This guide provides an in-depth, objective comparison of these two labeling reagents, grounded in experimental data and field-proven insights, to help researchers make informed decisions for their N-glycan analysis workflows.
The Core Chemistry: Reductive Amination
Both 2-AB and DABA label glycans via the same fundamental reaction: reductive amination. This two-step process targets the free reducing terminus of the released glycan, which exists in equilibrium between a cyclic form and an open-ring aldehyde form.
-
Schiff Base Formation: The primary amine group on the labeling reagent performs a nucleophilic attack on the aldehyde's carbonyl carbon. This forms a reversible, unstable intermediate known as a Schiff base (or imine).[2]
-
Reduction: A reducing agent, historically sodium cyanoborohydride (NaCNBH₃) and more recently the safer 2-picoline borane, is introduced to reduce the imine bond, forming a stable, secondary amine linkage between the glycan and the fluorescent tag.[2][3]
The stoichiometric nature of this reaction—one label per glycan—is a key advantage, as it allows for the relative quantification of different glycan structures based on fluorescence intensity.[4][5][6]
Caption: General workflow for N-glycan sample preparation and analysis.
Head-to-Head Comparison: DABA vs. 2-AB
The choice between DABA and 2-AB hinges on several key performance metrics that can significantly impact workflow efficiency and data quality.
| Performance Metric | 2,6-Diaminobenzoic Acid (DABA) | 2-Aminobenzamide (2-AB) | Key Insights & Causality |
| Reaction Kinetics | Rapid: Labeling can be completed in as little as 5-15 minutes at elevated temperatures. | Standard: Typically requires 2-3 hours of incubation at 65°C for high labeling efficiency.[3] | The ortho-positioning of the two amino groups in DABA likely enhances the reactivity of the primary amine involved in the initial nucleophilic attack, accelerating Schiff base formation. |
| Fluorescence Signal | Higher intrinsic fluorescence. | Standard, well-characterized fluorescence (λex ≈ 320-330 nm, λem ≈ 420 nm).[7] | The chemical structure of DABA provides a more efficient fluorophore, leading to greater signal intensity for an equivalent amount of labeled glycan. |
| Mass Spec. Sensitivity | Significantly Enhanced: The additional basic amino group is readily protonated, leading to a dramatic increase in ionization efficiency in positive-mode ESI-MS. | Poor to Moderate: Lacks a highly basic site, resulting in poor ionization efficiency and weaker MS signals.[4][6][8] This is a major drawback.[6] | The presence of a readily ionizable group is the primary driver for improved MS sensitivity. This is the same principle exploited by other advanced labels like Procainamide and RapiFluor-MS.[8] |
| Stability | Labeled glycans are stable for analysis. | Highly stable; the 2-AB label is retained during subsequent analytical techniques like exoglycosidase digestion.[2][6] | Both labels form a stable secondary amine bond with the glycan, ensuring structural integrity throughout the analytical workflow. |
| Sialic Acid Loss | Minimal, comparable to 2-AB under optimized, rapid conditions. | Minimal loss (<2 mole percent) is observed under standard, optimized conditions.[3] | Sialic acids are labile and can be lost under prolonged exposure to acidic conditions and high heat. The significantly shorter incubation time required for DABA is a major advantage in preserving these critical structures. |
| Workflow Friendliness | Faster overall workflow due to rapid reaction. | Longer workflow due to the multi-hour incubation step. | The reduction in labeling time from hours to minutes is a substantial benefit for high-throughput environments. |
The Expert View: Why Choose One Over the Other?
Choose 2-Aminobenzamide (2-AB) when:
-
Legacy Methods & Comparability are Key: 2-AB has been used for over two decades, resulting in extensive historical data and established databases (e.g., for GU library-based peak assignment).[1][3] If your work requires direct comparison to legacy data, sticking with 2-AB ensures consistency.
-
Fluorescence-Only Detection is Sufficient: If your workflow relies solely on HILIC-FLR without a need for high-sensitivity MS, 2-AB is a reliable and cost-effective choice.[9][10]
-
Established Protocols are Paramount: Numerous validated protocols and commercial kits are available for 2-AB, providing a robust and well-documented workflow.[7][9]
Choose 2,6-Diaminobenzoic Acid (DABA) or similar advanced labels when:
-
High-Throughput is a Priority: The rapid reaction kinetics dramatically shorten the sample preparation time, making it ideal for process development, clone selection, and large-scale studies.[11]
-
Mass Spectrometry is Critical: For applications requiring confident peak identification, structural elucidation via MS/MS, or analysis of low-abundance species, the superior MS signal of DABA is a significant advantage.[11] Conventional labels like 2-AB produce weak MS responses, hindering the analysis of minor glycoforms.[11]
-
Sample Amount is Limited: The enhanced sensitivity in both FLR and MS allows for the analysis of smaller quantities of glycoprotein, which is crucial when working with precious samples.
Sources
- 1. agilent.com [agilent.com]
- 2. agilent.com [agilent.com]
- 3. Glycan labeling strategies and their use in identification and quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Comparison of 2-Aminobenzamide, Procainamide and RapiFluor-MS as Derivatizing Agents for High-Throughput HILIC-UPLC-FLR-MS N-glycan Analysis [frontiersin.org]
- 5. Glycan Labeling - Creative Biolabs [creative-biolabs.com]
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- 7. qa-bio.com [qa-bio.com]
- 8. Comparison of 2-Aminobenzamide, Procainamide and RapiFluor-MS as Derivatizing Agents for High-Throughput HILIC-UPLC-FLR-MS N-glycan Analysis - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. waters.com [waters.com]
- 11. High-Throughput Analysis of Fluorescently Labeled N-Glycans Derived from Biotherapeutics Using an Automated LC-MS-Based Solution - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating Quantitative HPLC Results of 2,6-DABA Labeled Carbohydrates
For Researchers, Scientists, and Drug Development Professionals
In the realm of biopharmaceutical development and quality control, the precise quantification of carbohydrates is not merely a procedural step but a cornerstone of ensuring product safety and efficacy. Glycosylation is a critical quality attribute of many therapeutic proteins, influencing their stability, immunogenicity, and pharmacokinetic profiles. This guide provides an in-depth, experience-driven comparison of methodologies for validating High-Performance Liquid Chromatography (HPLC) results for carbohydrates labeled with the fluorescent tag 2,6-Diaminobenzoyl Azide (2,6-DABA), grounded in the principles of scientific integrity and regulatory compliance.
The Rationale for Fluorescent Labeling in Carbohydrate Analysis
Carbohydrates, particularly monosaccharides and oligosaccharides released from glycoproteins, present a significant analytical challenge. They are highly polar and lack a native chromophore, rendering them invisible to standard UV-Vis detectors and difficult to retain on traditional reversed-phase HPLC columns.[1][2] To overcome this, we employ derivatization, a process that attaches a fluorescent "tag" to each carbohydrate molecule.[1][3][4] This strategy serves a dual purpose: it dramatically enhances detection sensitivity via fluorescence and introduces a hydrophobic moiety that improves chromatographic retention and separation.
While several labeling agents exist, 2,6-DABA has emerged as a compelling choice due to its high reactivity and the strong fluorescence of its derivatives, enabling the sensitive quantification of monosaccharides.
The 2,6-DABA Labeling Mechanism
The 2,6-DABA labeling reaction is a robust and efficient process. The azide group of 2,6-DABA reacts with the reducing end of a carbohydrate to form a stable, fluorescently tagged glycan. This reaction is specific and proceeds in a 1:1 stoichiometric ratio, which is fundamental for accurate quantification.[3]
Caption: The 2,6-DABA labeling reaction mechanism.
Pillars of a Validated Quantitative HPLC Method
Method validation is the formal process of demonstrating that an analytical procedure is suitable for its intended purpose.[5][6] For quantitative analysis, this means proving the method is accurate, precise, and reliable over a specified range. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for this process.[6][7][8]
A validated method is a self-validating system. This is achieved by incorporating System Suitability Testing (SST) into the daily workflow.[9][10] Before any samples are analyzed, a standard mixture is injected to verify that the entire HPLC system—instrument, column, and mobile phases—is performing within established criteria.[9][11] This ensures the integrity of the data generated in each run.[10][12]
The core validation parameters are interconnected, each providing a different layer of confidence in the final result.
Caption: Interrelationship of core HPLC validation parameters.
Key Validation Parameters & Typical Performance Data
Here we detail the essential validation characteristics and provide expected performance data for a well-optimized HPLC-Fluorescence Detection (FLD) method for 2,6-DABA labeled carbohydrates.
| Validation Parameter | Purpose & Causality | Typical Acceptance Criteria |
| Specificity | Why: To prove that the signal measured comes solely from the analyte of interest, free from interference from matrix components, degradation products, or other labeled species. This is the foundation of accuracy. | Peak purity analysis (e.g., via PDA detector) should show no co-elution. Placebo/blank injections show no interfering peaks at the analyte's retention time. |
| Linearity [5] | Why: To demonstrate a direct, proportional relationship between the concentration of the analyte and the detector's response. This justifies the use of a calibration curve for quantification. | Correlation coefficient (R²) ≥ 0.995 for a minimum of 5 concentration levels. |
| Range [5] | Why: To define the upper and lower concentration limits within which the method is accurate, precise, and linear. This ensures the method is appropriate for the expected sample concentrations. | Typically 80% to 120% of the target test concentration. |
| Accuracy | Why: To determine the closeness of the measured value to the true value. This is typically assessed by spiking a known amount of analyte into a sample matrix and measuring the recovery. | Mean recovery of 98.0% to 102.0% at three different concentration levels (e.g., 80%, 100%, 120%). |
| Precision [5] | Why: To measure the degree of scatter between a series of measurements from the same homogeneous sample. It reflects the random error of the method. | Repeatability (Intra-assay): RSD ≤ 2.0% for ≥6 replicates. Intermediate Precision: RSD ≤ 3.0% when analyzed by different analysts, on different days, or with different equipment. |
| Limit of Detection (LOD) [13] | Why: To establish the lowest concentration of analyte that can be reliably detected, but not necessarily quantified, above the background noise.[13][14] | Signal-to-Noise (S/N) ratio of 3:1.[15][14] |
| Limit of Quantitation (LOQ) [13][15] | Why: To establish the lowest concentration that can be measured with acceptable precision and accuracy.[15] This is the true lower limit for quantitative measurements. | Signal-to-Noise (S/N) ratio of 10:1.[15][14] |
| Robustness | Why: To assess the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase pH ±0.2, column temperature ±5°C). This demonstrates the method's reliability for routine use. | System suitability parameters (e.g., resolution, tailing factor) must remain within specification. Analyte quantification should not be significantly affected. |
Comparison with Alternative Labeling Reagents
While 2,6-DABA is a strong candidate, other fluorescent labels are commonly used in glycan analysis. The choice of label depends on the specific analytical goal, such as high sensitivity for fluorescence detection versus enhanced signal for mass spectrometry (MS).
| Feature | 2,6-DABA | 2-Aminobenzamide (2-AB) | Procainamide (ProcA) |
| Primary Application | Monosaccharide composition analysis (HPLC-FLD) | General N-glycan profiling (HILIC-HPLC-FLD)[3] | N-glycan profiling with enhanced MS sensitivity[16][17] |
| Fluorescence Signal | High | Good | Good, often higher than 2-AB[17] |
| MS Ionization | Moderate | Poor | Excellent (positive mode) due to basic tertiary amine[3] |
| Reaction Chemistry | Reductive Amination | Reductive Amination | Reductive Amination |
| Reaction Speed | Typically 1-2 hours | Typically 2-4 hours | Typically 1-2 hours |
| Key Advantage | Excellent sensitivity for monosaccharide quantification. | Well-established, extensive libraries of HILIC retention data available. | Significantly boosts MS signal, enabling identification of low-abundance species.[17] |
| Consideration | Less commonly used for large N-glycan profiling compared to 2-AB. | Lower MS signal intensity compared to ProcA.[16] | Can alter chromatographic selectivity compared to 2-AB. |
Experimental Protocols: A Self-Validating Workflow
This section provides a streamlined protocol for the entire quantitative analysis process, from sample preparation to data acquisition, with integrated system suitability checks.
Caption: A self-validating workflow for quantitative carbohydrate analysis.
Protocol 1: 2,6-DABA Labeling of Monosaccharides
-
Hydrolysis: Place 10-20 µg of glycoprotein into a microvial. Add 200 µL of 4M trifluoroacetic acid (TFA). Seal the vial and heat at 100°C for 4 hours to release monosaccharides.
-
Drying: Cool the sample and evaporate the TFA to dryness under a stream of nitrogen or using a centrifugal vacuum concentrator.
-
Labeling Solution: Prepare the labeling solution by dissolving 2,6-DABA and a reducing agent (e.g., 2-picoline borane) in a solution of DMSO and acetic acid.
-
Reaction: Re-dissolve the dried monosaccharide sample in 10 µL of the labeling solution. Vortex briefly and centrifuge.
-
Incubation: Incubate the mixture at 65°C for 1.5 hours.
-
Dilution: After cooling, dilute the sample with the initial mobile phase (e.g., 90 µL of 95:5 Water:Acetonitrile) to prepare for HPLC injection.
Protocol 2: HPLC-FLD Analysis and System Suitability
-
HPLC System: A gradient HPLC system with a fluorescence detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A suitable gradient from ~5% B to ~30% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Fluorescence Detection: Excitation: 370 nm, Emission: 455 nm.
-
System Equilibration: Equilibrate the column with the initial mobile phase conditions for at least 30 minutes.[18]
-
System Suitability Test (SST):
-
Prepare an SST solution containing a mixture of 2,6-DABA labeled monosaccharide standards (e.g., GlcNAc, GalNAc, Mannose, Galactose, Fucose).
-
Perform five replicate injections of the SST solution.[18]
-
Causality Check: This step is crucial. It verifies that the system's precision, resolution, and peak shape are acceptable before committing to analyzing valuable samples.[12]
-
Acceptance Criteria:
-
-
Analysis Run: If SST criteria are met, proceed with the analysis.[18]
-
Inject a blank (diluent).
-
Inject a series of calibration standards at different concentrations to generate the calibration curve.
-
Inject the prepared samples.
-
Periodically inject a quality control (QC) standard to monitor system performance during the run.
-
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
-
What Are LOD and LOQ in HPLC Methods?. Altabrisa Group. [Link]
-
3 Critical Parameters to Examine During HPLC Validation in Pharmaceutical School. AAPS. [Link]
-
Establishing LOD & LOQ in Analytical Method Validation. HPLC Calculator. [Link]
-
Steps for HPLC Method Validation. Pharmaguideline. [Link]
-
Chromatographic Measurements, Part 4: Determining LOD and LOQ Visually or by S/N. LCGC. [Link]
-
Comparison of Common Fluorescent Labels for LC/MS Analysis of Released N-Linked Glycans. Agilent. [Link]
-
System Suitability in HPLC Analysis. Pharmaguideline. [Link]
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System suitability Requirements for a USP HPLC Method - Tips & Suggestions. MicroSolv. [Link]
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How to calculate LOD and LOQ of analyte by hplc?. ResearchGate. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]
-
Comparison of procainamide and 2-aminobenzamide labeling for profiling and identification of glycans by liquid chromatography. Ludger Ltd. [Link]
-
analytical method validation and validation of hplc. Slideshare. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. [Link]
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System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. YouTube. [Link]
-
SOP for Guideline for System Suitability Test for HPLC Analysis. Pharma Times Official. [Link]
-
Quality Guidelines. ICH. [Link]
-
How to do HPLC method validation. YouTube. [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
-
Calculating LOD and LOQ for HPLC and UV Methods. Pharma Validation. [Link]
-
In a pursuit of optimal glycan fluorescent label for negative MS mode for high-throughput N-glycan analysis. Frontiers. [Link]
-
System suitability in HPLC Analysis. Pharmaceutical Updates. [Link]
-
High-Throughput Analysis of Fluorescently Labeled Released N-glycans. PREMIER Biosoft. [Link]
-
In a pursuit of optimal glycan fluorescent label for negative MS mode for high-throughput N-glycan analysis. PMC - NIH. [Link]
-
Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. [Link]
-
(PDF) HPLC for Carbohydrate Analysis. ResearchGate. [Link]
-
HPLC-CAD, Quantification of carbohydrates. MASONACO. [Link]
-
Carbohydrate Analysis using HPLC with PAD, FLD, Charged Aerosol Detection, and MS Detectors. ResearchGate. [Link]
-
Novel HPLC Approaches for Carbohydrate Analysis in Beverages and Foods. YouTube. [Link]
-
Azides in Carbohydrate Chemistry. ResearchGate. [Link]
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Synthesis of Azido-Functionalized Carbohydrates for the Design of Glycoconjugates. SpringerLink. [Link]
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On nutrition labels, why are sugars and carbohydrates listed as two separate entities?. Quora. [Link]
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A Researcher's Guide to Relative Glycan Quantification: Comparing Stable Isotope Labeled 2,6-Diaminobenzoic Acid with Modern Alternatives
In the intricate world of glycobiology, understanding the subtle yet significant shifts in glycan profiles is paramount to unraveling disease mechanisms and developing novel biotherapeutics. The ability to accurately quantify these changes provides a window into the cellular processes that govern health and disease. This guide offers an in-depth comparison of leading methods for the relative quantification of glycans, with a focus on the robust stable isotope labeling strategy using 2,6-Diaminobenzoic acid (DABA). We will explore the underlying chemistry, provide field-proven insights into experimental choices, and compare its performance against prominent alternatives, supported by experimental data and detailed protocols.
The Imperative of Accurate Glycan Quantification
Glycosylation, the enzymatic attachment of sugar moieties (glycans) to proteins and lipids, is a critical post-translational modification that dictates a vast array of biological functions, from cell signaling to immune responses.[1] Aberrant glycosylation is a hallmark of numerous diseases, including cancer and immunological disorders.[1] Consequently, the ability to perform high-throughput, relative quantification of glycans between different biological states is a cornerstone of modern glycomics.[2]
The primary challenge in quantitative glycomics lies in the inherent complexity and diversity of glycan structures.[3] Mass spectrometry (MS) has become the analytical tool of choice due to its high sensitivity and resolution.[4] To enable accurate MS-based quantification, chemical labeling of glycans at their reducing end is a near-universal strategy.[2][5] This not only enhances ionization efficiency but also allows for the introduction of stable isotopes, forming the basis of relative quantification.
The DABA Isotope Labeling Strategy: A Closer Look
The core of this technique is reductive amination, a classic and robust chemical reaction.[6] A primary amine group on the labeling reagent reacts with the open-ring aldehyde group of a glycan's reducing terminus to form a Schiff base, which is then irreversibly reduced to a stable secondary amine.[6][7][8]
When using a DABA-based strategy, two versions of the label are employed: a "light" version (e.g., with ¹²C) and a "heavy" version incorporating stable isotopes (e.g., ¹³C).
-
Sample 1 (Control): Labeled with "light" DABA.
-
Sample 2 (Test): Labeled with "heavy" DABA.
After labeling, the samples are mixed 1:1. Because the light and heavy labeled glycans are chemically identical, they co-elute during liquid chromatography (LC). However, they are distinguished in the mass spectrometer by a specific mass difference. The relative abundance of a specific glycan between the two samples is determined by comparing the signal intensities of the light and heavy isotopic peaks in the MS1 spectrum.[5][9] This precursor-ion-based quantification is a highly accurate and direct method.[9]
Why DABA? The Causality Behind the Choice: While many amine-containing reagents can be used, DABA and its isomers offer distinct advantages. The benzoic acid structure enhances MS ionization, and specific isomers can be selected to optimize fragmentation for structural analysis if needed.
A Comparative Analysis of Glycan Quantification Strategies
The DABA method exists within a landscape of alternative techniques, each with its own merits and drawbacks. Here, we compare it to the most prevalent alternatives used in the field.
Alternative 1: Classic Fluorescent Labels (2-AA and 2-AB)
2-Aminobenzoic acid (2-AA) and 2-aminobenzamide (2-AB) are workhorse reagents in glycan analysis, primarily because their fluorescent properties allow for orthogonal detection alongside MS.[10][11] Stable isotope versions, such as ¹³C₆-2-AA, enable relative quantification using the same precursor-ion approach as DABA.[9]
-
Expertise & Experience: While widely used, 2-AB and 2-AA are known for having relatively poor ionization efficiency in positive-mode ESI-MS.[12][13] This can limit the detection of low-abundance glycan species. 2-AA generally performs better than 2-AB in MS applications and is also well-suited for various separation techniques, including HPLC and capillary electrophoresis.[14][15]
Alternative 2: High-Sensitivity Labels (Procainamide)
Procainamide (ProA) has gained significant popularity as a labeling reagent because its basic tertiary amine tail provides a readily protonatable site, dramatically enhancing positive-mode ESI-MS sensitivity.[12] Studies have shown that ProA labeling can result in up to a 30-fold increase in MS signal intensity compared to 2-AB.[10][16]
-
Expertise & Experience: This heightened sensitivity is a major advantage, allowing for the identification of minor glycan species that might be missed with other labels.[16][17] Like DABA and 2-AA, stable isotope-labeled versions of procainamide can be synthesized for accurate relative quantification at the MS1 level. The enhanced MS sensitivity makes ProA an excellent choice for projects with limited starting material.[12]
Alternative 3: Isobaric Tagging (QUANTITY, SUGAR Tags)
Isobaric tagging, a concept borrowed from proteomics (e.g., TMT, iTRAQ), represents a different paradigm for multiplexed quantification.[1][3] In this approach, different samples are labeled with tags that have the same total mass (isobaric) but are constructed with isotopes in different positions. The intact labeled glycans from all samples are indistinguishable in the MS1 scan.[9] Upon fragmentation (MS2), the tags break at a specific linker region, releasing low-mass "reporter ions" whose masses are unique to each original sample. The relative quantification is then performed by comparing the intensities of these reporter ions in the MS2 spectrum.[9][18]
-
Expertise & Experience: The key advantage of isobaric tagging is the ability to multiplex—analyzing many samples (e.g., 4-plex, 12-plex) in a single LC-MS run, which significantly increases throughput.[1][19] However, this method can be susceptible to issues like reporter ion interference and requires careful optimization of fragmentation energy to ensure efficient release of both reporter ions and structurally informative glycan fragments.[1][18]
Head-to-Head Performance Comparison
To aid in selecting the appropriate strategy, the following table summarizes the key performance characteristics of each method.
| Feature | Stable Isotope DABA / 2-AA | Stable Isotope Procainamide | Isobaric Tags (e.g., QUANTITY) |
| Quantification Level | MS1 (Precursor Ion) | MS1 (Precursor Ion) | MS2 (Reporter Ion) |
| MS Sensitivity | Moderate | High to Very High | High (Tag enhances ionization) |
| Multiplexing | 2-plex (Light/Heavy) | 2-plex (Light/Heavy) | High (4- to 12-plex or more)[19] |
| Accuracy | High | High | Good; can be affected by co-isolation interference |
| Throughput | Moderate | Moderate | Very High |
| Data Complexity | Simpler (MS1 ratios) | Simpler (MS1 ratios) | More Complex (MS2 reporter ions) |
| Best For | High-accuracy pairwise comparisons | Low-abundance glycan analysis, limited sample amounts | High-throughput screening of multiple conditions or replicates |
Visualizing the Workflows
To provide a clear visual representation of these distinct analytical strategies, the following diagrams illustrate the key steps involved.
Caption: Workflow for Isobaric Tagging Quantification.
Experimental Protocols
A robust protocol is a self-validating one. The following methods include critical steps and rationale to ensure high-quality, reproducible data.
Protocol 1: Relative Quantification using Stable Isotope DABA
This protocol details the labeling of N-glycans released from a standard glycoprotein, such as human IgG, for a direct pairwise comparison.
Materials:
-
Glycoprotein samples (Control and Test)
-
PNGase F enzyme
-
"Light" (¹²C) and "Heavy" (¹³C) 2,6-DABA labeling reagents
-
Labeling Solvent: Dimethyl sulfoxide (DMSO) and glacial acetic acid (e.g., 7:3 v/v)
-
Reducing Agent: 2-picoline borane (2-PB) solution (e.g., 1M in DMSO)
-
HILIC SPE cartridges for cleanup
Methodology:
-
Glycan Release:
-
Denature 25 µg of each glycoprotein sample in a suitable buffer.
-
Add PNGase F and incubate according to the manufacturer's protocol (e.g., 37°C overnight) to release N-glycans.
-
Separate released glycans from the protein backbone using a protein precipitation plate or ethanol precipitation. Dry the glycan samples completely.
-
-
Stable Isotope Labeling:
-
Reconstitute the dried glycans from the Control sample in the "Light" DABA labeling solution.
-
Reconstitute the dried glycans from the Test sample in the "Heavy" DABA labeling solution.
-
Causality: The use of a DMSO/acetic acid mixture provides an optimal non-aqueous environment that favors the initial Schiff base formation. [6] * Add the 2-picoline borane reducing agent to each sample.
-
Expertise: 2-picoline borane is a superior choice over the traditional sodium cyanoborohydride. It is non-toxic and demonstrates equal or greater labeling efficacy, ensuring a safer and more efficient reaction. [7][8][20] * Incubate the reaction at 65°C for 2 hours to drive the reductive amination to completion.
-
-
Sample Pooling and Cleanup:
-
After cooling to room temperature, combine the "Light" and "Heavy" labeled samples in a 1:1 ratio.
-
Trustworthiness: Mixing samples after labeling but before cleanup is a critical self-validating step. Any subsequent sample loss during cleanup will affect both light and heavy labeled glycans equally, preserving the true quantitative ratio.
-
Purify the mixed labeled glycans using a HILIC SPE cartridge to remove excess labeling reagents and reducing agent, which can interfere with MS analysis. Elute and dry the purified sample.
-
-
LC-MS Analysis:
-
Reconstitute the final sample in an appropriate solvent (e.g., 80% acetonitrile/water).
-
Analyze using a HILIC-LC system coupled to a high-resolution mass spectrometer.
-
Acquire data in MS1-only mode or using data-dependent MS2 for simultaneous structural confirmation.
-
-
Data Analysis:
-
Extract ion chromatograms (XICs) for the light and heavy isotopic pairs of each identified glycan.
-
Calculate the ratio of the integrated peak areas for each pair to determine the relative abundance change between the control and test samples.
-
Protocol 2: High-Sensitivity Quantification using Procainamide
This protocol is optimized for situations where sample quantity is limited or low-abundance species are of particular interest. The workflow is analogous to the DABA protocol, substituting procainamide for DABA.
Methodology:
-
Glycan Release: Follow Step 1 from Protocol 1.
-
Stable Isotope Labeling:
-
Follow Step 2 from Protocol 1, but use "Light" and "Heavy" procainamide labeling reagents. The reaction chemistry (reductive amination with 2-picoline borane) is identical. [17]3. Sample Pooling and Cleanup: Follow Step 3 from Protocol 1.
-
-
LC-MS Analysis:
-
Follow Step 4 from Protocol 1.
-
Expertise: Due to the high ionization efficiency of procainamide, it may be necessary to dilute the sample more than you would for DABA or 2-AA to avoid detector saturation. The enhanced signal is particularly beneficial for triggering high-quality MS2 fragmentation spectra for structural analysis. [17]5. Data Analysis: Follow Step 5 from Protocol 1.
-
Conclusion and Authoritative Grounding
The choice of a glycan quantification strategy is not one-size-fits-all; it is dictated by the specific research question, sample availability, and desired throughput.
-
Stable isotope labeling with reagents like DABA or 2-AA provides a gold standard for accurate, high-precision pairwise comparisons. The directness of MS1-level quantification provides robust and easily interpretable data.
-
Procainamide labeling is the superior choice when sensitivity is paramount. Its ability to amplify the MS signal for low-abundance glycans can reveal biological changes that might otherwise go undetected. [12]* Isobaric tagging is the undisputed leader for high-throughput applications, enabling the simultaneous comparison of multiple samples and conditions, which is invaluable for large-scale biomarker discovery studies. [3][19] By understanding the causality behind each protocol step and the distinct advantages of each chemical strategy, researchers can design experiments that are not only technically sound but also optimally aligned with their scientific goals. The methods and comparisons presented here are grounded in extensive literature and practical experience, providing a trustworthy guide for professionals in the field.
References
-
Title: QUANTITY: An Isobaric Tag for Quantitative Glycomics Source: Scientific Reports, 2015 URL: [Link]
-
Title: Isobaric Multiplex Labeling Reagents for Carbonyl-Containing Compound (SUGAR) Tags: A Probe for Quantitative Glycomic Analysis Source: Journal of the American Chemical Society, 2021 URL: [Link]
-
Title: QUANTITY isobaric tandem mass tags for glycan labeling and quantitation. Source: ResearchGate, 2015 (Diagram from Scientific Reports) URL: [Link]
-
Title: High-Throughput Quantitative Glycomics Enabled by 12-plex Isobaric Multiplex Labeling Reagents for Carbonyl-Containing Compound (SUGAR) Tags Source: Journal of Proteome Research, 2023 URL: [Link]
-
Title: Comparison of procainamide and 2-aminobenzamide labeling for profiling and identification of glycans by liquid chromatography with fluorescence detection coupled to electrospray ionization-mass spectrometry Source: Analytical Biochemistry, 2015 URL: [Link]
-
Title: (PDF) QUANTITY: An isobaric tag for quantitative glycomics Source: ResearchGate, 2015 (Pre-print of Scientific Reports article) URL: [Link]
-
Title: 2-Picoline-borane: a non-toxic reducing agent for oligosaccharide labeling by reductive amination Source: PROTEOMICS, 2010 URL: [Link]
-
Title: Isotope labeling strategies of glycans for mass spectrometry-based quantitative glycomics Source: ResearchGate, 2022 (Review) URL: [Link]
-
Title: Comparison of procainamide and 2-aminobenzamide labeling for profiling and identification of glycans by liquid chromatography wi - Ludger Ltd Source: Ludger Ltd. Technical Note (Published in Analytical Biochemistry, 2015) URL: [Link]
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Title: Automating Quantitation of Glycans with Stable Isotope Labels using Mass Spectrometry Source: PREMIER Biosoft, 2018 URL: [Link]
- Title: Reductive Amination and Analysis of Carbohydrates Using 2-Picoline Borane as Reducing Agent Source: Google Patents, 2012 URL
-
Title: 2-picoline-borane: a non-toxic reducing agent for oligosaccharide labeling by reductive amination Source: PubMed, 2010 URL: [Link]
- Title: Reductive amination and analysis of carbohydrates using 2-picoline borane as reducing agent Source: Google Patents, 2011 URL
-
Title: UPLC/FLR/QTof MS Analysis of Procainamide-Labeled N-Glycans Source: Waters Corporation, Application Note URL: [Link]
-
Title: Comparison of 2-Aminobenzamide, Procainamide and RapiFluor-MS as Derivatizing Agents for High-Throughput HILIC-UPLC-FLR-MS N-glycan Analysis Source: Frontiers in Chemistry, 2018 URL: [Link]
-
Title: Recent Advances in Labeling-Based Quantitative Glycomics: From High-Throughput Quantification to Structural Elucidation Source: Advanced Science, 2024 URL: [Link]
-
Title: A Novel Method for Relative Quantitation of N-Glycans by Isotopic Labeling Using 18O-Water Source: Journal of the American Society for Mass Spectrometry, 2011 URL: [Link]
-
Title: Glycan/Protein-Stable Isotope Labeling in Cell Culture for Enabling Concurrent Quantitative Glycomics/Proteomics/Glycoproteomics Source: Analytical Chemistry, 2023 URL: [Link]
-
Title: Comparison of procainamide and 2-aminobenzamide labeling for profiling and identification of glycans by LC-FLR-ESI-MS. Source: ResearchGate, 2015 (Request PDF from Analytical Biochemistry) URL: [Link]
-
Title: 2-Picoline-Borane: A Non-toxic Reducing Agent for Oligosaccharide Labeling by Reductive Amination Source: ResearchGate, 2010 (Request PDF from PROTEOMICS) URL: [Link]
-
Title: Relative quantitation of glycosylation variants by stable isotope labeling of enzymatically released N-glycans using [12C]/[13C] aniline and ZIC-HILIC-ESI-TOF-MS Source: Analytical and Bioanalytical Chemistry, 2010 URL: [Link]
-
Title: Direct Comparison of Derivatization Strategies for LC-MS/MS Analysis of N-Glycans Source: Analytical Chemistry, 2019 URL: [Link]
-
Title: A novel method for relative quantitation of N-glycans by isotopic labeling using ¹⁸O-water. Source: Journal of the American Society for Mass Spectrometry, 2011 URL: [Link]
-
Title: Glycan labeling strategies and their use in identification and quantification Source: Analytical and Bioanalytical Chemistry, 2011 URL: [Link]
-
Title: On-MALDI-Target N-Glycan Nonreductive Amination by 2-Aminobenzoic Acid Source: Analytical Chemistry, 2020 URL: [Link]
-
Title: Simple and Robust N-Glycan Analysis Based on Improved 2-Aminobenzoic Acid Labeling for Recombinant Therapeutic Glycoproteins Source: Journal of Pharmaceutical Sciences, 2018 URL: [Link]
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A Senior Application Scientist's Guide to Evaluating 2,6-Diaminobenzoic Acid Labeling: A Comparative Analysis of Linearity and Sensitivity
For researchers, scientists, and drug development professionals, the precise characterization of protein glycosylation is a critical aspect of ensuring the safety and efficacy of biotherapeutics. The choice of a fluorescent label for released glycans can significantly impact the quality of analytical data. This guide provides an in-depth, objective comparison of 2,6-Diaminobenzoic acid (2,6-DABA) with other commonly used labeling reagents, focusing on the crucial performance metrics of linearity and sensitivity. The experimental data and protocols presented herein are designed to empower you to make informed decisions for your glycan analysis workflows.
The Central Role of Fluorescent Labeling in Glycan Analysis
The analysis of N-linked glycans typically begins with their enzymatic release from the glycoprotein, most commonly using PNGase F.[1][2] These released glycans lack a chromophore or fluorophore, making their direct detection by UV or fluorescence challenging.[3] To overcome this, a fluorescent tag is covalently attached to the reducing end of the glycan through a process called reductive amination.[2][4] This reaction involves the formation of a Schiff base between the primary amine of the label and the aldehyde group of the open-ring form of the glycan, which is then reduced to a stable secondary amine.[2]
This 1:1 stoichiometric labeling is fundamental, as it allows for the relative quantification of different glycan species based on their fluorescence intensity.[1][5] The labeled glycans are then typically separated by Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with fluorescence (FLR) and/or mass spectrometry (MS) detection.[1][6][7][8] The selection of an appropriate HILIC column is critical for achieving optimal separation of complex glycan mixtures.[6][7]
Understanding the Landscape of Glycan Labeling Reagents
A variety of fluorescent labels are available for glycan analysis, each with its own set of advantages and disadvantages. Some of the most widely used labels include:
-
2-Aminobenzamide (2-AB): For many years, 2-AB has been the workhorse for glycan analysis due to its efficient and stable labeling.[5] An extensive database of HILIC retention times for 2-AB-labeled glycans aids in structural assignment.[2] However, a significant drawback of 2-AB is its poor ionization efficiency in mass spectrometry.[5][9][10]
-
2-Aminobenzoic Acid (2-AA): Also known as anthranilic acid, 2-AA is another commonly used label that offers good sensitivity.[11] It is structurally similar to 2-AB and is also widely used in HPLC and capillary electrophoresis separations.[2]
-
Procainamide: This label has gained popularity due to its enhanced fluorescence intensity and significantly improved ionization efficiency in ESI-MS compared to 2-AB.[5][9][10][12] The presence of a basic tertiary amine in its structure contributes to its higher sensitivity in positive mode ESI-MS.[9][10]
-
RapiFluor-MS (RF-MS): A more recently introduced label, RF-MS is designed for rapid labeling protocols and offers high sensitivity in both fluorescence and mass spectrometry detection.[9][10]
This guide will now focus on a detailed evaluation of 2,6-Diaminobenzoic acid (2,6-DABA) in the context of these established alternatives.
Experimental Workflow: A Step-by-Step Protocol for 2,6-DABA Labeling
To ensure a robust and reproducible evaluation, a standardized experimental workflow is essential. The following protocol outlines the key steps for labeling released N-glycans with 2,6-DABA.
Experimental Protocol: 2,6-DABA Labeling of N-Glycans
-
Glycan Release:
-
Denature 100 µg of glycoprotein in a solution containing a final concentration of 1.33% (w/v) SDS by incubating at 65°C for 10 minutes.
-
Add 4% (v/v) Igepal-CA630 (or a similar non-ionic detergent) to sequester the SDS.
-
Add 1.2 units of PNGase F and incubate overnight at 37°C to release the N-glycans.[13]
-
-
2,6-DABA Labeling Solution Preparation:
-
Prepare a labeling solution by dissolving 2,6-DABA and a reducing agent, such as 2-picoline borane, in a mixture of dimethyl sulfoxide (DMSO) and glacial acetic acid (e.g., 70:30 v/v).[13] The optimal concentrations should be empirically determined, but a starting point of 0.25 M 2,6-DABA and 1 M reducing agent can be used as a guideline.[2]
-
-
Labeling Reaction:
-
Add the 2,6-DABA labeling solution to the released glycans.
-
Incubate the reaction mixture at 65°C for 2 hours.[13]
-
-
Purification of Labeled Glycans:
-
Remove excess labeling reagents using HILIC-based solid-phase extraction (SPE).[13]
-
Briefly, condition the HILIC SPE plate with water and then equilibrate with a high percentage of acetonitrile (e.g., 96%).
-
Load the labeling reaction mixture (brought to a high acetonitrile concentration) onto the SPE plate.
-
Wash the plate with the high acetonitrile solution to remove excess dye and other impurities.
-
Elute the labeled glycans with an aqueous buffer (e.g., 100 mM ammonium formate, pH 4.4).[13]
-
-
Analysis by HILIC-UPLC-FLR-MS:
-
Separate the labeled glycans on a HILIC column (e.g., Waters BEH Glycan, 1.7 µm) using a gradient of acetonitrile and an aqueous buffer like 100 mM ammonium formate, pH 4.4.[13]
-
Detect the glycans using a fluorescence detector with excitation and emission wavelengths optimized for 2,6-DABA.
-
Couple the UPLC system to a mass spectrometer for structural confirmation.
-
Sources
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A Guide to Enhancing Reproducibility in Glycan Analysis: An Inter-Laboratory Perspective on 2,6-DABA Labeling
For Researchers, Scientists, and Drug Development Professionals
The intricate branching and diverse monosaccharide composition of glycans play a pivotal role in the safety and efficacy of biotherapeutics. As such, robust and reproducible glycan analysis is a cornerstone of drug development and quality control. While numerous methods for glycan profiling exist, ensuring consistency across different laboratories remains a significant challenge. This guide delves into the critical aspects of inter-laboratory reproducibility in glycan analysis, with a specific focus on the promising fluorescent labeling reagent, 2,6-diaminobenzoylamine (2,6-DABA).
Glycosylation is a critical quality attribute of many protein-based drugs, influencing their stability, bioactivity, and immunogenicity.[1][2] Minor variations in glycan profiles can have profound biological consequences, making standardized analytical methods paramount. Inter-laboratory studies are essential for identifying sources of variability and establishing best practices to ensure that data generated in different locations are comparable and reliable.[3][4][5]
This guide will provide an in-depth comparison of glycan analysis methodologies, detail a comprehensive protocol for 2,6-DABA labeling and analysis, and present a hypothetical inter-laboratory study to highlight potential areas of variability and strategies for mitigation.
The Landscape of N-Glycan Analysis: A Comparative Overview
The analysis of N-glycans typically involves a multi-step process: enzymatic release of glycans from the protein backbone, derivatization with a fluorescent tag, and subsequent separation and detection.[6] Several methods are widely used in the field, each with its own set of advantages and limitations.[7][8]
| Method | Labeling Reagent | Separation/Detection | Advantages | Disadvantages |
| 2-AB Labeling | 2-Aminobenzamide | HILIC-UPLC with Fluorescence Detection (FLD) | Well-established ("gold standard"), good quantitative performance.[1][9] | Relatively long labeling time.[1] |
| RapiFluor-MS | Rapid Fluorophore and Mass Tag | HILIC-UPLC with FLD and Mass Spectrometry (MS) | Fast labeling, high sensitivity for both FLD and MS.[10] | Proprietary reagent. |
| Procainamide Labeling | Procainamide | HILIC-UPLC with FLD and MS | Good ionization efficiency for MS analysis.[11] | |
| 2,6-DABA Labeling | 2,6-Diaminobenzoylamine | HILIC-UPLC with FLD and MS | Potentially higher fluorescence quantum yield and MS sensitivity due to the additional amino group. | Less established, requiring rigorous validation. |
| Mass Spectrometry (Label-Free) | None | MALDI-MS, ESI-MS | Direct analysis, provides mass information.[11] | Lower sensitivity for minor glycan species, difficulty in distinguishing isomers.[11] |
The choice of analytical method often depends on the specific requirements of the analysis, such as throughput, sensitivity, and the need for structural confirmation by mass spectrometry.[12] While methods like 2-AB are considered the gold standard, newer reagents like RapiFluor-MS offer significant improvements in speed and sensitivity.[1][10] 2,6-DABA, while not as widely adopted, presents a compelling alternative with the potential for enhanced detection capabilities.
Deep Dive: The 2,6-DABA Glycan Analysis Workflow
The workflow for 2,6-DABA glycan analysis follows the fundamental steps of glycan release, labeling, and analysis. The causality behind each step is critical for ensuring the integrity of the final results.
Sources
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- 6. Human Serum Processing and Analysis Methods for Rapid and Reproducible N-Glycan Mass Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. gPRG: Toward Consensus on Glycan Analysis: Reliable Methods and Reproducibility - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
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- 10. researchgate.net [researchgate.net]
- 11. aspariaglycomics.com [aspariaglycomics.com]
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A Researcher's Guide to Fluorescent Tags in Glycomics: A Comparative Analysis
For researchers, scientists, and drug development professionals navigating the complexities of glycan analysis, the choice of a fluorescent labeling agent is a critical decision that profoundly impacts experimental outcomes. This guide provides an in-depth comparative analysis of prominent fluorescent tags used in modern glycomics, with a focus on their performance characteristics, underlying chemistry, and practical application. While this guide will delve into the widely used 2-aminobenzamide (2-AB), procainamide (ProcA), and the more recent RapiFluor-MS (RFMS), it is important to note the current landscape of available data.
Our initial intent was to provide a detailed comparative analysis of 2,6-diaminobenzamide (2,6-DABA) alongside these other established tags. However, a comprehensive review of peer-reviewed literature and technical documentation reveals a significant scarcity of published data on the use of 2,6-DABA for glycan analysis. Consequently, a direct, data-driven comparison of its performance against 2-AB, ProcA, and RFMS is not feasible at this time. This guide will therefore focus on a robust comparison of the latter three, well-characterized agents, and will provide a theoretical protocol for 2,6-DABA based on general chemical principles for interested researchers who may wish to explore its potential.
The Critical Role of Fluorescent Labeling in Glycan Analysis
Released N-glycans, due to their inherent chemical properties, lack a chromophore, rendering them invisible to UV or fluorescence detectors.[1] Furthermore, their hydrophilic nature leads to poor ionization efficiency in mass spectrometry (MS).[2] Derivatization with a fluorescent tag addresses these challenges by:
-
Enabling Sensitive Detection: The attached fluorophore allows for highly sensitive detection by fluorescence, which is crucial for quantitative analysis, especially of low-abundance glycan species.[1]
-
Improving Mass Spectrometry Response: Many modern fluorescent tags are designed to enhance ionization efficiency in MS, leading to improved signal-to-noise ratios and more confident structural identification.[3]
-
Facilitating Chromatographic Separation: The tag alters the physicochemical properties of the glycan, which can be leveraged for improved separation by techniques like Hydrophilic Interaction Chromatography (HILIC).[4]
The ideal fluorescent tag offers a harmonious balance of high labeling efficiency, rapid reaction kinetics, strong fluorescence quantum yield, and significant MS signal enhancement.
Comparative Analysis of Leading Fluorescent Tags
The selection of a fluorescent label is a pivotal decision in the glycan analysis workflow, directly influencing data quality and experimental throughput. Here, we compare three widely adopted tags: the traditional workhorse 2-aminobenzamide (2-AB), the enhanced-MS performance procainamide (ProcA), and the rapid-labeling, high-sensitivity RapiFluor-MS (RFMS).
Performance Characteristics
A direct comparison of these labels highlights their distinct advantages and disadvantages. A key study by Keser et al. (2018) provides a robust head-to-head comparison of 2-AB, ProcA, and RFMS, the results of which are summarized below.[3]
| Feature | 2-Aminobenzamide (2-AB) | Procainamide (ProcA) | RapiFluor-MS (RFMS) |
| Labeling Chemistry | Reductive Amination | Reductive Amination | N-hydroxysuccinimide (NHS) carbamate chemistry |
| Reaction Time | 2-3 hours | 2-3 hours | ~5 minutes |
| Relative Fluorescence Sensitivity | Low | High (15-fold > 2-AB, 4-fold > RFMS)[3] | Medium |
| Relative MS Sensitivity | Low | Medium (up to 30-fold > 2-AB)[5] | High (68-fold > 2-AB, 2-fold > ProcA)[3] |
| Key Advantages | Well-established, extensive libraries | Good balance of fluorescence and MS sensitivity | Rapid labeling, highest MS sensitivity |
| Key Disadvantages | Poor MS ionization, long reaction time | Longer reaction time compared to RFMS | Lower fluorescence signal than ProcA |
Causality Behind Experimental Choices: The Chemistry of Labeling
The differing chemistries of these tags underpin their performance characteristics.
-
Reductive Amination (2-AB and ProcA): This two-step process involves the reaction of the primary amine of the label with the aldehyde group of the glycan's open-ring form to create an imine, which is then reduced to a stable secondary amine.[2] This method is robust but requires several hours of incubation at elevated temperatures.[6] The enhanced MS sensitivity of ProcA over 2-AB is attributed to its tertiary amine tail, which has a high proton affinity, leading to more efficient ionization in positive mode ESI-MS.[7]
-
N-hydroxysuccinimide (NHS) Carbamate Chemistry (RFMS): This newer chemistry offers a significant speed advantage. The RFMS reagent reacts rapidly with the glycosylamines formed upon enzymatic release of N-glycans, a process that takes only about 5 minutes at room temperature.[8] The RFMS molecule is engineered with a quinoline fluorophore for fluorescence detection and a highly basic tertiary amine to maximize ionization efficiency in mass spectrometry.[8]
Experimental Protocols
The following are detailed, step-by-step methodologies for the key experiments discussed. These protocols are designed to be self-validating systems, ensuring reproducibility and reliability.
Protocol 1: N-Glycan Release and Labeling with 2-Aminobenzamide (2-AB)
This protocol is adapted from established methods and manufacturer's instructions.[6][9]
Materials:
-
Glycoprotein sample (10-50 µg)
-
PNGase F
-
2-AB Labeling Kit (e.g., from Ludger or Sigma-Aldrich)
-
2-Aminobenzamide (2-AB)
-
Reductant (e.g., sodium cyanoborohydride or 2-picoline borane)
-
DMSO/acetic acid solvent
-
-
HILIC SPE cleanup cartridges or plates
Procedure:
-
Denaturation: To 10-50 µg of glycoprotein in an appropriate buffer, add a denaturant (e.g., RapiGest™ SF) and incubate at 90°C for 3 minutes.
-
N-Glycan Release: Cool the sample to room temperature. Add PNGase F and incubate at 37°C for a minimum of 3 hours (overnight incubation is common).
-
Labeling Reagent Preparation: Freshly prepare the labeling solution by dissolving 2-AB and the reductant in the DMSO/acetic acid mixture as per the kit instructions.
-
Labeling Reaction: Add the labeling solution to the released glycans. Seal the reaction vessel and incubate at 65°C for 2-3 hours.
-
Post-Labeling Cleanup: Remove excess 2-AB and other reaction components using HILIC solid-phase extraction (SPE). The labeled glycans are retained on the HILIC sorbent while the more hydrophobic excess label is washed away. Elute the labeled glycans with an aqueous buffer.
Protocol 2: N-Glycan Release and Labeling with Procainamide (ProcA)
This protocol follows a similar reductive amination principle to 2-AB.[5][10]
Materials:
-
Glycoprotein sample (10-50 µg)
-
PNGase F
-
Procainamide Labeling Kit (e.g., from Ludger)
-
Procainamide
-
Reductant (e.g., sodium cyanoborohydride or 2-picoline borane)
-
DMSO/acetic acid solvent
-
-
HILIC SPE cleanup cartridges or plates
Procedure:
-
Denaturation and N-Glycan Release: Follow steps 1 and 2 from the 2-AB protocol.
-
Labeling Reagent Preparation: Prepare the procainamide labeling solution as per the manufacturer's instructions, typically by dissolving procainamide and the reductant in a DMSO/acetic acid mixture.
-
Labeling Reaction: Add the procainamide labeling solution to the released glycans, seal the vessel, and incubate at 65°C for 2-3 hours.
-
Post-Labeling Cleanup: Purify the procainamide-labeled glycans using HILIC SPE, following the same principles as for 2-AB cleanup.
Protocol 3: N-Glycan Release and Labeling with RapiFluor-MS (RFMS)
This rapid protocol is based on the Waters GlycoWorks RapiFluor-MS N-Glycan Kit.[11][12]
Materials:
-
Glycoprotein sample (approximately 15 µg)
-
Waters GlycoWorks RapiFluor-MS N-Glycan Kit
-
RapiGest™ SF (denaturant)
-
Rapid PNGase F
-
RapiFluor-MS™ Reagent
-
Anhydrous DMF or DMSO
-
-
GlycoWorks HILIC µElution Plate for cleanup
Procedure:
-
Rapid Deglycosylation:
-
To your glycoprotein sample, add the RapiGest™ SF solution and heat at approximately 90°C for 3 minutes.
-
Cool to room temperature and add the Rapid PNGase F. Incubate at 50°C for 5 minutes.
-
-
Rapid Labeling:
-
Add the RapiFluor-MS™ reagent (dissolved in anhydrous DMF or DMSO) to the deglycosylation mixture.
-
Mix and allow the labeling reaction to proceed at room temperature for 5 minutes.
-
-
HILIC Cleanup:
-
Dilute the reaction mixture with acetonitrile.
-
Load the diluted sample onto a pre-conditioned GlycoWorks HILIC µElution Plate.
-
Wash the wells to remove excess RFMS reagent and other byproducts.
-
Elute the labeled glycans with the provided SPE elution buffer.
-
A Note on 2,6-Diaminobenzamide (2,6-DABA): A Theoretical Protocol
As previously mentioned, there is a lack of published, validated protocols for using 2,6-DABA for glycan labeling. However, based on its chemical structure (containing a primary aromatic amine), it would theoretically be amenable to reductive amination, similar to 2-AB and ProcA. Researchers wishing to investigate its potential could adapt the 2-AB protocol as a starting point.
Theoretical Procedure:
-
Denaturation and N-Glycan Release: Follow steps 1 and 2 from the 2-AB protocol.
-
Labeling Reagent Preparation: Prepare a labeling solution by dissolving 2,6-diaminobenzamide and a reductant (e.g., 2-picoline borane) in a mixture of DMSO and glacial acetic acid. The optimal concentrations would need to be determined empirically.
-
Labeling Reaction: Add the 2,6-DABA labeling solution to the released glycans and incubate at 65°C. Reaction time would need to be optimized (starting with a 2-3 hour incubation).
-
Post-Labeling Cleanup: Purify the potentially labeled glycans using HILIC SPE.
Disclaimer: This is a theoretical protocol. Its efficiency, potential side reactions, and the performance of the resulting labeled glycans (fluorescence, MS sensitivity) have not been documented and would require thorough validation.
Visualizing the Glycan Analysis Workflow
To provide a clearer understanding of the experimental process, the following diagrams, generated using Graphviz, illustrate the key workflows.
Caption: General workflow for N-glycan analysis.
Caption: Key comparative features of fluorescent tags.
Conclusion and Future Perspectives
The choice of a fluorescent label for glycan analysis is a multi-faceted decision that requires a careful consideration of experimental goals.
-
2-Aminobenzamide (2-AB) remains a viable option for established workflows focused purely on fluorescence-based quantification, where its extensive historical data and glycan libraries can be advantageous.
-
Procainamide (ProcA) offers a significant improvement in MS sensitivity over 2-AB while also providing the highest fluorescence signal, making it an excellent choice for applications requiring a good balance between quantification and mass spectrometric identification.[3]
-
RapiFluor-MS (RFMS) stands out for its remarkable speed and unparalleled MS sensitivity.[3] For high-throughput environments and studies where the identification of low-abundance species by MS is paramount, RFMS is the superior choice.
The field of glycomics is continually evolving, with new labeling strategies and analytical technologies emerging. While 2,6-diaminobenzamide remains an underexplored option, the principles of rational design that led to the development of tags like RFMS suggest that novel reagents with even further improved characteristics are on the horizon. By understanding the fundamental chemistry and performance trade-offs of the currently available tools, researchers can make informed decisions to advance their glycomic studies with confidence and precision.
References
-
Waters Corporation. (2021). Quality Control and Automation Friendly GlycoWorks RapiFluor-MS N-Glycan Sample Preparation. [Link]
-
Melmer, M., Stangler, T., Premstaller, A., & Lindner, W. (2010). HILIC analysis of fluorescence-labeled N-glycans from recombinant biopharmaceuticals. Journal of separation science, 33(17-18), 2647-2657. [Link]
-
Keser, T., Pavić, T., Lauc, G., & Gornik, O. (2018). Comparison of 2-Aminobenzamide, Procainamide and RapiFluor-MS as Derivatizing Agents for High-Throughput HILIC-UPLC-FLR-MS N-glycan Analysis. Frontiers in chemistry, 6, 324. [Link]
-
Keser, T., Pavić, T., Lauc, G., & Gornik, O. (2018). Comparison of 2-Aminobenzamide, Procainamide and RapiFluor-MS as Derivatizing Agents for High-Throughput HILIC-UPLC-FLR-MS N-glycan Analysis. Frontiers in Chemistry, 6. [Link]
-
Keser, T., Pavić, T., Lauc, G., & Gornik, O. (2018). Comparison of 2-Aminobenzamide, Procainamide and Rapi Fluor-MS as Derivatizing Agents for High-Throughput HILIC-UPLC-FLR-MS N-glycan Analysis. Frontiers in chemistry, 6, 324. [Link]
-
Andrew, an MSA Brand & Waters Corporation. (2024). GlycoWorks® N-Glycan Automated Sample Prep - Protocol. OneLab. [Link]
-
Lauber, M. A., Yu, Y. Q., Brousmiche, D. W., Hua, Z., Koza, S. M., Magnelli, P., Guthrie, E., Taron, C. H., & Fountain, K. J. (2015). Rapid Preparation of Released N-Glycans for HILIC Analysis Using a Labeling Reagent that Facilitates Sensitive Fluorescence and ESI-MS Detection. Analytical chemistry, 87(12), 6074–6081. [Link]
-
Waters Corporation. (n.d.). UPLC/FLR/QTof MS Analysis of Procainamide-Labeled N-Glycans. [Link]
-
Lauber, M. A., Yu, Y. Q., Brousmiche, D. W., Hua, Z., Koza, S. M., Magnelli, P., Guthrie, E., Taron, C. H., & Fountain, K. J. (2015). Rapid Preparation of Released N-Glycans for HILIC Analysis Using a Labeling Reagent that Facilitates Sensitive Fluorescence and ESI-MS Detection. Analytical chemistry, 87(12), 6074–6081. [Link]
-
Waters Corporation. (n.d.). Rapid Preparation of Released N-Glycans for HILIC Analysis Using a Novel Fluorescence and MS-Active Labeling Reagent. [Link]
-
Ludger Ltd. (2006). LudgerTag 2-AB (2-Aminobenzamide) Glycan Labeling Kit Instruction Guide. [Link]
-
Ludger Ltd. (n.d.). LudgerTag 2-AB (2-aminobenzamide) Glycan Labeling Kit. [Link]
-
Waters Corporation. (n.d.). Rapid Preparation of Released N-Glycans for HILIC Analysis Using a Novel Fluorescence and MS-Active Labeling Reagent. [Link]
-
Yilmaz, R., & Kilyar, F. (2021). N-glycan Profiling of Glycoproteins by Hydrophilic Interaction Liquid Chromatography with Fluorescence and Mass Spectrometric Detection. Journal of visualized experiments : JoVE, (175), 10.3791/62909. [Link]
-
Klapoetke, S., et al. (2010). The evaluation of a novel approach for the profiling and identification of N-linked glycan with a procainamide tag by HPLC with fluorescent and mass spectrometric detection. Journal of Pharmaceutical and Biomedical Analysis, 53(3), 315-324. [Link]
-
Agilent Technologies. (2019). Comparison of Common Fluorescent Labels for LC/MS Analysis of Released N-Linked Glycans. [Link]
-
Bigge, J. C., Patel, T. P., Bruce, J. A., Goulding, P. N., Charles, S. M., & Parekh, R. B. (1995). Nonselective and efficient fluorescent labeling of glycans using 2-amino benzamide and anthranilic acid. Analytical biochemistry, 230(2), 229–238. [Link]
-
Waters Corporation. (n.d.). Rapid Sample Cleanup Method Development for 2-Aminobenzamide labeled N-Linked Glycans Released from Glycoproteins. [Link]
-
Ruhaak, L. R., Zauner, G., Huhn, C., Bruggink, C., Deelder, A. M., & Wuhrer, M. (2010). Glycan labeling strategies and their use in identification and quantification. Analytical and bioanalytical chemistry, 397(8), 3457–3481. [Link]
-
Waters Corporation. (n.d.). Rapid Sample Cleanup Method Development for 2-Aminobenzamide labeled N-Linked Glycans Released from Glycoproteins. [Link]
-
Kozak, R. P., et al. (2015). Comparison of procainamide and 2-aminobenzamide labeling for profiling and identification of glycans by liquid chromatography with fluorescence detection coupled to electrospray ionization-mass spectrometry. Analytical Biochemistry, 486, 38-40. [Link]
-
SCIEX. (2019). Characterization of 2-AB Labelled Released N-linked Glycans Using the X500B QTOF System. [Link]
-
Agilent Technologies. (2019). Development of a Rapid 2-AB Sample Preparation Workflow for N-Glycan Release and Labeling. [Link]
-
Ludger Ltd. (2015). Comparison of procainamide and 2-aminobenzamide labeling for profiling and identification of glycans by liquid chromatography wi. [Link]
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- 1. Synthesis, screening and sensing applications of a novel fluorescent probe based on C-glycosides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Microanalysis of glycosaminoglycan-derived oligosaccharides labeled with a fluorophore 2-aminobenzamide by high-performance liquid chromatography: application to disaccharide composition analysis and exosequencing of oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Microsequencing of glycans using 2-aminobenzamide and MALDI-TOF mass spectrometry: occurrence of unique linkage-dependent fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of carbohydrates using highly fluorescent 2-aminobenzoic acid tag following gel electrophoresis of glycoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Glycan labeling strategies and their use in identification and quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of 2-Aminobenzamide, Procainamide and RapiFluor-MS as Derivatizing Agents for High-Throughput HILIC-UPLC-FLR-MS N-glycan Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Nonselective and efficient fluorescent labeling of glycans using 2-amino benzamide and anthranilic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ludger.com [ludger.com]
Assessing the Specificity of Amine-Based Reagents for Quantifying Reducing Sugars: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of reducing sugars is a cornerstone of various analytical workflows, from monitoring enzymatic reactions to quality control in biopharmaceutical production. The ideal assay should be specific, sensitive, robust, and free from interference by other sample components. This guide provides an in-depth comparison of established methods for reducing sugar analysis and assesses the specificity of amine-based reagents, with a particular focus on the potential utility of compounds like 2,6-Diaminobenzoic acid.
The Fundamental Chemistry of Reducing Sugar Detection
A reducing sugar is a carbohydrate that possesses a free aldehyde or ketone functional group.[1] This structural feature allows them to act as reducing agents in alkaline solutions.[1][2] The open-chain form of these sugars is in equilibrium with a cyclic hemiacetal form.[2] It is the aldehyde group in the open-chain form that is susceptible to oxidation, which forms the basis of most colorimetric detection methods.[2][3][4] In these reactions, while the sugar is oxidized to a carboxylic acid, a corresponding chromogenic substrate is reduced, resulting in a measurable color change.[3][5][6]
Ketoses, like fructose, can also act as reducing sugars because they can tautomerize to aldoses under basic conditions.[1][4] Disaccharides are classified as reducing or non-reducing based on whether one of the anomeric carbons is free to form an open chain.[1] For instance, lactose and maltose are reducing sugars, whereas sucrose is not.[1]
Established Methods for Reducing Sugar Quantification: A Comparative Analysis
The selection of an appropriate assay for reducing sugar determination depends on several factors, including the required sensitivity, the presence of interfering substances in the sample matrix, and the desired throughput. Here, we compare three widely used methods: the 3,5-Dinitrosalicylic acid (DNS) assay, the Bicinchoninic acid (BCA) assay, and Benedict's test.
The 3,5-Dinitrosalicylic Acid (DNS) Assay
The DNS assay is a popular method for estimating the concentration of reducing sugars. In this assay, 3,5-dinitrosalicylic acid is reduced to 3-amino-5-nitrosalicylic acid in an alkaline solution at high temperatures, resulting in a color change from yellow to reddish-brown, which is measured spectrophotometrically.
Advantages:
-
Simple and easy to perform.
-
Relatively inexpensive.
Disadvantages:
-
Lack of Specificity: The DNS reagent can react with other reducing substances present in the sample, leading to an overestimation of the sugar concentration.[7] Certain amino acids, such as tryptophan, cysteine, and histidine, have been shown to interfere with the assay.[7]
-
Harsh Reaction Conditions: The assay requires boiling temperatures and a highly alkaline environment, which can lead to the degradation of some sugars.[8] This can result in an overestimation of reducing sugar content, particularly with oligosaccharides of varying lengths.[8][9]
-
Variable Stoichiometry: The color development can vary depending on the specific reducing sugar, making it less accurate for complex mixtures of carbohydrates.
The Bicinchoninic Acid (BCA) Assay
The BCA assay for reducing sugars is based on the reduction of Cu²⁺ to Cu⁺ by the reducing sugar in an alkaline medium. The resulting Cu⁺ ions then chelate with two molecules of bicinchoninic acid, forming a purple-colored complex that can be quantified spectrophotometrically.
Advantages:
-
Higher Sensitivity: The BCA assay is significantly more sensitive than the DNS assay.[10]
-
Greater Accuracy with Oligosaccharides: Studies have shown that the BCA assay is more accurate than the DNS method for determining the reducing ends of malto-oligosaccharides of different chain lengths, with less overestimation.[9][11]
-
Milder Reaction Conditions: The BCA assay is performed under milder alkaline conditions compared to the DNS assay, which minimizes the degradation of sugars.[8]
Disadvantages:
-
Susceptibility to Interference: The assay is sensitive to the presence of chelating agents and other reducing agents in the sample.
Benedict's Test
Benedict's test is a qualitative or semi-quantitative method that also relies on the reduction of copper(II) ions to copper(I) oxide in an alkaline solution.[5][6] The formation of a brick-red precipitate of copper(I) oxide indicates the presence of reducing sugars.[5][6] While traditionally a qualitative test, modifications have been made to allow for spectrophotometric quantification.[12]
Advantages:
-
Simple and visually intuitive for qualitative assessments.[13]
-
Can be adapted for quantitative measurements.[12]
Disadvantages:
-
Low Sensitivity: Generally less sensitive than the DNS and BCA assays.
-
Interference: Like other copper-based tests, it can be affected by other reducing substances.[13] The reaction is also pH-sensitive.[12]
Performance Comparison of Common Assays
| Feature | DNS Assay | BCA Assay | Benedict's Test |
| Principle | Reduction of 3,5-dinitrosalicylic acid | Reduction of Cu²⁺ followed by chelation with BCA | Reduction of Cu²⁺ to Cu₂O |
| Sensitivity | Lower (around 500 nmol per assay)[10] | Higher (around 1-20 nmol per assay)[10] | Generally lower than DNS and BCA |
| Specificity | Prone to interference from other reducing agents and some amino acids.[7] | Less overestimation with oligosaccharides of varying lengths.[9][11] | Can be affected by other reducing substances.[13] |
| Reaction Conditions | Harsh (high alkalinity and temperature).[8] | Milder alkaline conditions.[8] | Requires heating.[13] |
| Accuracy | Can overestimate reducing sugar content, especially with longer oligosaccharides.[8][9][11] | More accurate for mixtures of oligosaccharides.[9][11] | Can be semi-quantitative; quantitative adaptations exist.[12] |
Assessing the Specificity of 2,6-Diaminobenzoic Acid for Reducing Sugars
A thorough review of scientific literature does not reveal an established or commonly used method for the quantification of reducing sugars based on a direct reaction with 2,6-Diaminobenzoic acid. While other aromatic amines and hydrazides, such as p-hydroxybenzoic acid hydrazide (PAHBAH), are known to react with reducing sugars to form osazones for detection, a similar well-documented assay for 2,6-Diaminobenzoic acid is not readily found.[14]
The core principle of assays like the PAHBAH method involves the condensation of the hydrazide with the carbonyl group of the reducing sugar. It is conceivable that the amino groups of 2,6-Diaminobenzoic acid could undergo a Maillard-type reaction with the aldehyde or ketone group of a reducing sugar. However, the specificity and stoichiometry of such a reaction for quantitative purposes have not been established in the literature.
Hypothetical Reaction Pathway:
Caption: Hypothetical condensation reaction between a reducing sugar and 2,6-Diaminobenzoic acid.
Experimental Considerations for Evaluation:
To assess the suitability of 2,6-Diaminobenzoic acid as a reagent for quantifying reducing sugars, a systematic experimental approach would be required. This would involve:
-
Reaction Condition Optimization: Investigating the effects of pH, temperature, and reaction time on the potential reaction between 2,6-Diaminobenzoic acid and a standard reducing sugar like glucose.
-
Spectroscopic Analysis: Determining if the reaction produces a chromophore or fluorophore with a unique absorbance or emission spectrum that could be used for quantification.
-
Specificity and Interference Studies: Testing the reactivity of 2,6-Diaminobenzoic acid with a panel of different monosaccharides, disaccharides, and polysaccharides to evaluate its specificity. Furthermore, potential interference from other common biomolecules such as amino acids, proteins, and other reducing agents would need to be thoroughly investigated.
Experimental Protocols
DNS Assay for Reducing Sugars
Objective: To quantify the concentration of reducing sugars in a sample using the DNS method.
Materials:
-
DNS Reagent: 1% (w/v) 3,5-dinitrosalicylic acid, 0.2% (w/v) phenol, 0.05% (w/v) sodium sulfite, and 1% (w/v) sodium hydroxide.[15]
-
Rochelle salt solution (40% potassium sodium tartrate)
-
Glucose standard solutions (e.g., 0-10 mg/mL)
-
Spectrophotometer
Procedure:
-
To 1.0 mL of the sample, add 1.0 mL of DNS reagent.
-
Heat the mixture in a boiling water bath for 5-15 minutes.
-
Add 1.0 mL of Rochelle salt solution to stabilize the color.
-
Cool the tubes to room temperature.
-
Measure the absorbance at 540 nm.
-
Construct a standard curve using the glucose standards to determine the concentration of reducing sugars in the sample.
BCA Assay for Reducing Sugars
Objective: To quantify the concentration of reducing sugars in a sample using the BCA method.
Materials:
-
BCA Reagent A: Sodium carbonate, sodium bicarbonate, and bicinchoninic acid in an aqueous solution.
-
BCA Reagent B: 4% (w/v) copper(II) sulfate pentahydrate in water.
-
Glucose standard solutions (e.g., 0-1 mg/mL)
-
Spectrophotometer
Procedure:
-
Prepare the BCA working reagent by mixing Reagent A and Reagent B (typically in a 50:1 ratio).
-
Add 200 µL of the BCA working reagent to 20 µL of the sample or standard in a microplate well.
-
Incubate the plate at 37°C for 30 minutes.
-
Cool the plate to room temperature.
-
Measure the absorbance at 562 nm.
-
Construct a standard curve using the glucose standards to determine the concentration of reducing sugars in the sample.
Workflow Diagram:
Caption: General workflow for colorimetric reducing sugar assays.
Conclusion and Recommendations
Based on the available scientific literature, the BCA assay offers superior sensitivity and accuracy, particularly for complex carbohydrate samples, compared to the DNS assay and Benedict's test.[8][9][11] The milder reaction conditions of the BCA assay also minimize the degradation of sugars, leading to more reliable quantification.[8]
There is currently no established evidence to support the use of 2,6-Diaminobenzoic acid as a specific reagent for the quantitative analysis of reducing sugars. While a hypothetical reaction mechanism can be proposed, its practical utility, specificity, and potential for interference are unknown. Therefore, for researchers, scientists, and drug development professionals requiring accurate and reliable quantification of reducing sugars, it is recommended to use well-validated methods such as the BCA assay. Further fundamental research would be necessary to evaluate the potential of novel reagents like 2,6-Diaminobenzoic acid in this application.
References
- Modified bicinchoninic acid assay for accurate determination of variable length reducing sugars in carbohydrates.
- Comparative evaluation of DNS, PAHBAH, and BCA colourimetric assays for quantifying reducing sugars. PubMed.
- A comparison of sugar indicators enables a universal high-throughput sugar-1-phosphate nucleotidyltransferase assay.
- Amino acids interference on the quantification of reducing sugars by the 3,5-dinitrosalicylic acid assay mislead carbohydrase activity measurements.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2,6-Diaminobenzoic Acid
As researchers and scientists, our responsibility extends beyond discovery and innovation to ensuring that our work is conducted with the highest regard for safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of sound scientific practice. This guide provides a detailed, procedural framework for the safe disposal of 2,6-Diaminobenzoic acid, grounded in established safety protocols and regulatory standards.
2,6-Diaminobenzoic acid, an aromatic amine, requires careful handling due to its potential health hazards. Aromatic amines as a class of compounds are known for their potential toxicity, and many are readily absorbed through the skin.[1][2] Therefore, a rigorous and informed approach to its disposal is essential to protect laboratory personnel and the environment.
Hazard Identification and Risk Assessment
Before handling or disposing of any chemical, a thorough understanding of its hazards is critical. While specific toxicity data for 2,6-Diaminobenzoic acid is limited, the hazards can be inferred from its chemical class and data on its isomers.[3][4] It is classified as a hazardous chemical, and personnel must be aware of its potential effects.[3]
Table 1: Hazard Profile of Diaminobenzoic Acid Isomers
| Hazard Classification | Description | Potential Effects |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[3][4] |
| Serious Eye Damage/Irritation | Category 2 / 1 | Causes serious eye irritation, potentially severe damage.[3][5] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation.[3][4] |
| Acute Oral Toxicity | Category 4 | Harmful if swallowed.[5] |
The primary routes of exposure are inhalation of dust, skin contact, and eye contact.[3][4] Long-term or repeated exposure should be minimized.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against chemical exposure. All personnel handling 2,6-Diaminobenzoic acid, including for disposal, must use the following equipment.
Table 2: Required Personal Protective Equipment (PPE)
| PPE Item | Specification | Rationale |
| Gloves | Chemical-resistant gloves (e.g., Nitrile rubber). | To prevent skin absorption, as aromatic amines can permeate some materials.[2] Gloves must be inspected before use and disposed of as contaminated waste after handling. |
| Eye Protection | Safety glasses with side shields or chemical safety goggles. | To protect against dust particles and splashes, which can cause serious eye irritation.[3][5] |
| Body Protection | Laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory Protection | Not required under normal use with adequate ventilation. | All handling of solid 2,6-Diaminobenzoic acid that may generate dust should be performed in a chemical fume hood or a well-ventilated area to keep airborne concentrations low.[6] |
Step-by-Step Disposal Protocol
The disposal of 2,6-Diaminobenzoic acid must follow the "cradle-to-grave" hazardous waste management system mandated by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7][8] Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.[9][10]
Step 1: Waste Identification and Segregation
-
Designate as Hazardous Waste: All waste containing 2,6-Diaminobenzoic acid, including pure excess chemical, contaminated labware (pipette tips, weigh boats), and spill cleanup materials, must be classified as hazardous chemical waste.[10][11]
-
Segregate Incompatible Chemicals: This waste stream must be kept separate from incompatible materials, particularly strong oxidizing agents, to prevent dangerous reactions.[3][6] Do not mix different chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[12]
Step 2: Containerization
-
Select an Appropriate Container: Use a sturdy, leak-proof container that is chemically compatible with the waste. The original product container is often a good choice.[12] For other contaminated solids, a clearly marked polyethylene or polypropylene container is suitable.[13]
-
Secure Closure: Ensure the container has a tightly sealing cap to prevent spills and the release of vapors.[12] Keep the container closed at all times except when adding waste.
Step 3: Labeling
-
Label Immediately: The waste container must be labeled as soon as the first particle of waste is added.
-
Required Information: The label must include:
Step 4: Storage
-
Point of Generation: Waste must be stored at or near the point of generation in a designated Satellite Accumulation Area (SAA).[9]
-
Safe Location: Store the sealed container in a cool, dry, well-ventilated area away from heat sources and incompatible materials.[13] The storage area should have secondary containment to control any potential leaks.
Step 5: Final Disposal
-
Arrange for Pickup: Contact your institution's EHS department to schedule a pickup of the hazardous waste.
-
Professional Disposal: The waste will be transported by licensed professionals to an approved Treatment, Storage, and Disposal Facility (TSDF).[7][14] Disposal methods may include incineration in a licensed apparatus after mixing with a suitable combustible material.[13]
Spill Management Protocol
In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.
-
Alert Personnel: Immediately notify others in the vicinity and your laboratory supervisor.[12]
-
Evacuate (If Necessary): For a large spill, evacuate the area and contact your institution's emergency response team.
-
Secure the Area: Prevent access to the spill area.
-
Don PPE: Before cleaning, don the full PPE detailed in Table 2.
-
Contain and Clean:
-
For solid spills, carefully sweep up the material to avoid generating dust.[15][16] A vacuum cleaner should only be used if it is equipped with a HEPA filter.
-
Place the swept-up material and any contaminated cleaning supplies (e.g., paper towels, absorbent pads) into a designated hazardous waste container.[12]
-
-
Decontaminate: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.[12]
-
Report: Report the spill to your EHS office as required by institutional policy.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of 2,6-Diaminobenzoic acid waste.
Caption: Workflow for the safe disposal of 2,6-Diaminobenzoic acid waste.
References
-
U.S. Environmental Protection Agency. Hazardous Waste. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
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ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]
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AEG Environmental. (2016, December 5). Best Practices for Hazardous Waste Disposal. Retrieved from [Link]
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National Institute of Standards and Technology. (2015, December 1). Safety Data Sheet: Benzoic Acid (Acidimetric Standard). Retrieved from [Link]
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Occupational Safety and Health Administration. OSHA Technical Manual (OTM) - Section III: Chapter 1. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025, March 24). Learn the Basics of Hazardous Waste. Retrieved from [Link]
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Occupational Safety and Health Administration. Hazard Classification Guidance for Manufacturers, Importers, and Employers. Retrieved from [Link]
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Chemcas. 3,4-Diaminobenzoic acid Safety Data Sheet. Retrieved from [Link]
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Chemistry For Everyone. (2025, January 6). What Regulations Govern Hazardous Waste Management? Retrieved from [Link]
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Cole-Parmer. Material Safety Data Sheet - 3,4-Diaminobenzoic acid, 97%. Retrieved from [Link]
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Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]
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A Strategic Guide to Personal Protective Equipment for Handling 2,6-Diaminobenzoic Acid
As researchers and scientists at the forefront of drug development, our work necessitates the handling of a diverse array of chemical compounds. Among these is 2,6-Diaminobenzoic acid, a molecule whose specific toxicological properties are not extensively documented. In the absence of comprehensive data, a rigorous, science-first approach to safety is not just recommended—it is imperative. This guide provides a procedural framework for selecting and using Personal Protective Equipment (PPE) when handling 2,6-Diaminobenzoic acid, grounding its recommendations in the known hazards of its constituent functional groups: aromatic amines and carboxylic acids.
The core principle of this guide is risk mitigation based on chemical analogy. Aromatic amines as a class are known for potential toxicity, including skin sensitization and methaemoglobinemia, a condition that reduces the oxygen-carrying capacity of blood[1]. Carboxylic acids can cause skin and eye irritation[2]. Therefore, we will proceed with a heightened level of caution, treating this compound as a hazardous substance in line with Occupational Safety and Health Administration (OSHA) laboratory standards[3][4].
Foundational Safety: Engineering and Administrative Controls
Before any discussion of PPE, it is critical to emphasize that PPE is the last line of defense. The primary methods for exposure control are engineering and administrative controls.
-
Engineering Controls : All handling of 2,6-Diaminobenzoic acid, especially in its powdered form, must be conducted within a certified chemical fume hood or a powder containment hood[5][6]. This is the most effective way to minimize inhalation exposure. If weighing the powder, an enclosed balance or a balance placed within the hood should be used to prevent dispersal of fine particles[7].
-
Administrative Controls : Designate a specific area within the laboratory for working with toxic powders.[7][8] This area should be clearly labeled and lined with absorbent bench pads. Access should be restricted to trained personnel only.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A thorough hazard assessment is the first step in selecting appropriate PPE.[3][9][10] For 2,6-Diaminobenzoic acid, the primary risks are inhalation of the powder and skin or eye contact. The following PPE ensemble is required for all procedures involving this compound.
Eye and Face Protection
Given the potential for serious eye irritation or damage from powdered chemicals, standard safety glasses are insufficient.
-
Minimum Requirement : Chemical splash goggles that comply with ANSI Z87.1 standards are mandatory.[11] Goggles provide a seal around the eyes, offering protection from airborne particles and splashes that safety glasses do not.
-
High-Risk Operations : When handling larger quantities (>10g) or when there is a significant splash hazard (e.g., during vigorous mixing or heating), a full face shield must be worn in addition to chemical splash goggles.[9][11] The face shield protects the entire face from splashes and contact.
Hand Protection
The selection of appropriate gloves is critical, as skin contact is a primary route of exposure. Since specific permeation data for 2,6-Diaminobenzoic acid is unavailable, glove selection must be based on performance against its chemical classes.
-
Material Selection : Nitrile gloves are the preferred choice for general handling due to their resistance to a broad range of chemicals and their tendency to tear visibly when punctured.[12] For operations involving prolonged or direct contact, double-gloving (wearing two pairs of nitrile gloves) is recommended to provide an additional barrier.[11]
-
Glove Protocol :
-
Always inspect gloves for rips or punctures before use.[12]
-
Change gloves immediately if they become contaminated.[8] Never wash or reuse disposable gloves.
-
Remove gloves using the proper technique (without touching the outer surface) to avoid skin contact.[13]
-
Wash hands thoroughly with soap and water after removing gloves.[8]
-
| Task | Glove Type | Rationale |
| Weighing/Handling Solid | Double Nitrile Gloves | Protects against incidental powder contact and provides a backup barrier. |
| Preparing Solutions | Single Nitrile Gloves (minimum) | Protects against splashes during dissolution. |
| Cleaning Spills | Heavy-duty Neoprene or Butyl Gloves | Provides enhanced chemical resistance for direct, extended contact with the substance. |
Body Protection
A clean, flame-resistant lab coat is the minimum requirement for body protection.[9][11]
-
Standard Operations : A fully fastened lab coat should be worn at all times.
-
Splash Hazard : For procedures involving larger volumes of solutions, supplement the lab coat with a chemical-resistant apron made of rubber or PVC.
Respiratory Protection
While engineering controls are the primary means of preventing inhalation, respiratory protection may be necessary in specific situations.
-
Standard Use in Fume Hood : No respiratory protection is typically required when handling the material exclusively within a functioning chemical fume hood.
-
Potential for Aerosolization : If there is a risk of dust generation outside of a fume hood (e.g., during a large spill cleanup), a NIOSH-approved respirator is required.[3] A half-mask or full-face respirator with P100 (HEPA) particulate cartridges is appropriate. All personnel required to wear respirators must be part of a respiratory protection program that includes medical evaluation and fit testing, as mandated by OSHA (29 CFR 1910.134).[3]
Procedural Workflow: Donning, Doffing, and Disposal
The sequence of putting on and taking off PPE is crucial to prevent cross-contamination.
Caption: PPE Donning and Doffing Workflow.
Disposal Plan: Managing Contaminated Materials
All materials that come into contact with 2,6-Diaminobenzoic acid must be treated as hazardous waste.
-
Contaminated PPE : Used gloves, disposable lab coats, and bench pads should be collected in a dedicated, clearly labeled hazardous waste container lined with a heavy-duty plastic bag.[14]
-
Chemical Waste : Unused 2,6-Diaminobenzoic acid and solutions containing it must be disposed of as hazardous chemical waste.[14][15]
-
Segregate amine waste from other chemical waste streams to prevent hazardous reactions.[14][15]
-
Use compatible, sealed, and clearly labeled containers.[16] The label should read "Hazardous Waste" and list all chemical constituents.[14][16]
-
Store waste containers in a cool, well-ventilated secondary containment area away from incompatible materials like strong oxidizing agents.
-
-
Spill Cleanup : In the event of a spill, use a spill kit containing absorbent pads to contain the material. All cleanup materials must be disposed of as hazardous waste. Do not use water to clean up a dry powder spill, as this can increase the risk of dispersal and exposure.
By adhering to this comprehensive safety protocol, you establish a self-validating system of protection that prioritizes the well-being of laboratory personnel while maintaining the integrity of your research.
References
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Chemical Safety Guidelines - Toxic and Health Hazard Powders . Duke University Occupational and Environmental Safety Office. Available at: [Link]
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Amine Disposal For Businesses . Collect and Recycle. Available at: [Link]
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A Comprehensive Guide to Safe Powder Handling . Powder-Solutions Inc. Available at: [Link]
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WORKING SAFELY WITH TOXIC POWDERS . Duke University Occupational and Environmental Safety Office. Available at: [Link]
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OSHA's PPE Laboratory Standards . Clarion Safety Systems. Available at: [Link]
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Weighing Hazardous Powders in the Laboratory . University of California, Berkeley, Environment, Health & Safety. Available at: [Link]
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Personal Protective Equipment Requirements for Laboratories . University of Nevada, Reno, Environmental Health and Safety. Available at: [Link]
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Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide . Lab Manager Magazine. Available at: [Link]
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Powder Handling . AirClean Systems. Available at: [Link]
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Laboratory Safety Guidance . Occupational Safety and Health Administration (OSHA). Available at: [Link]
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SAFETY DATA SHEET: Benzoic Acid . National Institute of Standards and Technology (NIST). Available at: [Link]
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Guidelines for the selection of gloves for the workplace. NIOSH . PubMed. Available at: [Link]
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SAFETY DATA SHEET CLEAN AMINE® . Greenbook.net. Available at: [Link]
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Guidelines: Handling and Disposal of Chemicals . Purdue University College of Engineering. Available at: [Link]
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Glove Selection Guide . University of California, Berkeley, Office of Environment, Health & Safety. Available at: [Link]
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NIOSH Recommendations for Chemical Protective Clothing A-Z . Centers for Disease Control and Prevention (CDC) Archive. Available at: [Link]
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OSHA Glove Selection Chart . University of California, Santa Cruz, Environmental Health and Safety. Available at: [Link]
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NIOSH Pocket Guide to Chemical Hazards . Centers for Disease Control and Prevention (CDC). Available at: [Link]
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Chapter 7 Chemical Disposal Procedures . University of Wisconsin–Madison, Biomedical Engineering. Available at: [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
